Domoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNCSOCOPNDB-AOKDLOFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56711-43-4 (hydrochloride salt) | |
| Record name | Domoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20274180 | |
| Record name | L-Domoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Domoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 g/cu cm /Predicted/ | |
| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystal needles, White solid | |
CAS No. |
14277-97-5 | |
| Record name | (-)-Domoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Domoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | L-Domoic acid | |
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| Record name | Domoic acid | |
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| Record name | DOMOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |
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| Record name | DOMOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Domoic Acid Biosynthesis Pathway in Pseudo-nitzschia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia, responsible for the human illness known as Amnesic Shellfish Poisoning (ASP).[1][2] Its bioaccumulation in the marine food web poses a significant threat to public health and coastal economies, driving decades of research into its origins.[3][4] This guide provides an in-depth exploration of the genetic and biochemical pathway for DA biosynthesis. The discovery of a four-gene cluster, termed the dab (this compound biosynthesis) genes, has been a landmark achievement, revealing a novel enzymatic cascade.[5] We will dissect this pathway step-by-step, from the precursor molecules to the final toxic product, explaining the function of the core enzymes: the N-prenyltransferase DabA, the cytochrome P450 DabD, and the kainoid synthase DabC.[5][6] This document synthesizes current knowledge, explains the causality behind key experimental discoveries, presents detailed methodologies for studying the pathway, and discusses the complex regulation of DA production by environmental and biotic factors.
Part 1: The this compound Enigma: Toxin and Producer
This compound: A Potent Glutamate Agonist
This compound is a non-proteinogenic amino acid, structurally similar to kainic acid and the neurotransmitter glutamate.[7][8] Its toxicity stems from its high affinity for ionotropic glutamate receptors in the central nervous system, particularly the AMPA and kainate receptors.[5][8] By acting as a potent agonist, DA causes excessive stimulation of these receptors, leading to an uncontrolled influx of calcium into neurons.[9] This excitotoxicity results in neuronal damage and death, manifesting in humans as gastrointestinal distress, confusion, disorientation, permanent short-term memory loss, seizures, and in severe cases, death.[9] The first identified outbreak in 1987 in Canada, linked to contaminated mussels, led to the coining of the term Amnesic Shellfish Poisoning (ASP).[9][10]
Pseudo-nitzschia: The Prolific Producer
The primary producers of this compound in the marine environment are diatoms belonging to the genus Pseudo-nitzschia.[1][9] This genus is globally distributed, and while over 50 species have been identified, at least 26 are confirmed to be toxigenic.[10][11] Pseudo-nitzschia species are known for forming extensive and harmful algal blooms (HABs), which can be triggered by a confluence of environmental factors.[3][5] A massive toxic bloom off the North American West Coast in 2015 highlighted the devastating ecological and economic impact of these events, causing widespread marine mammal deaths and forcing the closure of major fisheries.[5][12]
The Ecological Rationale for Toxin Production
The selective advantage conferred by DA production remains an area of active investigation. It is considered a secondary metabolite, meaning it is not directly involved in growth.[13] Evidence suggests DA may function as a defense compound against grazing copepods.[14] Another hypothesis posits that DA acts as a metal chelator, particularly for trace metals like iron and copper, which can be limiting in marine environments.[15] Understanding the ecological triggers and functions of DA is critical for predicting the toxicity of Pseudo-nitzschia blooms.
Part 2: The Core Biosynthetic Pathway: Unraveling the dab Gene Cluster
For years, the genetic basis of DA production was unknown. The breakthrough came from a logical experimental design: comparing the gene expression of Pseudo-nitzschia multiseries under conditions that induce high DA production (e.g., phosphate limitation) with conditions of low production.[3][5] This comparative transcriptomics approach identified a suite of genes that were significantly upregulated in correlation with toxin synthesis, leading directly to the discovery of a co-localized gene cluster.[5][16]
Architecture of the dab Gene Cluster
The core machinery for DA synthesis is encoded in a biosynthetic gene cluster (BGC).[5][16] This genomic arrangement, common for secondary metabolite production, ensures the coordinated expression of the necessary enzymes. The cluster contains four key genes annotated as dabA, dabB, dabC, and dabD.[6] This organization has been conserved across multiple DA-producing Pseudo-nitzschia species.[17]
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Figure 1: The core enzymatic pathway for this compound biosynthesis in Pseudo-nitzschia.
Step-by-Step Enzymatic Synthesis
Biochemical investigation of the recombinant Dab enzymes has elucidated their specific roles in constructing the DA molecule.[5] The pathway begins with the condensation of two primary metabolites: L-glutamate, derived from the TCA cycle, and geranyl pyrophosphate (GPP), an isoprenoid intermediate.[14][18]
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Step 1: DabA - The Initial Condensation. The first committed step is catalyzed by DabA, an N-prenyltransferase.[5][6] This enzyme facilitates the C-N bond formation between the amino group of L-glutamate and the C1 of GPP, creating the intermediate N-geranyl-L-glutamate (L-NGG).[6] This reaction is foundational, merging the amino acid and isoprenoid precursors.
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Step 2: DabD - Oxidative Tailoring. The intermediate L-NGG is then acted upon by DabD, a cytochrome P450 enzyme.[5][6] DabD performs three successive oxidation reactions at the terminal methyl group of the geranyl chain (the 7'-methyl).[6] This crucial modification converts the methyl group into a carboxylic acid, yielding 7'-carboxy-L-NGG and installing a key functional group required for the subsequent cyclization.
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Step 3: DabC - Forging the Pyrrolidine Ring. The linear, oxidized intermediate is now ready for cyclization. This is catalyzed by DabC, an α-ketoglutarate–dependent dioxygenase that functions as a kainoid synthase.[5][6] DabC orchestrates the formation of the characteristic pyrrolidine ring of the kainoid skeleton, producing the naturally occurring isomer, isothis compound A.[6]
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The Final Isomerization: An Unresolved Step. The pathway elucidated by the core dab genes concludes with isothis compound A. However, the most abundant and well-known toxin is this compound. This indicates the existence of a final enzymatic step, catalyzed by a putative and as-yet uncharacterized isomerase, which converts isothis compound A into its more stable this compound form.[6] Identifying this final enzyme is a key area of future research.
-
The Role of DabB: The Remaining Mystery. While the dabB gene is conserved within the gene cluster, its protein product is annotated as a hypothetical protein, and in vitro assays have not yet revealed its function.[5][6] It may play a role in stabilizing the enzyme complex, trafficking intermediates, or perhaps catalyzing the final isomerization step, but its precise contribution to the pathway is currently unknown.
| Enzyme | Gene | Enzyme Class | Function in Pathway | Substrate(s) | Product |
| DabA | dabA | N-prenyltransferase | Catalyzes the initial condensation reaction. | L-Glutamate, Geranyl Pyrophosphate (GPP) | N-Geranyl-L-Glutamate (L-NGG) |
| DabD | dabD | Cytochrome P450 (CYP450) | Performs three successive oxidations on the geranyl tail. | L-NGG | 7'-Carboxy-L-NGG |
| DabC | dabC | α-KG–dependent dioxygenase (Kainoid Synthase) | Catalyzes the formation of the pyrrolidine ring. | 7'-Carboxy-L-NGG | Isothis compound A |
| DabB | dabB | Hypothetical Protein | Function currently unknown. | - | - |
| Putative Isomerase | Unknown | Isomerase | Believed to convert isothis compound A to this compound. | Isothis compound A | This compound |
Table 1: Summary of the enzymes and their functions in the this compound biosynthetic pathway.[5][6]
Part 3: Regulation and Environmental Modulation of Biosynthesis
The production of this compound is not constitutive; it is a highly regulated process influenced by a complex interplay of cellular physiology, environmental cues, and biotic interactions. The mere presence of Pseudo-nitzschia does not guarantee toxicity.[13]
Transcriptional Control
A foundational principle of DA regulation is that toxin production is directly linked to the expression of the dab gene cluster.[3] Studies of both lab cultures and natural blooms have demonstrated a strong correlation between the abundance of dab gene transcripts and the concentration of this compound.[3][19] This makes the dab genes powerful molecular markers for forecasting the toxicity of emerging Pseudo-nitzschia blooms.[19]
The Nutrient Limitation Paradigm: A Critical Re-evaluation
For decades, the prevailing paradigm was that DA production is a stress response, triggered when growth slows due to the limitation of macronutrients like phosphate (PO₄³⁻) or silicic acid [Si(OH)₄].[13] While increased cellular DA concentrations are often observed in stationary-phase, nutrient-limited cultures, recent, more nuanced studies challenge the simplicity of this model.[20][21] Controlled laboratory experiments with P. australis have shown that while cell-specific DA content may increase under nutrient limitation, the actual rate of DA production does not.[20][21] In fact, total DA production rates were found to be statistically higher during the nutrient-replete, exponential growth phase.[20] This suggests that the accumulation of DA in stationary-phase cells may be a result of reduced cell division and toxin dilution rather than an upregulation of the biosynthetic machinery itself.[21] This distinction is critical for accurately modeling and predicting toxic events in natural ecosystems.
Abiotic and Biotic Factors
A variety of other factors are known to modulate DA production:
-
Light and Temperature: Both light intensity and temperature are critical environmental variables that affect DA synthesis, though their effects can be species-specific.[1][15]
-
Ocean Acidification (pCO₂): Increased carbon dioxide levels, especially in combination with phosphate limitation, have been shown to enhance DA production in some culture experiments, raising concerns about the impact of climate change on bloom toxicity.[3][22]
-
Trace Metals: DA is a known metal chelator, and the availability of iron (Fe) and copper (Cu) can influence its production, although the precise mechanisms are still being unraveled.[15][23]
-
Associated Bacteria: There is compelling evidence that Pseudo-nitzschia does not act alone. Bacteria-free cultures of Pseudo-nitzschia are often unable to produce DA, and toxin production is restored when specific bacteria are re-introduced.[24] It is hypothesized that associated bacteria, such as those from the phylum Bacteroidetes, may provide a necessary precursor for DA synthesis or otherwise stimulate the pathway.[24] This symbiotic or metabolic relationship is a critical area of research.
Part 4: Methodologies for Studying this compound Biosynthesis
Investigating the DA pathway requires a multidisciplinary approach combining phytoplankton culturing, molecular biology, and analytical chemistry. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Culturing Pseudo-nitzschia to Study Toxin Production
This protocol outlines a standard method for growing Pseudo-nitzschia in batch culture to compare DA production under nutrient-replete and nutrient-limited conditions.
1. Preparation of Media:
- Prepare f/2 marine media using 0.2 µm filtered, autoclaved seawater.
- Create two experimental media types:
- Nutrient-Replete (Control): Standard f/2 medium.
- Nutrient-Limited (Experimental): f/2 medium prepared without the nutrient to be tested (e.g., NaH₂PO₄ for phosphate limitation or Na₂SiO₃ for silicate limitation).
- Causality Check: Using a defined, artificial seawater base allows for absolute control over initial nutrient concentrations, while using natural seawater provides ecologically relevant trace elements. The choice depends on the experimental question.
2. Inoculation and Culture Growth:
- Inoculate triplicate flasks of each media type with an axenic, exponential-phase culture of Pseudo-nitzschia (e.g., P. multiseries or P. australis) to a starting density of ~1,000 cells/mL.
- Maintain cultures at a constant temperature (e.g., 18°C) under a defined light:dark cycle (e.g., 14:10 h) with a non-limiting light intensity (e.g., 100 µmol photons m⁻² s⁻¹).
- Self-Validation: Triplicate cultures are essential to assess variability and provide statistical power. An axenic (bacteria-free) starting culture is critical to distinguish the diatom's intrinsic capabilities from bacterial influences.
3. Monitoring and Sampling:
- Monitor cell density daily using a Sedgewick-Rafter counting chamber or flow cytometer.
- Collect samples every 1-2 days throughout the growth curve (exponential and stationary phases).
- For each sample, partition the volume for:
- Cell Counts: To monitor growth phase.
- Nutrient Analysis: To confirm nutrient depletion in the limited cultures.
- Particulate DA (pDA): Filter a known volume onto a GF/F filter and store at -80°C. This represents the intracellular toxin.
- Dissolved DA (dDA): Collect the filtrate and store at -20°C. This represents the extracellular toxin.
- RNA Extraction: Filter a known volume, immediately flash-freeze the filter in liquid nitrogen, and store at -80°C for subsequent gene expression analysis.
4. Toxin Analysis:
- Extract DA from filters (pDA) and analyze both pDA and dDA samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Self-Validation: Use a certified DA standard to create a calibration curve for accurate quantification.
graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Figure 2: Workflow for correlating dab gene expression with toxin production in culture.
Protocol 2: Gene Expression Analysis of dab Genes via RT-qPCR
This protocol quantifies the expression levels of the dab genes from RNA samples collected in Protocol 1.
1. RNA Extraction:
- Extract total RNA from frozen filters using a suitable kit (e.g., RNeasy Plant Mini Kit) or TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.
- Self-Validation: Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). High-quality RNA is essential for reliable results.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
- Causality Check: Including a "No Reverse Transcriptase" (-RT) control for each sample is critical. Amplification in the -RT control during qPCR indicates genomic DNA contamination, invalidating the results for that sample.
3. Primer Design and Validation:
- Design qPCR primers specific to the target genes (dabA, dabC, dabD) and at least two stable reference (housekeeping) genes (e.g., histone H3, dynein).[25]
- Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is 90-110%.
4. qPCR Reaction:
- Set up qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based master mix.
- Run on a real-time PCR cycler. Include a melt curve analysis at the end of the run.
- Self-Validation: The melt curve analysis must show a single, sharp peak for each primer pair, confirming the amplification of a single specific product.
5. Data Analysis:
- Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the geometric mean of the validated reference genes.
- Compare the normalized expression levels between nutrient-replete and nutrient-limited conditions.
Part 5: Broader Context and Future Directions
Evolutionary Insights from Other Algae
The discovery of DA biosynthesis is not limited to Pseudo-nitzschia. A highly similar gene cluster, termed rad, has been identified in the red alga Chondria armata, the organism from which DA was first isolated.[26][27] Furthermore, the benthic diatom Nitzschia navis-varingica possesses an expanded and reorganized dab gene cluster.[7][17] The presence of these homologous gene clusters in distantly related algal lineages (diatoms and red algae) suggests a complex evolutionary history, possibly involving horizontal gene transfer events.[7][26] Comparative analysis of these pathways provides a fascinating window into the evolution of toxin production in marine eukaryotes.
Implications for Drug Development and Bloom Monitoring
The enzymes of the DA pathway represent novel biocatalysts with unique functions. The DabA N-prenyltransferase and DabC kainoid synthase, for example, perform chemical transformations that are rare in nature and could be of interest for synthetic biology and the development of novel pharmaceuticals.[5][28] From a public health perspective, the ability to detect and quantify dab gene transcripts in environmental samples provides a powerful tool for monitoring and forecasting toxic blooms, potentially offering an early warning system before dangerous levels of the toxin accumulate in shellfish.[12][19]
Future Research
Despite recent breakthroughs, key questions remain:
-
Identification of the Isomerase: What enzyme catalyzes the final conversion of isothis compound A to this compound?
-
Function of DabB: What is the precise role of the enigmatic DabB protein?
-
Regulatory Networks: How are environmental signals transduced to control the expression of the dab gene cluster?
-
The Bacterial Connection: What is the exact molecular basis of the interaction between Pseudo-nitzschia and its associated bacteria? Is it precursor supply, signaling, or another mechanism?
Answering these questions will not only deepen our fundamental understanding of this critical biosynthetic pathway but also enhance our ability to predict, manage, and mitigate the impacts of toxic algal blooms.
References
- 1. Biosynthesis and Detection of this compound from Diatom Pseudo-nitzschia: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (a marine biotoxin) in fish and shellfish - OEHHA [oehha.ca.gov]
- 3. This compound Decoded: Scientists Discover Genetic Basis for How Harmful Algal Blooms Become Toxic | J. Craig Venter Institute [jcvi.org]
- 4. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound biosynthesis and genome expansion in Nitzschia navis-varingica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. issc.org [issc.org]
- 10. Pseudo-nitzschia, Nitzschia, and this compound: New research since 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquisition and evolution of the neurotoxin this compound biosynthesis gene cluster in Pseudo-nitzschia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oceanographic and Cellular Controls on this compound Production in the Central and Southern California Current System - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 13. vliz.be [vliz.be]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Biosynthesis of this compound by the diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. This compound production by Pseudo-nitzschia australis: Re-evaluating the role of macronutrient limitation on toxigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clarifying the causes of blooms | California Sea Grant [caseagrant.ucsd.edu]
- 23. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 24. What causes algal blooms to become toxic? - News [news.ucsc.edu]
- 25. Gene expression studies for the analysis of this compound production in the marine diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound biosynthesis in the red alga Chondria armata suggests a complex evolutionary history for toxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Excitotoxic Cascade of Domoic Acid: A Technical Guide to a Potent Neurotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domoic acid (DA), a potent marine neurotoxin produced by Pseudo-nitzschia diatoms, is the causative agent of Amnesic Shellfish Poisoning (ASP). Its notoriety stems from its ability to induce severe neurotoxicity, characterized by seizures, neuronal damage, and profound memory loss.[1][2][3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's excitotoxicity. We will dissect its interaction with glutamate receptors, delineate the subsequent pathological signaling cascades, describe methodologies for its study, and discuss the implications for therapeutic intervention. This document is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of neuroprotective agents.
Introduction: The Molecular Mimic
This compound is a structural analog of the endogenous excitatory neurotransmitter L-glutamate.[2][5][6] This structural similarity allows it to act as a potent agonist at ionotropic glutamate receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[2][7][8][9] Unlike glutamate, which elicits rapidly desensitizing responses, DA induces a prolonged and non-desensitizing or slowly desensitizing activation of these receptors.[7][10] This key difference is a critical factor in its potent neurotoxicity, leading to sustained neuronal excitation and the initiation of a devastating excitotoxic cascade.[7][10][11] The regions of the brain with high concentrations of these receptors, such as the hippocampus and amygdala, are particularly vulnerable to DA-induced damage, explaining the profound memory impairment characteristic of ASP.[1][2][4][10]
Core Mechanism: A Multi-Step Path to Neuronal Demise
The excitotoxicity of this compound is not a single event but a cascade of interconnected processes initiated by its binding to AMPA and kainate receptors.
Primary Target: AMPA and Kainate Receptor Overactivation
This compound's high affinity for AMPA and kainate receptors is the lynchpin of its toxicity.[1][7][9] In cultured cortical neurons, DA is a potent neurotoxin, with an EC50 value of 3.8 µM, comparable to AMPA itself.[8] It is significantly more potent than kainate, which has an EC50 of 75 µM in the same model.[8]
| Compound | EC50 for Neuronal Death (in vitro) | Primary Receptor Targets |
| This compound | ~3.8 µM | AMPA / Kainate |
| (S)-AMPA | ~3.4 µM | AMPA |
| Kainate | ~75 µM | Kainate / AMPA |
| Data derived from studies on cultured murine cortical neurons.[8] |
The binding of DA to these receptors leads to the prolonged opening of their associated ion channels, causing a sustained influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions.[9][11] This leads to significant membrane depolarization.
The Secondary Insult: NMDA Receptor Activation and Calcium Overload
The initial, prolonged depolarization caused by AMPA/KA receptor activation plays a crucial role in recruiting N-methyl-D-aspartate (NMDA) receptors into the excitotoxic process. The sustained depolarization displaces the Mg2+ block from the NMDA receptor channel, allowing it to be activated by ambient glutamate.[9][12] This leads to a massive secondary influx of Ca2+ into the neuron.[5][9]
Furthermore, DA can also directly stimulate the release of endogenous glutamate from presynaptic terminals, further amplifying the excitotoxic signal by activating more NMDA and AMPA/KA receptors.[9][13] The result is a catastrophic elevation of intracellular calcium ([Ca2+]i), a central event in the excitotoxic cascade.[5][11][13][14] This calcium overload can also be exacerbated by the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[13]
Downstream Pathological Cascades
The uncontrolled surge in intracellular calcium triggers a host of downstream destructive pathways:
-
Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess cytosolic calcium, but this comes at a cost. Calcium uptake into the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[10][15][16][17] Chronic, low-level DA exposure has been shown to impair mitochondrial function.[15]
-
Oxidative Stress: The disruption of mitochondrial function and the activation of various Ca2+-dependent enzymes lead to the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][9][18] This oxidative stress overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA.[9]
-
Enzymatic Damage: Elevated calcium levels activate a range of degradative enzymes, including proteases (like calpains), phospholipases, and endonucleases, which dismantle essential cellular structures and contribute to cell death.
-
Apoptosis and Necrosis: Depending on the severity and duration of the insult, neurons will die via either apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).[18] Low-level DA exposure tends to favor apoptosis, while high-dose, acute exposures lead to rapid necrotic cell death.[6][18][19]
The intricate signaling pathway leading to this compound-induced excitotoxicity is summarized in the diagram below.
Caption: Signaling pathway of this compound excitotoxicity.
Methodologies for Studying this compound Excitotoxicity
Investigating the mechanisms of DA neurotoxicity requires a multi-faceted approach, utilizing both in vitro and in vivo models. The choice of model is critical and depends on the specific scientific question being addressed.
In Vitro Models
-
Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., hippocampus, cortex) offer a controlled environment to study direct neuronal effects, receptor pharmacology, and cell death pathways.[8]
-
Rationale: This model allows for high-throughput screening of potential neuroprotective compounds and detailed molecular analysis without the complexities of a whole-animal system.
-
-
Organotypic Brain Slices: These preparations maintain the three-dimensional cytoarchitecture of a brain region, preserving local synaptic circuitry.
-
Rationale: They are invaluable for electrophysiological studies and for examining how DA affects neuronal networks, bridging the gap between dissociated cultures and in vivo models.
-
In Vivo Models
-
Rodent Models (Mice, Rats): Systemic administration (e.g., intraperitoneal injection) of DA in rodents reliably reproduces key features of ASP, including seizures and selective hippocampal neurodegeneration.[2]
-
Zebrafish Models: The optical transparency of zebrafish larvae allows for real-time imaging of neuronal development and degeneration.[21][22]
-
Rationale: This model is particularly powerful for studying developmental neurotoxicity and for conducting large-scale genetic or chemical screens.[21]
-
Key Experimental Protocol: Assessment of Neuronal Degeneration using Fluoro-Jade C Staining
Fluoro-Jade C is an anionic fluorescein derivative that specifically stains degenerating neurons, regardless of the mechanism of cell death. It is a reliable and widely used method for quantifying neurodegeneration in brain sections from DA-exposed animals.
Protocol:
-
Animal Dosing & Tissue Preparation:
-
Administer a neurotoxic dose of this compound (e.g., 2-4 mg/kg, i.p.) to adult mice. Control animals receive saline.
-
At 24-48 hours post-injection, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
-
Sectioning:
-
Section the frozen brain into 30-40 µm coronal sections using a cryostat or sliding microtome. Collect sections corresponding to the hippocampus.
-
-
Staining Procedure:
-
Mount sections onto gelatin-coated slides.
-
Rehydrate the slides through a series of alcohol dilutions (100%, 95%, 70%) to distilled water.
-
Incubate slides in 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background staining.
-
Rinse thoroughly in distilled water.
-
Transfer slides to a 0.0001% Fluoro-Jade C staining solution (in 0.1% acetic acid) for 10 minutes.
-
Rinse three times in distilled water.
-
Dry the slides completely on a slide warmer.
-
-
Coverslipping and Imaging:
-
Clear the slides in xylene and coverslip using a non-aqueous mounting medium (e.g., DPX).
-
Visualize the sections using an epifluorescence microscope with a filter set suitable for fluorescein (FITC). Degenerating neurons will fluoresce brightly.
-
Self-Validation and Controls: The inclusion of saline-injected control animals is critical to ensure that any observed staining is due to the toxin and not an artifact of the procedure. Within the DA-treated sections, healthy, non-degenerating neurons in less affected brain regions serve as internal negative controls.
Caption: Experimental workflow for assessing neurodegeneration.
Implications for Drug Development and Therapeutic Strategies
A thorough understanding of DA's excitotoxic mechanism reveals several potential targets for therapeutic intervention. The primary goals are to block the initial overstimulation of glutamate receptors, mitigate the downstream calcium overload, and combat oxidative stress.
-
Receptor Antagonism: Non-competitive antagonists of AMPA/kainate receptors (e.g., CNQX) have been shown to be effective in preventing DA-induced neurotoxicity in experimental models.[8][14]
-
Calcium Channel Blockade: L-type voltage-gated calcium channel blockers, such as nimodipine, can reduce the toxic influx of calcium and offer neuroprotection.[14]
-
Antioxidant Therapy: Compounds that can scavenge free radicals or boost endogenous antioxidant systems may help to limit the damage caused by oxidative stress.
-
Targeting Downstream Pathways: Inhibitors of caspases or calpains could potentially block the final executioner pathways of cell death.
The development of drugs that can cross the blood-brain barrier and target these pathways holds promise for treating not only acute DA poisoning but also for providing insights into other neurodegenerative conditions where excitotoxicity is a contributing factor, such as stroke, epilepsy, and Alzheimer's disease.
Conclusion
This compound-induced excitotoxicity is a complex and devastating process initiated by the potent and sustained activation of AMPA and kainate receptors. This initial event triggers a cascade of pathological events, including massive calcium influx, mitochondrial failure, and severe oxidative stress, ultimately leading to selective neuronal death and profound neurological deficits. By leveraging a combination of in vitro and in vivo models and targeted experimental protocols, researchers can continue to unravel the intricacies of this potent neurotoxin. These efforts are not only crucial for mitigating the public health threat of Amnesic Shellfish Poisoning but also for advancing our broader understanding of excitotoxic mechanisms in neurological disease and paving the way for novel neuroprotective therapies.
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Domoic Acid's Agonism of Glutamate Receptors: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] As a structural analog of the endogenous excitatory neurotransmitter glutamate, DA exerts its toxicity by acting as a powerful agonist at ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[1][3][4][5] This potent interaction leads to a cascade of events culminating in neuronal overstimulation, a phenomenon known as excitotoxicity, which can result in severe neurological damage.[4][6]
The toxin was first identified as the causative agent in a 1987 outbreak of human poisoning in Canada, linked to the consumption of contaminated mussels.[1] The resulting illness was termed Amnesic Shellfish Poisoning (ASP) due to its hallmark symptom of profound short-term memory loss.[1][3] Since then, DA has been recognized as a global threat to both human and marine wildlife health.[1] For researchers and drug development professionals, this compound serves as a critical tool for investigating the pathophysiology of excitotoxicity, which is implicated in a range of neurological disorders including epilepsy, stroke, and neurodegenerative diseases.[2][7] This guide provides an in-depth technical overview of the mechanisms of DA's glutamate receptor agonism, key experimental protocols for its study, and a summary of its receptor binding affinities.
Part 1: Mechanism of Action and Receptor Subtype Specificity
This compound's neurotoxicity stems from its high-affinity binding to and potent activation of AMPA and kainate receptors, which are ligand-gated ion channels.[1][4] Unlike the endogenous ligand glutamate, which causes rapid receptor desensitization to prevent overstimulation, this compound's interaction with these receptors results in a prolonged ion channel opening and attenuated desensitization.[1][3] This leads to a massive and uncontrolled influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron.[7][8]
The sustained depolarization and, more critically, the excessive intracellular Ca2+ accumulation, trigger a number of deleterious downstream signaling pathways.[4][9] These pathways are the primary drivers of the excitotoxic cell death observed in DA poisoning.[4][10]
Receptor Affinity and Potency
This compound exhibits a significantly higher affinity and potency for kainate and AMPA receptors compared to glutamate.[1] Electrophysiological studies have demonstrated that DA is approximately three times more potent than kainate in activating neurons in the CA3 region of the hippocampus, an area rich in kainate receptors.[11] Furthermore, in cultured cortical neurons, this compound was found to be about 19 times more potent than kainate at inducing cell death.[5]
The binding affinity of this compound can vary depending on the specific subunit composition of the receptor complex. For instance, homomeric GluR-5 kainate receptors have been shown to exhibit a very high affinity for domoate, with a dissociation constant (KD) of approximately 2 nM.[12][13]
Below is a summary of reported binding affinities and potencies for this compound and related compounds at ionotropic glutamate receptors.
| Compound | Receptor Subtype | Preparation | Affinity/Potency Metric | Value | Reference |
| This compound | Kainate (GluR-5) | Recombinant | K D | ~2 nM | [12][13] |
| Kainic Acid | Kainate (GluR-5) | Recombinant | K D | ~70 nM | [12][13] |
| This compound | General Kainate | Cultured Cortical Neurons | EC50 (Toxicity) | ~4 µM | [5] |
| Kainic Acid | General Kainate | Cultured Cortical Neurons | EC50 (Toxicity) | ~75 µM | [5] |
| (S)-AMPA | AMPA | Cultured Cortical Neurons | EC50 (Toxicity) | ~3.4 µM | [5] |
Note: EC50 (Half maximal effective concentration) for toxicity reflects the concentration required to induce 50% of the maximal cell death.
Part 2: Downstream Signaling Pathways and Excitotoxicity
The sustained influx of Ca2+ following this compound-induced receptor activation is the central event initiating excitotoxic neuronal death. This calcium overload disrupts cellular homeostasis and activates a cascade of enzymatic processes that lead to extensive damage to cellular structures and eventual cell death.[1][9]
The primary downstream consequences of Ca2+ dysregulation include:
-
Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess cytosolic Ca2+, but this leads to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and a halt in ATP synthesis.
-
Enzymatic Activation: Elevated Ca2+ levels activate various enzymes that contribute to cellular degradation, including proteases (e.g., calpains), phospholipases, and endonucleases.
-
Oxidative Stress: Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing significant oxidative damage to lipids, proteins, and DNA.[4][10]
-
Apoptotic and Necrotic Cell Death: The culmination of these processes can trigger programmed cell death (apoptosis) or, in cases of severe insult, uncontrolled cell lysis (necrosis).[4][10]
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurotoxin this compound produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. This compound-induced neurodegeneration resulting in memory loss is mediated by Ca2+ overload and inhibition of Ca2+ + calmodulin-stimulated adenylate cyclase in rat brain (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, the alleged "mussel toxin," might produce its neurotoxic effect through kainate receptor activation: an electrophysiological study in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A glutamate receptor channel with high affinity for domoate and kainate [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Factors Influencing Domoic Acid Production
Abstract
Domoic acid (DA) is a potent neurotoxin produced by certain species of the marine diatom genus Pseudo-nitzschia.[1][2] The accumulation of this toxin in the marine food web poses a significant threat to wildlife and human health, causing Amnesic Shellfish Poisoning (ASP).[1][2][3] The production of DA by Pseudo-nitzschia is not constitutive; it is intricately regulated by a complex interplay of environmental factors.[4][5] This guide provides a comprehensive technical overview of the key environmental drivers that influence DA biosynthesis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present self-validating systems for studying this critical aspect of harmful algal bloom dynamics.
Introduction to this compound and Pseudo-nitzschia
Pseudo-nitzschia is a globally distributed diatom genus, with a subset of its species capable of producing this compound.[6] DA is a structural analogue of the neurotransmitter glutamate, and its toxicity stems from its high affinity for glutamate receptors in the central nervous system, leading to excitotoxicity.[7] The biosynthesis of DA is a secondary metabolic process, and its production is often linked to physiological stress in the diatom cells.[8][9] Understanding the environmental triggers for DA production is paramount for predicting and mitigating toxic algal blooms.[1][10]
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the condensation of an isoprenoid intermediate (geranyl pyrophosphate) and a tricarboxylic acid (TCA) cycle intermediate (L-glutamic acid).[7][11] The core genetic machinery involves a cluster of "dab" (this compound biosynthesis) genes.[12][13] The pathway begins with the geranylation of L-glutamic acid, followed by a series of oxidation and cyclization reactions to form isothis compound, which is then isomerized to this compound.[7][13]
References
- 1. Present and future climatic drivers of this compound toxicity in coastal ecosystems of California | California Sea Grant [caseagrant.ucsd.edu]
- 2. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The effects of nutrient limitation on toxin production for the harmful" by Julia M. Park [digitalcommons.colby.edu]
- 4. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 5. Untangling the mystery of this compound events: A climate-scale perspective :: Ocean Carbon & Biogeochemistry [us-ocb.org]
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- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Environmental stress and this compound production by Pseudo-nitzschia: a physiological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental stress and this compound production by Pseudo-nitzschia: a physiological perspective. | Semantic Scholar [semanticscholar.org]
- 10. vliz.be [vliz.be]
- 11. Biosynthesis of this compound by the diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]
Domoic Acid Bioaccumulation in Marine Food Webs: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Domoic acid (DA), a potent neurotoxin produced by diatoms of the genus Pseudo-nitzschia, represents a significant and escalating threat to marine ecosystem health and human seafood safety.[1][2][3] Its ability to bioaccumulate and biomagnify through marine food webs leads to widespread poisoning events in marine wildlife and causes the human illness known as Amnesic Shellfish Poisoning (ASP).[4][5] This technical guide provides an in-depth examination of the core principles governing DA bioaccumulation, from the environmental triggers of toxic algal blooms to the molecular mechanisms of toxicity and the analytical methodologies for its detection. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights to support robust experimental design and data interpretation in the study of this pervasive marine biotoxin.
Introduction: The Genesis of a Marine Neurotoxin
This compound is a naturally occurring amino acid analogue of glutamic acid, produced primarily by several species of the marine diatom genus Pseudo-nitzschia.[3][6][7] The proliferation of these diatoms into massive harmful algal blooms (HABs) is the primary driver of DA introduction into marine ecosystems.[8]
1.1. The Producers: Pseudo-nitzschia and Environmental Triggers
Over half of the known Pseudo-nitzschia species are capable of producing this compound.[8] The initiation and proliferation of these toxic blooms are complex phenomena influenced by a confluence of environmental factors.[9] Key drivers include:
-
Nutrient Availability: Increased nutrient runoff from agricultural and urban sources can fuel the rapid growth of Pseudo-nitzschia.[2][9] The availability of silicate, phosphate, and nitrogen, as well as trace metals like iron and copper, can influence both bloom formation and the rate of DA production.[10][11]
-
Water Temperature and Light: Warmer water temperatures, often associated with climate change and events like El Niño, have been linked to an increased frequency and intensity of Pseudo-nitzschia blooms.[2][12] Light availability also plays a crucial role in diatom photosynthesis and growth.[10]
-
Oceanographic Conditions: Coastal upwelling, which brings nutrient-rich deep water to the surface, is a significant factor in promoting blooms along the U.S. West Coast.[13][14] Ocean acidification, resulting from increased atmospheric CO2, may also favor the growth of some DA-producing species.[9][15]
The interplay of these factors creates a dynamic and often unpredictable environment for DA production, necessitating continuous monitoring and research to develop effective forecasting models.[16]
1.2. Chemical Profile of this compound
This compound is a water-soluble, heat-stable tricarboxylic amino acid.[7] Its stability means that conventional cooking methods do not eliminate the toxin from contaminated seafood.[17] This characteristic underscores the importance of preventative measures, such as fishery closures, to protect human consumers.
The Pathway of Poison: Bioaccumulation and Trophic Transfer
Once introduced into the marine environment, this compound embarks on a journey through the food web, escalating in concentration at each trophic level. This process of bioaccumulation and biomagnification is central to its widespread ecological impact.
2.1. Entry into the Food Web
The primary entry point of DA into the food web is through filter-feeding organisms that consume toxic Pseudo-nitzschia cells.[5] These include:
-
Zooplankton: Small crustaceans like copepods and krill graze on phytoplankton and are a foundational link in the marine food chain.[18]
-
Shellfish: Bivalve mollusks such as mussels, clams, scallops, and oysters filter large volumes of water, accumulating DA in their tissues.[9]
-
Planktivorous Fish: Small fish like anchovies and sardines feed directly on phytoplankton and zooplankton, becoming significant vectors for DA transfer.[4]
Interestingly, research has shown that DA can also enter the food web through the consumption of organic polymer aggregates that have scavenged dissolved DA from the water, a pathway that does not require direct ingestion of the toxin-producing diatoms.[18]
2.2. Trophic Transfer and Biomagnification
As contaminated primary consumers are preyed upon by organisms at higher trophic levels, this compound is transferred and becomes increasingly concentrated.[9][19] This biomagnification leads to dangerously high levels of the toxin in top predators.[19] For example, a sea lion may consume numerous contaminated fish, each containing a dose of DA that, while not lethal to the fish, collectively results in a toxic dose for the sea lion.[19]
The efficiency of trophic transfer and the degree of bioaccumulation can vary significantly between species, influenced by factors such as feeding habits, metabolic rates, and the ability to depurate (eliminate) the toxin.[20][21]
2.3. Depuration Dynamics
The rate at which an organism can rid itself of this compound is a critical factor in its susceptibility to poisoning. Depuration rates vary widely among species:
-
Rapid Depuration: Some organisms, like blue mussels, can eliminate DA within hours to days.[22]
-
Slow Depuration: Other species, such as razor clams, can retain the toxin for many months, posing a long-term risk to consumers.[22][23]
These species-specific differences in depuration have significant implications for fisheries management and public health advisories.[24]
Diagram: this compound Bioaccumulation in the Marine Food Web
Caption: Trophic transfer of this compound through the marine food web.
The Toxicological Impact: From Cellular Mechanisms to Ecosystem Health
This compound exerts its toxic effects by acting as a potent agonist for glutamate receptors in the central nervous system.[5] Its structural similarity to the excitatory neurotransmitter glutamate allows it to bind to these receptors with high affinity, leading to overstimulation and excitotoxicity.[1][17]
3.1. Mechanism of Neurotoxicity
DA's primary targets are the kainate and AMPA subtypes of ionotropic glutamate receptors.[19] Its binding affinity for these receptors is up to 100 times greater than that of glutamate itself.[17] This potent and sustained activation of glutamate receptors leads to an uncontrolled influx of calcium ions into neurons.[19] The resulting calcium overload triggers a cascade of detrimental intracellular events, including:
-
Mitochondrial dysfunction
-
Production of reactive oxygen species (oxidative stress)
-
Activation of apoptotic pathways
-
Ultimately, neuronal cell death
The hippocampus, a brain region critical for memory and spatial navigation, is particularly vulnerable to DA-induced damage, which explains the characteristic memory loss associated with ASP.[11][19]
3.2. Clinical Manifestations in Marine Wildlife
Marine mammals, particularly California sea lions, are frequently and severely affected by this compound poisoning.[2][25] They serve as important sentinels for the presence of DA in the marine environment.[1] Clinical signs of DA toxicosis in marine mammals include:
-
Neurological: Seizures, tremors, head weaving, disorientation, and erratic behavior.[2][19]
-
Gastrointestinal: Vomiting and diarrhea.[3]
-
Reproductive: Premature births and potential impacts on fetal development.[25]
Chronic exposure to even low levels of this compound can lead to long-term neurological damage, including epilepsy and impaired memory, which can compromise an animal's ability to survive and reproduce in the wild.[1][25]
3.3. Human Health Implications: Amnesic Shellfish Poisoning (ASP)
In humans, the consumption of seafood contaminated with this compound can lead to Amnesic Shellfish Poisoning (ASP).[4][5] Symptoms typically appear within 24 hours of ingestion and can range from mild to severe:
-
Mild Symptoms: Nausea, vomiting, abdominal cramps, and diarrhea.[3]
-
Severe Neurological Symptoms: Headache, dizziness, confusion, disorientation, permanent short-term memory loss, seizures, and in rare cases, coma and death.[3][4][5]
Due to robust monitoring programs and regulatory limits for DA in commercially harvested seafood, widespread outbreaks of ASP in humans are now rare.[5] However, the increasing frequency of toxic blooms worldwide necessitates continued vigilance.[5]
Table 1: Regulatory Limits for this compound in Seafood
| Region/Country | Product | Action Level (ppm) |
| United States & European Union | Shellfish (general) | 20 |
| United States | Dungeness Crab (viscera) | 30 |
| Canada | Shellfish | 20 |
Data compiled from various regulatory agency guidelines.
Methodologies for Detection and Quantification
Accurate and reliable detection of this compound in various matrices is crucial for public health protection, ecosystem monitoring, and research. A range of analytical methods have been developed, each with its own advantages and applications.
4.1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is the most common and officially recognized method for the quantitative analysis of this compound in shellfish for regulatory purposes.[26][27]
Causality Behind Experimental Choices: This method is favored for its robustness, reliability, and the characteristic UV absorbance of this compound at 242 nm, which provides a high degree of specificity. The use of a reversed-phase column allows for the separation of the polar this compound from other matrix components. A strong anion exchange (SAX) solid-phase extraction (SPE) cleanup step is often employed to remove interfering compounds and concentrate the analyte, thereby improving sensitivity and accuracy.[27][28]
4.1.1. Detailed Protocol: this compound Analysis in Shellfish Tissue via HPLC-UV
I. Sample Preparation and Extraction
-
Homogenization: Weigh 4.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 16.0 mL of 50% aqueous methanol (MeOH:H2O, 1:1 v/v).
-
Extraction: Homogenize the mixture at high speed for 2 minutes using a probe homogenizer.
-
Centrifugation: Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial. For samples with complex matrices or low DA concentrations, proceed to the SPE cleanup step.
II. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 10% methanol. Do not allow the cartridge to go dry.
-
Loading: Load 1 mL of the filtered extract onto the conditioned SAX cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol to remove interfering compounds.
-
Elution: Elute the this compound from the cartridge with 5 mL of 0.5 M NaCl in 10% aqueous acetonitrile.
-
Collection: Collect the eluate in a clean tube for HPLC analysis.
III. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 10% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 242 nm.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a calibration curve prepared from certified reference standards.
4.2. Immunoassay-Based Methods
Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassay formats, such as fluorescence polarization immunoassay (FPIA), offer rapid and high-throughput screening tools for this compound.[29]
Causality Behind Experimental Choices: These methods are based on the highly specific binding of an antibody to this compound. They are ideal for screening large numbers of samples quickly and are often used in the field or as a preliminary step before confirmatory analysis by HPLC. Their portability and ease of use make them valuable for rapid response during suspected HAB events.[29]
Diagram: Experimental Workflow for DA Analysis in Shellfish
Caption: Workflow for domo-ic acid detection in shellfish samples.
Future Directions and Research Imperatives
The study of this compound bioaccumulation is a dynamic field, with several key areas requiring further investigation:
-
Climate Change Impacts: Understanding how changing ocean conditions will affect the frequency, intensity, and geographic distribution of toxic Pseudo-nitzschia blooms is a critical research priority.[12]
-
Sublethal and Chronic Effects: More research is needed to elucidate the long-term health consequences of chronic, low-level exposure to this compound in both wildlife and human populations.[1][5]
-
Toxin Biotransformation: Investigating how this compound is metabolized and transformed within different organisms will provide a more complete picture of its toxicokinetics and potential for bioaccumulation.
-
Advanced Detection Technologies: The development of more sensitive, rapid, and autonomous in-situ sensors for this compound will enhance early warning systems and improve the management of HAB events.[30]
By addressing these research imperatives, the scientific community can improve its ability to predict, mitigate, and manage the multifaceted threats posed by this compound.
References
- 1. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinemammalcare.org [marinemammalcare.org]
- 3. This compound (a marine biotoxin) in fish and shellfish - OEHHA [oehha.ca.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. issc.org [issc.org]
- 6. Pseudo-nitzschia, Nitzschia, and this compound: New research since 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudo-nitzschia – Harmful Algal Blooms [hab.whoi.edu]
- 9. This compound: A Review of Its Cytogenotoxicity Within the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clarifying the causes of blooms | California Sea Grant [caseagrant.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. Toxic Algal Bloom Affecting California Sea Lions and Dolphins | NOAA Fisheries [fisheries.noaa.gov]
- 15. Frontiers | The Phycotoxin this compound as a Potential Factor for Oxidative Alterations Enhanced by Climate Change [frontiersin.org]
- 16. A novel approach to identify sources, transfer and impact of this compound in marine food webs | California Sea Grant [caseagrant.ucsd.edu]
- 17. mdpi.com [mdpi.com]
- 18. Organic polymer consumption facilitates this compound entry into the marine food web without direct ingestion of Pseudo-nitzschia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dailynexus.com [dailynexus.com]
- 20. Ocean Sciences Meeting 2020 [agu.confex.com]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acute and chronic dietary exposure to this compound in recreational harvesters: a survey of shellfish consumption behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. archimer.ifremer.fr [archimer.ifremer.fr]
- 25. Marine Mammals – Harmful Algal Blooms [hab.whoi.edu]
- 26. [PDF] Chemical methods for this compound, the amnesic shellfish poisoning (ASP) toxin | Semantic Scholar [semanticscholar.org]
- 27. aesan.gob.es [aesan.gob.es]
- 28. academic.oup.com [academic.oup.com]
- 29. Rapid determination of this compound in seafood by fluorescence polarization immunoassay using a portable analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound - American Chemical Society [acs.org]
An In-depth Technical Guide on the Causative Agent of Amnesic Shellfish Poisoning (ASP)
Abstract
Amnesic Shellfish Poisoning (ASP) is a severe neurotoxic illness resulting from the consumption of seafood contaminated with domoic acid. This guide provides a comprehensive technical overview of this compound, the causative agent of ASP, intended for researchers, scientists, and professionals in drug development. We will delve into the biological origin of this potent neurotoxin, its intricate molecular mechanism of action, the factors governing its production, and the advanced methodologies for its detection and quantification. This document aims to be a definitive resource, consolidating current knowledge and providing practical insights into the scientific study of this compound.
Introduction: The Emergence of a Marine Neurotoxin
Amnesic Shellfish Poisoning first came to prominence in 1987 following a severe outbreak in Prince Edward Island, Canada, linked to the consumption of contaminated mussels.[1][2][3] The incident was characterized by gastrointestinal distress followed by perplexing neurological symptoms, most notably, permanent short-term memory loss, which gave the illness its name.[1][4] The causative agent was identified as this compound, a potent neurotoxin produced by marine microalgae.[1][5] This discovery unveiled a new class of marine biotoxins and highlighted the significant threat posed by harmful algal blooms (HABs) to public health and marine ecosystems.[6][7]
This compound is a naturally occurring amino acid analog of glutamate, the primary excitatory neurotransmitter in the central nervous system.[2][8] Its production is primarily attributed to diatoms of the genus Pseudo-nitzschia and, to a lesser extent, some species of red algae like Chondria armata.[1][9][10] These microorganisms are a natural component of marine phytoplankton, and under specific environmental conditions, can proliferate into massive blooms, leading to the accumulation of this compound in the marine food web.[11][12] Filter-feeding organisms such as shellfish, anchovies, and sardines can accumulate high concentrations of the toxin without apparent harm to themselves, acting as vectors to higher trophic levels, including marine mammals and humans.[13][14]
The Causative Agent: this compound
Chemical Profile
This compound (DA) is a water-soluble, heat-stable, non-proteinogenic amino acid.[15][16] Its chemical formula is C₁₅H₂₁NO₆, with a molecular weight of 311.34 g/mol .[15] Structurally, it is a tricarboxylic amino acid featuring a pyrrolidine ring, making it a structural analog of kainic acid and the neurotransmitter L-glutamate.[1][13] This structural similarity is the basis for its potent neurotoxicity. The toxin is stable to both cooking and freezing, meaning that standard food preparation methods do not mitigate the risk of poisoning.[17][18]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that has been elucidated through transcriptomic and biochemical studies.[13][19] The pathway involves a combination of isoprenoid and tricarboxylic acid (TCA) cycle intermediates.[13] In the diatom genus Pseudo-nitzschia, a cluster of genes, termed the 'dab' (this compound biosynthesis) genes, orchestrates this synthesis.[9][13]
The key steps in the proposed biosynthetic pathway are as follows[13][19]:
-
Geranylation: The pathway initiates with the geranylation of L-glutamic acid with geranyl pyrophosphate (GPP), catalyzed by the enzyme DabA.
-
Oxidation: The resulting N-geranyl-L-glutamic acid undergoes successive oxidation reactions.
-
Cyclization: A cyclase enzyme, DabC, then facilitates the formation of the characteristic pyrrolidine ring, yielding an isomer of this compound.
-
Isomerization: A subsequent isomerization step is believed to convert this precursor into the final active this compound molecule.
Caption: Simplified biosynthetic pathway of this compound.
Mechanism of Neurotoxicity
The neurotoxic effects of this compound are a direct consequence of its structural mimicry of L-glutamate.[1][10] this compound acts as a potent agonist for ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[2][13][14]
Excitotoxicity Cascade
This compound's high affinity for these receptors, approximately 100 times greater than that of glutamate, leads to their excessive and prolonged activation.[2] This triggers a cascade of events known as excitotoxicity:
-
Receptor Activation: this compound binds to AMPA and kainate receptors on neuronal membranes.
-
Ion Influx: This binding opens associated ion channels, leading to a massive and uncontrolled influx of calcium (Ca²⁺) into the neurons.[13][14]
-
Cellular Damage: The excessive intracellular Ca²⁺ concentration activates various downstream signaling pathways that result in neuronal damage and death. This includes the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species.
-
Neuronal Death: Ultimately, the sustained excitotoxic state leads to apoptosis and necrosis of neurons, particularly in brain regions with a high density of glutamate receptors, such as the hippocampus and amygdala.[13][14] The damage to the hippocampus, a region critical for memory formation, is responsible for the characteristic amnesia seen in ASP.[2]
Caption: Excitotoxic cascade initiated by this compound.
Environmental Factors and Bloom Dynamics
The production of this compound by Pseudo-nitzschia is not constitutive but is influenced by a complex interplay of environmental factors.[11][12] Understanding these factors is crucial for predicting and mitigating harmful algal blooms.
| Environmental Factor | Influence on this compound Production |
| Nutrient Availability | Production is often enhanced under nutrient limitation, particularly silicate and phosphate.[15][20] |
| Trace Metals | Iron deficiency and copper toxicity can increase this compound production in some species.[15] |
| Light Intensity | Higher light intensity generally correlates with increased toxin production.[12][15] |
| Temperature | Warmer water temperatures can promote the growth of toxigenic Pseudo-nitzschia species.[11] |
| Salinity | Optimal salinity ranges can influence both the growth of the diatoms and their toxin production. |
| pH and Ocean Acidification | Increasing pCO₂ and subsequent ocean acidification may favor the growth of some this compound-producing species.[11] |
| Bacterial Interactions | The presence of specific marine bacteria can influence the production of this compound.[21] |
Detection and Quantification of this compound
Accurate and sensitive detection of this compound in seafood and environmental samples is paramount for public health protection. Several analytical methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is the most widely used and officially recognized method for the quantitative analysis of this compound.[15][22] The method relies on the strong UV absorbance of this compound at 242 nm.[15]
Experimental Protocol: HPLC-UV Analysis of this compound in Shellfish
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Pass the filtered extract through a strong anion exchange (SAX) SPE cartridge to remove interfering compounds.[24]
-
Wash the cartridge with a mild solvent.
-
Elute the this compound with a more acidic solvent.
-
-
HPLC Analysis:
-
Inject the cleaned extract into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., trifluoroacetic acid).
-
Detect the eluting this compound at 242 nm using a UV detector.
-
-
Quantification:
-
Prepare a calibration curve using certified this compound standards.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Other Detection Methods
While HPLC-UV is the standard, other methods offer advantages in terms of speed, portability, and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher specificity and sensitivity, and can be used for confirmation of positive results.[24]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on antibody-antigen recognition.[15]
-
Biosensors: Emerging technologies that offer the potential for rapid, on-site detection.[15]
-
Thin-Layer Chromatography (TLC): A semi-quantitative method suitable for screening in laboratories without access to HPLC.[23]
Regulatory Limits and Public Health
To protect consumers, regulatory agencies worldwide have established action levels for this compound in seafood. In the United States, the Food and Drug Administration (FDA) has set the following limits[25][26]:
-
20 parts per million (ppm) or 20 µg/g in all fish and shellfish.[4][27]
-
30 ppm in the viscera (guts) of Dungeness crabs.[25]
Shellfish harvesting areas are routinely monitored, and closures are implemented when this compound concentrations exceed these regulatory limits.[4]
Clinical Manifestations and Management of ASP
Amnesic Shellfish Poisoning presents with a range of symptoms that can be categorized into gastrointestinal and neurological.[4]
-
Gastrointestinal Symptoms: Typically appear within 24 hours of consuming contaminated seafood and include nausea, vomiting, abdominal cramps, and diarrhea.[4][17]
-
Neurological Symptoms: Develop within 48 hours in more severe cases and can include headache, dizziness, confusion, disorientation, and the hallmark symptom of permanent short-term memory loss.[17][28] In extreme cases, seizures, coma, and death can occur.[2]
There is currently no specific antidote for this compound poisoning.[17][28] Treatment is supportive and focuses on managing symptoms and providing life support in severe cases until the toxin is cleared from the body.[2][28]
Conclusion and Future Directions
This compound remains a significant and unpredictable threat to public health and marine ecosystems. While considerable progress has been made in understanding its biosynthesis, toxicology, and detection, several areas warrant further investigation. The increasing frequency and geographic distribution of harmful Pseudo-nitzschia blooms, potentially exacerbated by climate change, underscore the need for continued research.[7][11] Future efforts should focus on developing more rapid and cost-effective detection methods, improving predictive models for harmful algal blooms, and exploring potential therapeutic interventions for ASP. A deeper understanding of the genetic and environmental regulation of this compound production will be critical in mitigating the impacts of this potent marine neurotoxin.
References
- 1. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpoison.org [calpoison.org]
- 3. Pseudo-nitzschia spp. – California HABMAP [calhabmap.org]
- 4. Amnesic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]
- 5. This compound Toxicologic Pathology: A Review [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound and human exposure risks: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (PIM 670) [inchem.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound and amnesic shellfish poisoning [microbiologiaitalia.it]
- 11. This compound: A Review of Its Cytogenotoxicity Within the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vliz.be [vliz.be]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Amnesic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 15. Progresses of the Influencing Factors and Detection Methods of this compound [mdpi.com]
- 16. Pseudo-nitzschia (Bacillariophyceae) species, this compound and amnesic shellfish poisoning: revisiting previous paradigms - ProQuest [proquest.com]
- 17. accs.uaa.alaska.edu [accs.uaa.alaska.edu]
- 18. cdph.ca.gov [cdph.ca.gov]
- 19. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 22. aesan.gob.es [aesan.gob.es]
- 23. Analysis of this compound in shellfish by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. fda.gov [fda.gov]
- 26. nsglc.olemiss.edu [nsglc.olemiss.edu]
- 27. researchgate.net [researchgate.net]
- 28. Amnesic Shellfish Poisoning (ASP) from this compound | Washington State Department of Health [doh.wa.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of Domoic Acid
Abstract
Domoic acid (DA) is a potent neurotoxin responsible for the human illness known as Amnesic Shellfish Poisoning (ASP).[1][2] Produced by certain species of marine diatoms, primarily of the genus Pseudo-nitzschia, this powerful excitotoxin bioaccumulates in the food web, contaminating filter-feeding shellfish, sardines, and anchovies.[3][1][2] Its structural similarity to the neurotransmitter glutamate allows it to act as a potent agonist at glutamate receptors, leading to severe neurotoxic effects.[3][1][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details its mechanism of action, and presents standardized protocols for its extraction and analysis, serving as a critical resource for researchers, toxicologists, and drug development professionals.
Chemical Properties and Molecular Structure
This compound is a water-soluble, non-proteinogenic amino acid. Structurally, it is a kainic acid analog, featuring a proline ring, three carboxylic acid groups, and a conjugated diene side chain.[3][5] This unique structure is fundamental to its biological activity and its physicochemical properties.
The molecule's full chemical name is (2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid.[6] The presence of multiple chiral centers and a specific geometric configuration of the double bonds in the side chain are critical for its high-affinity binding to glutamate receptors.[3]
Molecular Diagram: this compound Structure
Caption: Molecular structure of this compound.
Key Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁NO₆ | [7][6] |
| Molar Mass | 311.33 g/mol | [1][5] |
| CAS Number | 14277-97-5 | [1][5] |
| Appearance | Colorless crystalline needles | [8] |
| pKa Values | 2.10, 4.97 (carboxyl groups), 9.82 (amino group) | [9] |
Stability and Degradation
This compound is a relatively stable molecule under standard laboratory conditions. It does not readily degrade at room temperature in solution.[3][10] However, its stability is influenced by several factors:
-
pH: The molecule is stable in a pH range of 3-9, even with heating.[11] However, considerable decomposition has been reported under extremely acidic (pH 2) or alkaline (pH 12) conditions.[3]
-
Temperature: While stable at room temperature and refrigeration, significant degradation is observed at temperatures above 50°C.[3][12] Despite this, conventional cooking methods like steaming or autoclaving shellfish tissue do not fully eliminate the toxin, reducing it by only about 3%.[3]
-
Light: Exposure to UV light or sunlight can cause photodegradation, converting this compound into its less toxic geometric isomers, such as isodomoic acids.[3][12] Studies have shown a 60-70% loss of this compound over a 10-12 day period with continuous light exposure.[3]
Physical and Spectroscopic Properties
The physical properties of this compound dictate its behavior in biological systems and are crucial for the development of effective analytical methods.
Solubility
This compound's three carboxyl groups and one imino group make it a highly polar, water-soluble compound.[3][13] Its solubility is markedly pH-dependent, exhibiting a minimum at its isoelectric point.[14][15][16] The anionic and cationic forms at lower and higher pH values are more soluble than the neutral zwitterionic form.[14][15][16]
| Solvent | Solubility | Notes | Source |
| Water | 7.1 - 7.6 g/L | Highly soluble; pH-dependent. | [15] |
| Methanol | Slightly soluble | Lower than in water. | [5][8] |
| Ethanol | Slightly soluble | Lower than in water. | [5][8] |
| 1-Octanol | Low solubility | Kₒw = 0.0037 at pH 5.32. | [14][15] |
| Petroleum Ether | Insoluble | [5][8] | |
| Benzene | Insoluble | [5][8] |
The low octanol-water partition coefficient (Kₒw) indicates that this compound is highly hydrophilic and does not readily partition into lipid environments.[14][15] This suggests that bioaccumulation in aquatic organisms occurs primarily through dietary intake rather than direct absorption from the water.[14][15]
Spectroscopic Profile
The conjugated diene system in the side chain of this compound is a strong chromophore, which is the basis for its primary analytical detection method.
-
UV-Vis Spectroscopy: this compound exhibits a strong ultraviolet (UV) absorbance maximum (λₘₐₓ) at 242 nm .[3][17][18] This characteristic absorbance is the cornerstone of its detection and quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17] The exact λₘₐₓ can shift slightly depending on the pH of the solution.[19]
-
Mass Spectrometry (MS): In positive ion mode electrospray ionization (ESI+), this compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of 312 . Common fragment ions used for confirmation in tandem MS (MS/MS) analysis include m/z 266, 248, and 220.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound and its various isomers.
Biochemical Mechanism of Action
This compound exerts its neurotoxicity by acting as a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[7][4][21] It has a binding affinity for kainate receptors that is approximately three times more powerful than that of glutamate itself.[7]
The toxic cascade is initiated by the following steps:
-
Receptor Binding: this compound binds to and activates AMPA/KA receptors on neurons.[22]
-
Prolonged Depolarization: Unlike the natural neurotransmitter glutamate, which causes rapid activation and subsequent desensitization of the receptor, this compound induces a prolonged activation.[3][4] This sustained action prevents the ion channel from closing.
-
Cation Influx: The persistently open channel allows an uncontrolled influx of cations, particularly Na⁺ and Ca²⁺, into the neuron.[23]
-
Excitotoxicity: The massive influx of Ca²⁺ triggers a series of downstream cytotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal swelling and death.[3][22]
-
Glutamate Release: The initial depolarization also causes a massive release of endogenous glutamate, which then activates other glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, amplifying the excitotoxic cascade.[21][22]
This excitotoxic process primarily affects neurons in the hippocampus, the brain region critical for memory formation, which explains the hallmark symptom of amnesia in ASP.[7]
Diagram: this compound-Induced Excitotoxicity Pathway
Caption: Signaling cascade of this compound neurotoxicity.
Analytical Methodologies
Accurate and sensitive detection of this compound is paramount for public health and seafood safety. The standard regulatory method is HPLC-UV, though more sensitive LC-MS/MS methods are also widely used.[20]
Extraction from Shellfish Tissue
The goal of extraction is to efficiently move the polar this compound from the complex biological matrix into a clean liquid phase suitable for analysis. The most common and validated approach uses an aqueous methanol solution.[17][20]
Rationale: A 50% aqueous methanol solution provides a polar environment that effectively solubilizes this compound while simultaneously precipitating proteins and other macromolecules from the tissue homogenate, providing an initial cleanup step.[17][24]
Protocol: Methanol-Based Extraction
-
Homogenization: Weigh 4.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube. For quality control, a certified reference material (CRM) like NRC-CRM-ASP-MUS-E should be prepared alongside samples.[25]
-
Extraction: Add 16.0 mL of 1:1 methanol:water extraction solvent to the tube.[26]
-
Vortexing: Cap the tube and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at >3000 x g for 10 minutes to pellet the precipitated solids.
-
Filtration: Draw off the supernatant and filter it through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial for direct analysis.[17]
-
Storage: If not analyzed immediately, extracts should be sealed tightly and stored at -10°C or below.[26]
Optional Cleanup: Solid Phase Extraction (SPE)
For complex matrices or when lower detection limits are required, a solid phase extraction (SPE) cleanup step using a strong anion exchange (SAX) cartridge can be employed to remove interfering compounds.[17][27]
Rationale: At a neutral or slightly acidic pH, the carboxyl groups of this compound are deprotonated (negatively charged), allowing it to bind strongly to the positively charged quaternary ammonium groups of the SAX sorbent. Neutral and cationic interferences are washed away, and this compound is then selectively eluted with a high-salt or acidic buffer.
Quantification by HPLC-UV
Principle: The filtered extract is injected into a reversed-phase HPLC system. This compound is separated from other components based on its polarity. The conjugated diene system allows for its detection and quantification by a UV detector set to 242 nm.[17]
Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with aqueous acetonitrile (e.g., 10-15% acetonitrile) containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[18] The acid ensures the carboxyl groups are protonated, leading to consistent retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 242 nm.[17]
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from certified reference standards (e.g., CRM-DA-h).[28]
Diagram: Analytical Workflow for this compound
Caption: Standard workflow for this compound analysis.
Conclusion
This compound remains a significant subject of study due to its potent neurotoxicity and implications for seafood safety and ecosystem health. A thorough understanding of its chemical and physical properties is fundamental for developing robust analytical methods, understanding its environmental fate, and elucidating its precise toxicological mechanisms. The properties outlined in this guide—its polar nature, pH-dependent solubility, characteristic UV absorbance, and high-affinity interaction with glutamate receptors—are the cornerstones of current research and regulatory monitoring. Continued investigation into its biosynthesis, degradation pathways, and the subtle toxicological effects of its various isomers is essential for mitigating the risks associated with this powerful marine biotoxin.
References
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- 4. The activation of glutamate receptors by kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H21NO6 | CID 5282253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Certified Mussel Tissue Reference Material for this compound [lgcstandards.com]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound (PIM 670) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in 50% Methanol Extracts and Raw Fecal Material from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-Induced Neurotoxicity Is Mainly Mediated by the AMPA/KA Receptor: Comparison between Immature and Mature Primary Cultures of Neurons and Glial Cells from Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [this compound and glutamate receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cifga.com [cifga.com]
- 25. labmix24.com [labmix24.com]
- 26. issc.org [issc.org]
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- 28. CRM-DA-h | National Research Council Canada [nrc.canada.ca]
ecological role of domoic acid in marine ecosystems
An In-depth Technical Guide on the Ecological Role of Domoic Acid in Marine Ecosystems
Abstract
This compound (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily within the genus Pseudo-nitzschia. Its accumulation in the marine food web is responsible for Amnesic Shellfish Poisoning (ASP) in humans and widespread illness and mortality in marine wildlife. The increasing frequency and geographic extent of harmful algal blooms (HABs) producing this compound, potentially exacerbated by climate change, underscore the urgent need for a comprehensive understanding of its ecological role.[1][2] This technical guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the biology of DA-producing organisms, the environmental drivers of toxin production, the molecular basis of its biosynthesis, its trophic transfer and toxicology, and its broader ecological implications. This guide also details key methodologies for DA research, offering a foundation for future investigations into this significant environmental and public health challenge.
Introduction to this compound
What is this compound?
This compound (DA) is a naturally occurring neurotoxin. It is a heterocyclic amino acid, and its chemical structure, C₁₅H₂₁NO₆, is an analogue of glutamic acid and kainic acid.[3] This structural similarity is fundamental to its mechanism of toxicity, allowing it to bind to and overstimulate glutamate receptors in the central nervous system.[1][4][5] Pure DA is a white crystalline powder, soluble in water, and exhibits a maximum UV absorbance at 242 nm, a property crucial for its detection and quantification.[3]
Discovery and Emergence as a Significant Marine Biotoxin
While first isolated from the red macroalga Chondria armata in Japan in the 1950s, this compound was not recognized as a significant threat to human and animal health until 1987.[6][7] An outbreak of severe illness in Prince Edward Island, Canada, was linked to the consumption of mussels contaminated with DA.[8][9] This event, which resulted in several deaths and long-term neurological damage in survivors, led to the identification of the syndrome as Amnesic Shellfish Poisoning (ASP).[9][10] Subsequent research identified diatoms of the genus Pseudo-nitzschia as the primary producers of the toxin in this event.[8] Since then, DA-producing blooms have been documented worldwide, causing significant ecological and economic damage.[1][11]
Overview of its Ecological Impact and Relevance to Human and Animal Health
This compound poses a substantial global threat to both ocean and human health.[1] Its negative impacts are predicted to increase with climate change and coastal development.[1] In humans, consumption of contaminated seafood can lead to ASP, characterized by gastrointestinal distress and severe neurological symptoms, including confusion, disorientation, permanent short-term memory loss, seizures, coma, and even death.[12][13] In marine ecosystems, DA is responsible for mass mortality events and strandings of various wildlife, including sea lions, dolphins, whales, and seabirds.[2][14] California sea lions (Zalophus californianus) are particularly well-documented as sentinels for DA toxicosis in the environment.[13]
The Producers: Biology and Environmental Drivers
Primary Producers
This compound is naturally synthesized by several species of red macroalgae and, more significantly, by over twenty-five species of pennate diatoms, primarily from the genus Pseudo-nitzschia.[1][8] While approximately half of the known Pseudo-nitzschia species are capable of producing DA, not all blooms of these species are toxic.[2] This variability in toxicity is a key area of research.
Global Distribution and Biogeography of this compound Events
Pseudo-nitzschia species are globally distributed, and DA has been detected in coastal and offshore waters of every continent except Antarctica.[1] Toxic events are particularly prevalent in upwelling regions, such as the west coast of North America, where nutrient-rich deep water is brought to the surface, fueling phytoplankton blooms.[11][15] The geographic extent, frequency, and intensity of these toxic blooms appear to be increasing in some regions.[1]
Environmental Factors Influencing HABs and this compound Production
The triggers for Pseudo-nitzschia blooms and subsequent DA synthesis are complex and multifactorial, involving a combination of environmental, anthropogenic, and hydrographic influences.[1]
-
2.3.1 Nutrient Dynamics: DA production is often linked to nutrient stress, particularly the limitation of silicate and phosphate, after a period of active cell growth supported by ample nitrogen.[3][11][16][17][18] However, some studies suggest that DA production rates can be highest during the exponential growth phase when nutrients are replete, indicating that the relationship is not straightforward and may be species- or strain-specific.[19]
-
2.3.2 Physicochemical Parameters: Factors such as water temperature, light intensity, and photoperiod significantly influence DA production.[3][11] Warmer ocean conditions and rising CO2 levels (ocean acidification) are considered potential drivers for the expansion of toxic blooms, though the precise effects are still under investigation.[20]
-
2.3.3 Role of Trace Metals: The availability of trace metals like iron and copper can also modulate DA production. Iron limitation has been shown to increase cellular DA production in some Pseudo-nitzschia species.[3][10][17]
-
2.3.4 Influence of Biotic Interactions: The presence of specific bacteria in close association with Pseudo-nitzschia cells can enhance DA production, although the bacteria themselves do not produce the toxin.[10] This suggests a complex symbiotic or signaling relationship that influences diatom physiology.
| Environmental Factor | Influence on this compound Production | References |
| Nutrients | Often enhanced by silicate or phosphate limitation following nitrogen uptake. | [3][11][16][17] |
| Light | Production generally increases with higher light intensity and longer photoperiods. | [3][11] |
| Temperature | Rising temperatures may promote the growth of DA-producing algae. | [20] |
| Trace Metals | Iron limitation and copper toxicity can increase DA production. | [3][17] |
| Biotic Factors | Associated bacteria can enhance toxin production by Pseudo-nitzschia. | [10] |
Molecular Foundations: Biosynthesis of this compound
Recent advances in genomics and transcriptomics have elucidated the genetic basis for DA production in diatoms.
The "dab" Gene Cluster and its Evolutionary Origins
The biosynthesis of this compound is encoded by a cluster of genes, termed the "dab" (this compound biosynthesis) genes.[21][22] This cluster typically includes genes for a terpene cyclase (dabA), a cytochrome P450 (dabD), and an α-ketoglutarate–dependent dioxygenase (dabC).[21][23] The high degree of similarity and gene order (synteny) between the DA biosynthesis genes in diatoms and red algae suggests a complex evolutionary history, possibly involving horizontal gene transfer events.[7][23]
Key Enzymatic Steps in the Biosynthetic Pathway
The biosynthesis of DA begins with the combination of L-glutamic acid and geranyl pyrophosphate (GPP), an isoprenoid intermediate.[21][22][24] The pathway proceeds through a series of enzymatic modifications:
-
N-prenylation: The enzyme DabA catalyzes the geranylation of L-glutamic acid to form N-geranyl-L-glutamic acid.[21][22]
-
Oxidation: DabD, a cytochrome P450 enzyme, performs successive oxidation reactions on the geranyl group.[21][22]
-
Cyclization: The dioxygenase DabC catalyzes the cyclization of the oxidized intermediate to form an isothis compound congener (e.g., isothis compound A or B).[21][22][23]
-
Isomerization: A final, yet to be fully characterized, isomerization step is believed to convert the isothis compound precursor into this compound.[21]
Caption: Simplified biosynthetic pathway of this compound in diatoms.
Trophic Dynamics: Transfer and Bioaccumulation in Marine Food Webs
Entry into the Food Web: Primary Vectors
This compound enters the marine food web when primary consumers, such as zooplankton and filter-feeding shellfish (e.g., mussels, clams, scallops), ingest toxic Pseudo-nitzschia cells.[20][25][26] Planktivorous fish, including sardines and anchovies, are also significant vectors, accumulating high concentrations of the toxin by feeding on contaminated plankton.[9][27] Recent research has also shown that DA can be adsorbed onto organic polymer aggregates, providing an alternative pathway into the food web without direct ingestion of algal cells.[25]
Biomagnification up the Food Chain
Once in the food web, this compound is transferred to higher trophic levels through predation.[20] As predators consume contaminated prey, the toxin accumulates in their tissues, a process known as biomagnification.[4][13] This leads to progressively higher and more dangerous concentrations of DA in top predators.
Caption: Trophic transfer and biomagnification of this compound.
Case Studies of Trophic Transfer
Numerous mass mortality events have solidified our understanding of DA trophic transfer. For instance, the deaths of brown pelicans and cormorants in Monterey Bay, California, in 1991 were linked to the consumption of anchovies that had fed on toxic Pseudo-nitzschia.[9] Similarly, strandings and deaths of California sea lions are frequently associated with high levels of DA in their primary prey, such as sardines and anchovies.[5][28] The toxin has been detected in a wide range of marine mammals, including seals, walruses, and whales, highlighting its pervasive reach in marine ecosystems.[29][30]
Ecotoxicology: Mechanisms and Impacts on Marine Fauna
Mechanism of Neurotoxicity
This compound's toxicity stems from its structural similarity to the excitatory neurotransmitter L-glutamate.[1][4] It binds with high affinity to specific subtypes of ionotropic glutamate receptors (iGluRs), particularly AMPA and kainate receptors, in the central nervous system.[5] Unlike glutamate, DA is not easily cleared from the synaptic cleft, leading to prolonged and excessive receptor stimulation. This excitotoxicity causes an uncontrolled influx of calcium ions into neurons, triggering a cascade of events that result in cell damage and death, particularly in the hippocampus, a region of the brain critical for memory and spatial navigation.[1][4][5][12]
Species-Specific Susceptibility and Toxicological Effects
-
5.2.1 Marine Mammals: Marine mammals are highly susceptible to DA poisoning.[28] California sea lions are a key indicator species, exhibiting symptoms such as head-weaving, foaming at the mouth, seizures, and ultimately, death.[13][15] Chronic exposure can lead to epilepsy and permanent brain damage, affecting their ability to navigate and forage.[4][14] The toxin can also cross the placenta, causing premature births and high mortality in pups.[13]
-
5.2.2 Seabirds: Affected seabirds often appear disoriented, lethargic, and may have difficulty flying or standing.[27] Seizures and tremors are common in severe cases.[9][27]
-
5.2.3 Fish: While fish are major vectors for DA, they appear to be more tolerant to the toxin's effects than their predators.[31] Ecologically relevant exposure through diet does not typically cause the acute neurotoxic behaviors seen in mammals and birds, although developmental effects have been observed in laboratory studies.[14][31]
-
5.2.4 Invertebrates: Filter-feeding invertebrates like mussels and crabs can accumulate very high levels of DA without apparent ill effects, making them efficient transfer vectors to higher trophic levels.[32]
Chronic vs. Acute Exposure
Acute, high-level exposure to DA can be rapidly fatal.[14] However, there is growing concern about the impacts of chronic, low-level exposure.[32] Repeated exposure in marine mammals can lead to progressive and permanent neurological damage, including atrophy of the hippocampus.[4][14] This can impair memory and foraging ability, ultimately reducing reproductive success and survival.[28]
The Broader Ecological Role of this compound
While primarily studied for its toxic effects, this compound may serve other ecological functions for the organisms that produce it. This area of research is less developed but critical for a holistic understanding of its role in marine ecosystems.
Potential as a Chemical Defense
One hypothesis is that DA functions as a chemical defense mechanism, deterring grazing by zooplankton such as copepods. By reducing predation pressure, DA production could allow Pseudo-nitzschia blooms to persist and grow to higher densities. However, evidence for this is mixed, as some grazers appear to be unaffected and can act as efficient vectors of the toxin.
Allelopathic Effects and Interspecies Competition
This compound may also function as an allelopathic agent, inhibiting the growth of competing phytoplankton species. This would provide a competitive advantage to Pseudo-nitzschia, allowing it to dominate the phytoplankton community during a bloom. Further research is needed to confirm these effects in natural marine environments.
Influence on Nutrient Cycling and Ecosystem Dynamics
By causing widespread mortality of marine animals, large-scale DA events can significantly alter the structure of marine food webs.[20] The death and decomposition of large numbers of organisms can lead to localized changes in nutrient cycling and oxygen levels. Furthermore, the closure of fisheries due to DA contamination has profound socio-economic impacts on coastal communities, altering human interactions with the marine ecosystem.[11][20][33]
Methodologies for this compound Research
Accurate detection and quantification of this compound are essential for public health protection, ecosystem monitoring, and research.
Sample Collection and Preparation
-
Water and Plankton: Water samples are typically collected and filtered to separate phytoplankton cells from dissolved DA. Cells are often extracted using a solvent like methanol.
-
Biological Tissues: Shellfish, fish, and marine mammal tissues are homogenized and extracted, commonly with a methanol/water solution.[34] A cleanup step, such as solid-phase extraction (SPE), may be required to remove interfering compounds.[34]
Analytical Techniques for Detection and Quantification
-
7.2.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common regulatory method. It separates DA from other compounds, and its concentration is determined by measuring its strong UV absorbance at 242 nm.[6][18][34]
-
Protocol Outline (HPLC-UV):
-
Extraction: Homogenize 5g of tissue with 20mL of 50% methanol/water.
-
Centrifugation: Centrifuge the extract and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Injection: Inject a known volume of the filtrate into the HPLC system.
-
Separation: Use a reverse-phase C18 column with an isocratic or gradient mobile phase (e.g., acetonitrile/water with an acid modifier like trifluoroacetic acid).[34]
-
Detection: Monitor the column effluent at 242 nm.
-
Quantification: Compare the peak area of DA in the sample to that of a certified reference standard.
-
-
-
7.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity than HPLC-UV, making it ideal for research applications and for detecting low levels of DA. It confirms the identity of the compound by its mass-to-charge ratio and fragmentation pattern.[6]
-
7.2.3 Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid screening tool based on the specific binding of antibodies to this compound. It is useful for quickly analyzing a large number of samples, though positive results are typically confirmed with a method like HPLC-UV or LC-MS.[3]
Experimental Protocols for Toxicity Assessment
Toxicity studies often involve exposing model organisms (e.g., zebrafish, rodents) to known concentrations of DA via injection or oral administration.[12][31] Behavioral changes, seizure activity, and post-mortem histopathology of the brain are assessed to determine the toxic effects and dose-response relationships.
Case Study: The 2015 U.S. West Coast this compound Event
The 2015 harmful algal bloom along the U.S. West Coast was the largest and most severe DA event on record.[35]
-
8.1 Environmental Conditions: The event was associated with a massive marine heatwave, often referred to as "the warm blob," which created unusually warm water conditions favorable for the proliferation of a highly toxic strain of Pseudo-nitzschia australis.[33][35]
-
8.2 Ecological and Economic Consequences: The bloom resulted in unprecedented levels of DA in the marine food web, from plankton to apex predators.[36] This led to the widespread poisoning of marine mammals and seabirds. Economically, the event was devastating, forcing the closure of lucrative commercial and recreational fisheries, including Dungeness crab and razor clam fisheries, for several months.[33]
-
8.3 Management and Mitigation Responses: The event triggered extensive monitoring efforts by state and federal agencies. Fishery closures were enacted to protect public health, and disaster funds were allocated to assist affected coastal communities.[33] This event highlighted the need for improved prediction and early warning systems for toxic blooms.[33]
Future Directions and Research Needs
Despite significant progress, critical questions about the ecological role of this compound remain.
-
9.1 Improving Predictive Models: There is a pressing need for more robust forecasting models that can predict the location, timing, and toxicity of Pseudo-nitzschia blooms to provide early warnings for coastal managers and fisheries.[35][37]
-
9.2 Understanding Sublethal and Chronic Effects: More research is required to understand the long-term, sublethal impacts of chronic DA exposure on the health, behavior, and reproductive success of wildlife populations.[1][32]
-
9.3 The Impact of Climate Change: A key area of future research is to determine how ongoing climate change, including ocean warming and acidification, will affect the frequency, magnitude, and geographic distribution of toxic DA events.[1][20][38]
-
9.4 Potential for Bioremediation: Investigating the natural degradation pathways of this compound and exploring potential bioremediation strategies could offer new approaches to mitigate the impacts of toxic blooms.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudo-nitzschia – Harmful Algal Blooms [hab.whoi.edu]
- 3. mdpi.com [mdpi.com]
- 4. dailynexus.com [dailynexus.com]
- 5. Novel symptomatology and changing epidemiology of this compound toxicosis in California sea lions (Zalophus californianus): an increasing risk to marine mammal health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chemical methods for this compound, the amnesic shellfish poisoning (ASP) toxin | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigating this compound Biosynthesis and Toxic Bloom Formation Through Pseudo-nitzschia–Marine Bacteria Interactions - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 11. vliz.be [vliz.be]
- 12. This compound: neurobehavioral consequences of exposure to a prevalent marine biotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Channel Islands Marine & Wildlife Institute | CIMWI [cimwi.org]
- 14. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxic Algal Bloom Affecting California Sea Lions and Dolphins | NOAA Fisheries [fisheries.noaa.gov]
- 16. This compound production by Pseudo-nitzschia australis: Re-evaluating the role of macronutrient limitation on toxigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. repository.library.noaa.gov [repository.library.noaa.gov]
- 20. This compound: A Review of Its Cytogenotoxicity Within the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. Biosynthesis of the neurotoxin this compound in a bloom-forming diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Biosynthesis of this compound by the diatom Pseudo-nitzschia multiseries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organic polymer consumption facilitates this compound entry into the marine food web without direct ingestion of Pseudo-nitzschia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oceanconnections.org [oceanconnections.org]
- 27. noozhawk.com [noozhawk.com]
- 28. Marine Mammals – Harmful Algal Blooms [hab.whoi.edu]
- 29. Trophic Transfer and Effects of HAB Toxins in Alaskan Marine Food Webs - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound and fish behavior: A review - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 32. This compound (a marine biotoxin) in fish and shellfish - OEHHA [oehha.ca.gov]
- 33. Examining harmful algal blooms through a disaster risk management lens: A case study of the 2015 U.S. West Coast this compound event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. aesan.gob.es [aesan.gob.es]
- 35. pnas.org [pnas.org]
- 36. Ocean Sciences Meeting 2020 [agu.confex.com]
- 37. A novel approach to identify sources, transfer and impact of this compound in marine food webs | California Sea Grant [caseagrant.ucsd.edu]
- 38. [PDF] Climatic regulation of the neurotoxin this compound | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantitative Determination of Domo-ic Acid in Shellfish Tissue using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction: The Public Health Imperative for Domoic Acid Monitoring
This compound (DA) is a potent neurotoxin responsible for the human illness known as Amnesic Shellfish Poisoning (ASP).[1][2] This toxin is produced by marine diatoms of the genus Pseudo-nitzschia.[2][3] Filter-feeding organisms, such as mussels, clams, scallops, and anchovies, can accumulate DA during harmful algal blooms, posing a significant threat to public health and the seafood industry.[1][2] Ingestion of DA-contaminated seafood can lead to severe neurological symptoms, including memory loss (amnesia), disorientation, seizures, and in extreme cases, death.[1]
Given the global prevalence of toxic Pseudo-nitzschia blooms, regulatory agencies worldwide have established action levels for DA in seafood, typically 20 µg of DA per gram of shellfish tissue (20 ppm), to protect consumers.[2] Consequently, the development and implementation of rapid, reliable, and robust analytical methods for the routine monitoring of DA are paramount. High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as the most common and officially recognized method for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.[1][2][4]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in shellfish tissue using HPLC-UV, grounded in established methodologies such as the AOAC Official Method 991.26.[5] It is intended for analytical chemists, regulatory scientists, and quality control professionals in the seafood safety and environmental monitoring sectors.
Principle of the Method: Leveraging Chromophoric Properties for Detection
The analytical method hinges on the intrinsic properties of the this compound molecule. DA contains a conjugated diene chromophore within its structure, which results in strong absorption of ultraviolet light.[6][7] The wavelength of maximum absorbance (λmax) is approximately 242 nm, providing a selective window for detection with minimal interference from many endogenous matrix components.[1][4][6][7][8][9]
The overall workflow involves three key stages:
-
Extraction: this compound is first extracted from the homogenized shellfish tissue using an aqueous organic solvent, typically a methanol/water mixture.[1][4]
-
Chromatographic Separation: The clarified extract is injected into a reversed-phase HPLC system. A C18 column is used to separate this compound from other co-extracted compounds based on its polarity. An acidic mobile phase, commonly containing acetonitrile and water with trifluoroacetic acid (TFA), is used to ensure the DA is in a suitable protonated state for sharp, symmetrical peak shapes and reproducible retention.[5][7]
-
UV Detection and Quantification: As the separated components elute from the column, they pass through a UV detector set to 242 nm.[4][5] The detector measures the absorbance of light, which is directly proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the peak area of DA in the sample to a calibration curve generated from certified reference standards.[1]
Apparatus, Reagents, and Standards
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a pump capable of delivering a pulse-free isocratic flow, a solvent degasser, a temperature-controlled column compartment, an autosampler (refrigerated preferred), and a UV or Diode Array Detector (DAD) capable of monitoring at 242 nm.[4][5]
-
Data Acquisition System: Computer with chromatography software for instrument control, data collection, and processing.[5]
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column is highly recommended to protect the analytical column.[4]
-
Laboratory Homogenizer (Blender) or Tissue Grinder.
-
Centrifuge: Capable of reaching ≥3000 x g, with tubes (e.g., 50 mL polypropylene).[4][5]
-
Analytical Balance: Readable to 0.1 mg.[5]
-
Syringe Filters: 0.2 µm or 0.45 µm, methanol-compatible (e.g., PTFE).[4]
-
Volumetric Glassware: Class A.
-
Adjustable Pipettes: Calibrated.[5]
Reagents and Solvents
-
Water: HPLC grade or equivalent (e.g., Grade 1, EN ISO 3696).[1][4]
-
Mobile Phase: 10:90 (v/v) Acetonitrile:Water containing 0.1% TFA. To prepare 1 L, mix 100 mL of ACN with approximately 800 mL of water, add 1.0 mL of TFA, and bring to a final volume of 1 L with water. Filter and degas before use.[1][4][5]
Reference Standards
-
This compound Certified Reference Material (CRM): A certified calibration solution (e.g., CRM-DA-h from NRC-CNRC) is required for preparing calibration standards.[11][12] These standards have a certified concentration and uncertainty, ensuring traceability and accuracy.
-
Matrix Reference Material: A certified mussel tissue CRM (e.g., CRM-ASP-MUS-E) is highly recommended for method validation, recovery experiments, and ongoing quality control.[13][14]
Detailed Experimental Protocol
This protocol is optimized for bivalve mollusc tissue (e.g., mussels, clams).
Sample Preparation and Extraction
The goal of this stage is to efficiently transfer this compound from the solid tissue matrix into a liquid extract suitable for HPLC analysis.
-
Homogenization: Ensure the shellfish tissue sample (a minimum of 100g of pooled tissue from at least 12 individuals is recommended) is thoroughly homogenized to a paste-like consistency.[15]
-
Weighing: Accurately weigh 4.0 ± 0.1 g of the tissue homogenate into a 50 mL centrifuge tube.[4]
-
Extraction: Add 16.0 mL of Extraction Solvent (50:50 MeOH:Water) to the centrifuge tube.[4] This 1:4 tissue-to-solvent ratio is critical for extraction efficiency and subsequent calculations.
-
Vortex/Homogenize: Cap the tube and vortex vigorously for 1 minute or further homogenize with a probe-type homogenizer for 3 minutes to ensure thorough mixing and cell disruption.[4]
-
Centrifugation: Centrifuge the sample at ≥3000 x g for 10 minutes to pellet the solid tissue material.[4]
-
Filtration: Carefully decant the supernatant. Filter an aliquot of the supernatant through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.[4] This step is crucial to remove fine particulates that could block the HPLC column. The sample is now ready for analysis.
Causality Check: Why 50% Methanol? This solvent mixture provides a good balance of polarity to effectively solubilize the polar this compound molecule while precipitating proteins and other macromolecules that could interfere with the analysis.
Preparation of Standards and Calibration
Accurate quantification relies on a robust calibration curve generated from a certified reference material.
-
Stock Standard: Obtain a certified this compound calibration solution (e.g., ~100 µg/mL).[11][12]
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock standard with the mobile phase. A typical calibration range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Calibration Curve: Inject each standard onto the HPLC system. Construct a calibration curve by plotting the peak area response against the known concentration of each standard. The curve must be linear with a correlation coefficient (r²) of ≥ 0.995. A new calibration curve should be run daily or with every new batch of samples.[5]
HPLC-UV System Configuration and Parameters
The following parameters are a robust starting point and are based on established methods.[4][5]
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar analytes. |
| Mobile Phase | 10% ACN / 90% H₂O + 0.1% TFA | Provides adequate retention and good peak shape for DA. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak symmetry and retention time stability.[4][5] |
| Injection Volume | 20 µL | A standard volume that balances sensitivity and peak shape.[5] |
| UV Detector Wavelength | 242 nm | Corresponds to the λmax of this compound for maximum sensitivity.[4][5][7] |
| Run Time | ~15 minutes | Sufficient to elute this compound and any late-eluting compounds. |
System Suitability and Quality Control: The Self-Validating System
Before analyzing samples, the performance of the HPLC system must be verified. This ensures the trustworthiness of the generated data.
-
System Suitability Test (SST): Inject a mid-level calibration standard (e.g., 1.0 µg/mL) five times consecutively. The results must meet the criteria outlined in the table below.
-
Continuing Calibration Verification (CCV): A mid-level standard must be run after every 10-15 samples. The calculated concentration should be within ±15% of the true value.
-
Method Blank: A blank (extraction solvent) should be run to ensure no carryover between samples.[5]
-
Quality Control (QC) Sample: Analyze a matrix CRM or a spiked sample with a known concentration to verify the accuracy of the entire method (extraction + analysis). Recovery should be within 80-120%.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time %RSD | ≤ 2.0% | Ensures stable chromatography and correct peak identification. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates injection and detector precision. |
| Tailing Factor (Asymmetry) | 0.9 - 1.5 | Measures peak symmetry; out-of-spec values indicate column degradation or other issues.[5] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
Analysis Workflow Diagram
The entire analytical process, from sample receipt to final data reporting, is a systematic workflow designed to ensure data integrity and traceability.
References
- 1. aesan.gob.es [aesan.gob.es]
- 2. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aesan.gob.es [aesan.gob.es]
- 5. issc.org [issc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Calibration Solution CRM certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 12. CRM-DA-h | National Research Council Canada [nrc.canada.ca]
- 13. Certified Mussel Tissue Reference Material for this compound [lgcstandards.com]
- 14. labmix24.com [labmix24.com]
- 15. Shellfish Biotoxin Sample Preparation Guide [storymaps.arcgis.com]
Application Note: Quantitative Analysis of Domoic Acid in Shellfish Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Domoic acid (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] As filter-feeders, bivalve molluscan shellfish such as mussels, scallops, and clams can accumulate DA to levels that are toxic to humans and wildlife.[1][3] Ingestion of contaminated shellfish leads to a neurotoxic illness known as Amnesic Shellfish Poisoning (ASP), characterized by gastrointestinal distress, confusion, memory loss, and in severe cases, coma and death.[1][4] The first identified outbreak in Canada in 1987 highlighted the critical need for robust monitoring programs to protect public health.[1][4][5]
Regulatory bodies worldwide have established action levels for DA in shellfish to mitigate the risk of ASP. In the United States and Canada, the regulatory limit is 20 mg/kg (20 ppm) in shellfish tissue.[5][6][7] This necessitates the use of highly sensitive, selective, and reliable analytical methods for routine monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of this compound.[8] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification even in complex biological matrices, minimizing the false positives that can occur with less specific methods like HPLC-UV.[8] This application note provides a comprehensive, field-proven protocol for the robust quantification of this compound in shellfish tissue using LC-MS/MS, designed for researchers, regulatory laboratories, and food safety professionals.
Analyte: this compound Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
-
Chemical Structure: this compound is a water-soluble, tricarboxylic amino acid.[3] Its structure is similar to the neurotransmitter glutamic acid, which is the basis of its neurotoxicity.[2][9]
-
Molecular Formula: C₁₅H₂₁NO₆[9]
-
Molecular Weight: 311.34 g/mol [9]
-
Physicochemical Characteristics:
-
Solubility: Soluble in water and slightly soluble in methanol.[9] This property dictates the choice of extraction solvents.
-
UV Absorbance: Exhibits a maximum UV absorbance at 242 nm, which is the principle behind HPLC-UV detection methods.[9][10]
-
Ionization: The presence of carboxylic acid groups and a secondary amine makes it amenable to electrospray ionization (ESI), typically in positive ion mode, forming a protonated molecule [M+H]⁺ at m/z 312.
-
Principle of the Method
This method employs a systematic workflow designed for accuracy and high throughput. The core principle involves:
-
Extraction: this compound is extracted from homogenized shellfish tissue using an aqueous methanol solution.
-
Cleanup: The crude extract is purified using Solid Phase Extraction (SPE) to remove matrix components (salts, lipids, proteins) that can interfere with LC-MS/MS analysis and cause ion suppression.[11]
-
Chromatographic Separation: The purified extract is injected into a reversed-phase HPLC system, which separates this compound from other remaining compounds based on polarity.
-
Detection and Quantification: The analyte is detected by a tandem mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions are monitored for unambiguous identification and precise quantification against a matrix-matched calibration curve.
Sample Preparation Workflow
Effective sample preparation is the most critical factor for achieving reliable and reproducible results in trace-level analysis. The goal is to efficiently extract the analyte while minimizing co-extraction of matrix interferences.
Homogenization & Extraction
Shellfish tissue (at least 100-150g of pooled tissue is recommended for representative sampling) is homogenized to ensure uniformity.[12] this compound is then extracted from a sub-sample of the homogenate. An aqueous methanol solution (e.g., 50% Methanol) is a highly effective extraction solvent due to DA's solubility in polar solvents.[2][11]
Solid Phase Extraction (SPE) Cleanup
A cleanup step is essential to reduce matrix effects, which can severely compromise the accuracy of LC-MS/MS results.[1][13] A Strong Anion Exchange (SAX) SPE cartridge is highly effective for DA cleanup.[11] At a neutral or slightly acidic pH, the carboxylic acid groups of DA are deprotonated (negatively charged), allowing it to bind strongly to the positively charged quaternary ammonium functional groups of the SAX sorbent. Interfering compounds with neutral or positive charges are washed away, and DA is subsequently eluted with a solvent containing a weak acid to neutralize its charge.
Workflow Diagram: Sample Preparation
Caption: Workflow for this compound Extraction and SPE Cleanup.
LC-MS/MS Instrumentation and Parameters
The parameters below are a validated starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for the polar, acidic this compound molecule. |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid | The acid improves peak shape and promotes protonation for positive mode ESI.[3] |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak symmetry.[3] |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity requirements and instrument configuration. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient ensures elution of the polar DA while cleaning late-eluting matrix components from the column. |
Mass Spectrometry (MS/MS) System
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Best suited for polar, pre-ionized molecules like this compound. |
| Polarity | Positive Ion Mode | The secondary amine group is readily protonated to form [M+H]⁺. |
| Capillary Voltage | ~3.5 - 4.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temp. | ~120 - 150 °C | Aids in desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | ~350 - 450 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific ion transitions.[2] |
MRM Transitions for this compound
The selection of a quantifier and at least one qualifier transition is essential for confident identification and quantification, adhering to regulatory guidelines.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function | Collision Energy (eV) |
| This compound | 312.1 | 266.1 | Quantifier | ~15-20 |
| This compound | 312.1 | 248.1 | Qualifier 1 | ~20-25 |
| This compound | 312.1 | 220.1 | Qualifier 2 | ~30-35 |
Note: Collision energies are instrument-dependent and must be optimized empirically. The transition m/z 312 > 266 is typically the most intense and is used for quantification.[1][2]
Workflow Diagram: LC-MS/MS Analysis
Caption: The Analytical Workflow from LC Injection to MS/MS Detection.
Method Validation
The analytical method was validated according to AOAC International guidelines to ensure its performance is suitable for its intended purpose.[14] Key validation parameters are summarized below.
| Validation Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional response of the instrument to analyte concentration. |
| Limit of Detection (LOD) | ~0.5 - 1.0 µg/kg | The lowest concentration at which the analyte can be reliably detected (S/N > 3). |
| Limit of Quantification (LOQ) | ~1.5 - 3.0 µg/kg | The lowest concentration that can be quantified with acceptable precision and accuracy (S/N > 10).[15] |
| Accuracy (% Recovery) | 85 - 110% | Measures the closeness of the experimental value to the true value, assessed using spiked samples or Certified Reference Materials (CRMs).[11] |
| Precision (% RSD) | < 15% (Repeatability & Intermediate) | Measures the degree of scatter between a series of measurements, ensuring the method is reproducible.[11] |
| Matrix Effect | Monitored | Assessed by comparing the response of a standard in solvent versus a post-extraction spiked sample. Use of an internal standard or matrix-matched calibration is crucial for compensation.[1] |
Step-by-Step Protocol
Reagents and Materials
-
This compound Certified Reference Material (CRM)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Strong Anion Exchange (SAX) SPE Cartridges (e.g., 500 mg, 3 mL)
-
Homogenizer/Blender
-
Centrifuge and tubes (15 or 50 mL)
-
Analytical Balance, Vortex Mixer, Pipettes
-
LC-MS/MS system with ESI source
Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve DA CRM in ultrapure water to prepare a stock solution. Store at ≤ -20°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) by serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation Protocol
-
Weigh 4.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 16.0 mL of 50% aqueous methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the supernatant (crude extract).
-
SPE Cleanup:
-
Condition a SAX cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not let the sorbent go dry.
-
Load 1 mL of the crude extract onto the cartridge.
-
Wash the cartridge with 5 mL of 20% aqueous acetonitrile to remove interferences.
-
Elute this compound with 5 mL of a solution of 70% acetonitrile / 30% water / 1% formic acid.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to dissolve, then transfer to an autosampler vial for analysis.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier MRM transition (m/z 312.1 > 266.1) against the concentration of the prepared standards. A linear regression with a weighting of 1/x is typically used.
-
Sample Analysis: Inject the prepared sample extracts. Identify the this compound peak based on retention time and the presence of both quantifier and qualifier ions with an acceptable ion ratio.
-
Calculation: Quantify the concentration in the extract using the calibration curve. Calculate the final concentration in the original shellfish tissue (in mg/kg) using the following formula:
Concentration (mg/kg) = (C_extract × V_final × D) / W_sample
Where:
-
C_extract = Concentration from calibration curve (ng/mL)
-
V_final = Final reconstitution volume (mL)
-
D = Dilution factor from extraction (Total extraction volume / Tissue weight)
-
W_sample = Weight of the sample tissue (g)
-
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantitative analysis of this compound in shellfish. The combination of a streamlined sample preparation protocol using SPE cleanup and the inherent selectivity of tandem mass spectrometry provides a powerful tool for food safety monitoring. The method demonstrates excellent sensitivity, accuracy, and precision, making it highly suitable for routine analysis in regulatory and research laboratories to ensure seafood safety and protect public health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and Seasonal Monitoring of this compound in Three Shellfish Species from the Northern Adriatic Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. issc.org [issc.org]
- 5. researchgate.net [researchgate.net]
- 6. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aesan.gob.es [aesan.gob.es]
- 11. Sensitive determination of this compound in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. aesan.gob.es [aesan.gob.es]
- 13. mdpi.com [mdpi.com]
- 14. issc.org [issc.org]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Domoic Acid in Shellfish using Competitive ELISA
Introduction: The Silent Threat of Domoic Acid
This compound (DA) is a potent neurotoxin naturally produced by marine diatoms of the genus Pseudo-nitzschia.[1] Filter-feeding shellfish, such as mussels, clams, scallops, and oysters, can accumulate this toxin to levels dangerous for human consumption.[2][3] In humans, the ingestion of DA-contaminated shellfish leads to a condition known as Amnesic Shellfish Poisoning (ASP).[1][3] Symptoms can range from gastrointestinal distress, such as vomiting and diarrhea, to severe neurological effects including confusion, permanent short-term memory loss, seizures, and in extreme cases, death.[1][4][5] Given that this compound is heat and cold-resistant, conventional cooking or freezing methods do not mitigate the risk.[2][6]
Regulatory bodies worldwide have established action levels for this compound in shellfish to protect public health. For instance, the U.S. Food and Drug Administration (FDA) and the European Union have set the action level at 20 parts per million (ppm) or 20 mg/kg of shellfish tissue.[7][8][9][10] Consequently, robust and efficient screening methods are paramount for monitoring shellfish harvesting areas and ensuring the safety of seafood products.
While instrumental methods like High-Performance Liquid Chromatography (HPLC) with UV detection are standard for regulatory confirmation, they can be time-consuming and require significant capital investment and operator expertise.[11][12] The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective alternative for screening large numbers of samples.[7][13][14] This application note provides a detailed guide to the principles, protocols, and data interpretation for the screening of this compound in shellfish using competitive ELISA kits.
Principle of Competitive ELISA for this compound Detection
The detection of small molecules like this compound is ideally suited for a competitive ELISA format.[15][16][17][18] This is because small molecules cannot be simultaneously bound by two different antibodies, a requirement for the more common "sandwich" ELISA.
The core principle of the competitive ELISA for this compound is the competition between the this compound present in the sample (the analyte) and a known amount of a this compound-enzyme conjugate for a limited number of specific anti-domoic acid antibody binding sites. The intensity of the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.[7][13][14][19]
There are two primary formats for competitive ELISA kits for this compound:
-
Antibody-Coated Plate: The microtiter plate wells are pre-coated with a goat anti-mouse antibody. A solution containing mouse anti-domoic acid antibodies, the sample (or standard), and a this compound-enzyme conjugate are added to the wells. The this compound from the sample and the this compound-enzyme conjugate compete to bind to the anti-domoic acid antibodies in solution. These antibody-antigen complexes are then captured by the goat anti-mouse antibodies on the plate.[7][14]
-
Antigen-Coated Plate: The microtiter plate wells are pre-coated with a this compound-protein conjugate. The sample (or standard) is added to the wells along with an anti-domoic acid antibody, often conjugated to an enzyme like horseradish peroxidase (HRP). The free this compound in the sample competes with the immobilized this compound on the plate for binding to the limited amount of antibody-HRP conjugate.[19][20]
In both formats, after an incubation period, the wells are washed to remove any unbound reagents. A substrate solution (e.g., TMB, Tetramethylbenzidine) is then added. The enzyme (e.g., HRP) bound to the plate catalyzes a reaction that produces a colored product.[13] The reaction is stopped with the addition of an acid (e.g., sulfuric acid), which typically changes the color from blue to yellow.[7][13] The absorbance is then read using a microplate reader at a specific wavelength (commonly 450 nm).[19][20]
A high concentration of this compound in the sample results in less enzyme conjugate binding to the plate, leading to a weaker color signal and lower absorbance. Conversely, a low concentration of this compound in the sample allows more enzyme conjugate to bind, resulting in a stronger color signal and higher absorbance.
Experimental Workflow & Protocols
I. Sample Preparation: Extraction of this compound from Shellfish Tissue
The goal of sample preparation is to efficiently extract this compound from the shellfish matrix into a liquid phase that is compatible with the ELISA. The following is a generalized protocol based on common methodologies.
Materials:
-
Homogenized shellfish tissue (mussels, clams, oysters, scallops)
-
Methanol/deionized water (50/50, v/v) extraction solvent[6][7]
-
Centrifuge
-
Vortex mixer
-
Micropipettes and tips
-
Sample Dilution Buffer (provided in the ELISA kit)
Protocol:
-
Homogenization: Ensure the shellfish tissue is thoroughly homogenized to a uniform consistency. This is a critical step for representative sampling.
-
Extraction:
-
Weigh 0.5 g of the homogenized tissue into a centrifuge tube.
-
Add 2.0 mL of the 50% methanol extraction solvent.[7]
-
Vortex vigorously for at least 1 minute to ensure thorough mixing and extraction.
-
-
Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid tissue debris.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Dilution:
-
This is a critical step to bring the potential this compound concentration into the dynamic range of the assay and to minimize matrix effects.[21]
-
Perform a 1:50 dilution by adding 20 µL of the supernatant to 980 µL of the Sample Dilution Buffer provided with the ELISA kit. Mix well.
-
Note: The final concentration will need to be multiplied by a dilution factor to determine the concentration in the original tissue. In this example, the total dilution factor is 200 (4x from the initial extraction and 50x from the subsequent dilution).[7]
-
II. Competitive ELISA Protocol
This protocol is a generalized workflow. Always refer to the specific instructions provided with your ELISA kit , as incubation times, reagent volumes, and concentrations may vary.[22]
Pre-Assay Preparations:
-
Allow all kit components and diluted samples to reach room temperature (20-25°C) before use.[7][19]
-
Prepare any necessary reagents, such as wash buffer or enzyme conjugate dilutions, as instructed in the kit manual.
Assay Procedure:
-
Add Standards and Samples: Pipette 50 µL of each standard, control, and diluted sample into the appropriate wells of the microtiter plate. It is highly recommended to run all standards and samples in duplicate or triplicate for improved accuracy.[13][23]
-
Add Antibody/Enzyme Conjugate: Add 50 µL of the diluted anti-domoic acid antibody or this compound-enzyme conjugate solution to each well.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 30-60 minutes) at room temperature.
-
Washing:
-
After incubation, discard the contents of the wells.
-
Wash the plate 3-5 times with the prepared wash buffer. Ensure each well is completely filled during each wash step.
-
After the final wash, remove any residual wash buffer by inverting the plate and tapping it firmly on a stack of clean paper towels.[24]
-
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.[22]
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or as specified in the kit manual.[22]
-
Stop Reaction: Add 100 µL of the stop solution to each well in the same order as the substrate was added. The color in the wells will change from blue to yellow.[22]
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.[22]
Data Analysis and Interpretation
The data generated from a competitive ELISA is inversely proportional to the analyte concentration. Therefore, the data analysis involves generating a standard curve to interpolate the concentration of unknown samples.
1. Calculate Mean Absorbance: Calculate the average absorbance value for each set of replicate standards, controls, and samples.
2. Normalize Data (%B/B₀): The absorbance values are typically normalized to the absorbance of the zero standard (B₀), which represents the maximum signal (100% binding).
-
B: Mean absorbance of a standard or sample.
-
B₀: Mean absorbance of the zero standard (0 ng/mL this compound).
-
%B/B₀ = (B / B₀) x 100
3. Construct the Standard Curve: Plot the %B/B₀ values (Y-axis) against the corresponding this compound concentrations of the standards (X-axis) on a semi-logarithmic graph. The concentration is on the logarithmic scale. The resulting curve should be sigmoidal.
4. Determine Sample Concentrations:
-
Calculate the %B/B₀ for each unknown sample.
-
Interpolate the concentration of this compound in the diluted sample from the standard curve.
-
Calculate the Final Concentration: Multiply the interpolated concentration by the total dilution factor to obtain the this compound concentration in the original shellfish tissue.
-
Final Concentration (ppm or mg/kg) = Interpolated Concentration (ng/mL) x Dilution Factor
-
Visualization of Key Processes
Quality Control and Validation
To ensure the trustworthiness of the results, a robust quality control system is essential.[23][25]
| Parameter | Acceptance Criteria | Rationale |
| Standard Curve R² | ≥ 0.98 | Indicates a good fit of the standard curve to the data points, ensuring accurate interpolation.[7] |
| Zero Standard (B₀) Absorbance | Typically between 0.8 - 3.0 | Ensures the assay is performing within the expected optical density range, indicating proper reagent activity.[7] |
| Control Sample | Within the range specified by the kit manufacturer | Verifies the accuracy and precision of the assay run. |
| Coefficient of Variation (CV) for Replicates | Standards: ≤10% Samples: ≤15% | Demonstrates the precision of pipetting and the consistency of the assay across replicate wells.[7] |
Positive screening results that are near or exceed the regulatory action level should be confirmed by a reference method such as HPLC-UV or LC-MS/MS.[11][14][19]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Low B₀ Absorbance | Insufficient washing; Contaminated wash buffer; Substrate solution deteriorated.[22][24] | Ensure thorough washing and complete removal of wash buffer. Use fresh wash buffer. Check that the substrate is colorless before use. |
| No Color Development | A reagent was omitted or added in the wrong order; Reagents expired. | Carefully review the protocol and repeat the assay. Verify the expiration dates of all kit components.[22] |
| Poor Standard Curve (R² < 0.98) | Inaccurate pipetting of standards; Improper dilution of standards; Plate not at room temperature. | Use calibrated pipettes and fresh tips for each standard. Ensure standards are prepared correctly. Allow all reagents to reach room temperature before starting. |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique; Cross-contamination between wells.[24] | Use consistent pipetting technique. Change pipette tips for each sample and standard. Be careful during washing to avoid splash-over. |
| All Sample Absorbances are Very Low (High %B/B₀) | Samples are below the detection limit of the assay. | Report as less than the lowest standard's concentration. |
| All Sample Absorbances are Very High (Low %B/B₀) | This compound concentration in samples is above the highest standard. | Dilute the sample extracts further (e.g., 1:100, 1:200) with Sample Dilution Buffer and re-run the assay. Remember to adjust the final dilution factor.[7] |
Conclusion
The competitive ELISA is a powerful, reliable, and efficient tool for the screening of this compound in shellfish. Its high-throughput nature makes it an invaluable asset for regulatory agencies and seafood producers in their efforts to monitor seafood safety and protect public health. By understanding the principles of the assay and adhering to rigorous protocols and quality control measures, researchers and technicians can confidently generate accurate and trustworthy data.
References
- 1. Amnesic shellfish poisoning - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. doh.wa.gov [doh.wa.gov]
- 4. cdph.ca.gov [cdph.ca.gov]
- 5. Amnesic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]
- 6. cifga.com [cifga.com]
- 7. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 8. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatographic determination of this compound in shellfish products using the paralytic shellfish poison extraction procedure of the association of official analytical chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. This compound (Onsite Technologies), ELISA 96 tests [goldstandarddiagnostics.com]
- 15. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Other Biomolecules [waltlab.bwh.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 20. This compound (ASP) ELISA Kit - Alfa Chemistry [testkits.alfa-chemistry.com]
- 21. repository.library.noaa.gov [repository.library.noaa.gov]
- 22. algimed.com [algimed.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 25. food.gov.uk [food.gov.uk]
Application Notes and Protocols for In Vivo Neurotoxicity Studies of Domoic Acid in Zebrafish Models
Authored by: [Your Name/Lab/Institution]
Senior Application Scientist
Introduction: Harnessing the Zebrafish Model to Unravel Domoic Acid Neurotoxicity
This compound (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1][2] Accumulating in the food web, particularly in shellfish, DA poses a significant threat to both wildlife and human health, causing a neurotoxic illness known as Amnesic Shellfish Poisoning (ASP).[1][2] The neurotoxicity of DA stems from its structural similarity to the excitatory neurotransmitter glutamate.[3] DA binds with high affinity to specific ionotropic glutamate receptors, namely α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, leading to excessive neuronal excitation, calcium influx, and subsequent neuronal damage and apoptosis.[4][5]
While regulatory limits on DA in seafood aim to prevent acute, high-level poisoning, there is growing concern about the sublethal and developmental effects of low-level exposure.[3][6] Understanding the mechanisms of DA-induced neurotoxicity, particularly during sensitive developmental windows, is crucial for assessing the full scope of its public health impact.
The zebrafish (Danio rerio) has emerged as a powerful in vivo vertebrate model for developmental neurotoxicity studies.[7][8][9] Its key advantages include rapid external development, optical transparency of embryos and larvae, high genetic homology with humans, and amenability to high-throughput screening.[9][10][11] These features allow for unparalleled real-time visualization of neurodevelopmental processes and the impact of neurotoxicants.[6][10] This guide provides a comprehensive overview and detailed protocols for conducting in vivo neurotoxicity studies of this compound using the zebrafish model.
I. Experimental Design: Key Considerations and Rationale
A well-designed study is paramount for obtaining robust and reproducible data. The following sections outline critical experimental choices and the scientific reasoning behind them.
1.1. Life Stage Selection: Targeting Windows of Susceptibility
The timing of DA exposure is a critical determinant of its neurotoxic effects. Early life stages are often more vulnerable to neurotoxic insults than adults.[12]
-
Embryonic and Larval Stages (0-7 days post-fertilization, dpf): This period encompasses rapid neurodevelopment, including neurogenesis, axonogenesis, synaptogenesis, and myelination.[11] Exposure during specific developmental windows can lead to distinct and lasting neurological deficits. For instance, studies have shown that zebrafish larvae exposed to DA at 2 dpf, but not at 1 or 4 dpf, exhibit significant deficits in startle behavior and disorganized myelination in the spinal cord.[5][7][13] This highlights a critical window of susceptibility for these particular endpoints.
-
Adult Zebrafish: While less common for developmental studies, adult zebrafish can be used to investigate the effects of acute or chronic DA exposure on mature neural circuits and behavior.[1][2] Studies in adult zebrafish have demonstrated dose-dependent changes in gene expression in the brain following DA exposure.[1][2]
Recommendation: For developmental neurotoxicity studies, focus on embryonic and larval stages, with particular attention to the 2 dpf window for investigating effects on myelination and startle response.
1.2. Dosing Strategy: Route of Administration and Concentration Range
The method of DA delivery and the concentrations used are crucial for mimicking environmentally relevant exposure scenarios and eliciting measurable toxicological endpoints.
-
Route of Administration:
-
Static Immersion: This is a common and non-invasive method for exposing zebrafish embryos and larvae.[14] However, the exact dose reaching the developing nervous system can be influenced by chorion permeability and metabolic processes.
-
Microinjection: This technique allows for precise delivery of a known amount of DA directly into the embryo or larva.[7][13] Caudal vein or hindbrain ventricle injections are commonly used.[7][15] This method provides greater control over the internal dose.
-
-
Dose Selection:
-
Symptomatic vs. Asymptomatic Doses: It is important to investigate a range of doses, including those that produce overt signs of neurotoxicity (e.g., seizures, erratic swimming) and those that are asymptomatic.[1][2] Asymptomatic doses are particularly relevant for understanding the effects of low-level environmental exposure.[1][2]
-
Dose-Response Studies: Conducting a dose-response study is essential to determine the no-observed-adverse-effect level (NOAEL), the lowest-observed-adverse-effect level (LOAEL), and the median lethal concentration (LC50).
-
Table 1: Exemplary this compound Dosing Regimens in Zebrafish
| Life Stage | Route of Administration | Dose Range | Observed Effects | Reference |
| Larvae (2 dpf) | Caudal Vein Microinjection | 0.09 - 0.18 ng/larva | Deficits in startle behavior, disorganized myelination | [7][13] |
| Adult | Intracoelomic Injection | 0.31 µg/g (asymptomatic) | Altered gene expression related to circadian rhythms and visual system | [1] |
| Adult | Intracoelomic Injection | 1.1 µg/g (symptomatic) | Seizures, disorientation, altered gene expression related to peptidyl proline modification | [1] |
1.3. Control Groups: Ensuring Experimental Validity
Proper control groups are fundamental to interpreting experimental results accurately.
-
Vehicle Control: This group receives the same injection or immersion solution as the DA-treated groups, but without the this compound. This accounts for any effects of the solvent or the administration procedure itself.
-
Negative Control: An untreated group of zebrafish from the same clutch should be maintained under identical conditions to provide a baseline for normal development and behavior.
-
Positive Control (Optional): In some cases, a known neurotoxicant can be used as a positive control to validate the experimental setup and the responsiveness of the zebrafish model.
II. Core Protocols: A Step-by-Step Guide
This section provides detailed protocols for key experimental procedures in DA neurotoxicity studies using zebrafish.
2.1. Protocol 1: this compound Exposure via Microinjection in Zebrafish Larvae
This protocol is adapted from methodologies that have successfully identified developmental windows of susceptibility to DA.[7][13]
Materials:
-
This compound stock solution (in sterile water or appropriate buffer)
-
0.2x Danieau's solution (vehicle)
-
Microinjection setup (micromanipulator, microinjector, glass capillaries)
-
Agarose molding dish
-
Stereomicroscope
-
Fertilized zebrafish embryos at 2 days post-fertilization (dpf)
Procedure:
-
Prepare Injection Needles: Pull glass capillaries to a fine point using a needle puller. Bevel the tip to create a sharp opening for injection.
-
Calibrate Injection Volume: Load the needle with the vehicle solution and inject a small volume into a drop of mineral oil on a slide. Measure the diameter of the droplet to calculate the injection volume (typically 1-2 nL).
-
Prepare this compound Working Solutions: Dilute the DA stock solution in 0.2x Danieau's solution to achieve the desired final concentrations.
-
Anesthetize and Mount Larvae: Anesthetize 2 dpf larvae in tricaine solution. Transfer individual larvae to a 1.5% agarose molding dish with their dorsal side up.
-
Perform Microinjection: Under a stereomicroscope, carefully insert the needle into the common posterior cardinal vein. Inject the calibrated volume of the DA working solution or vehicle control.
-
Recovery and Housing: After injection, transfer the larvae to fresh embryo medium and allow them to recover. Maintain the larvae at 28.5°C with a 14/10-hour light/dark cycle.
-
Post-Injection Monitoring: Observe the larvae for any immediate signs of toxicity or behavioral abnormalities.
2.2. Protocol 2: Behavioral Analysis - Acoustic/Vibrational Startle Response Assay
The startle response is a well-characterized behavior in zebrafish that is sensitive to neurotoxic insults.[7][12]
Materials:
-
High-speed camera (e.g., 1000 frames per second)
-
Acoustic/vibrational stimulus generator
-
Multi-well plate (e.g., 96-well)
-
Behavioral analysis software
-
Zebrafish larvae at 7 dpf
Procedure:
-
Acclimation: Place individual 7 dpf larvae into the wells of a multi-well plate with fresh embryo medium. Allow them to acclimate for at least 30 minutes.
-
Stimulus Delivery: Subject the larvae to a series of acoustic/vibrational stimuli of varying intensities.
-
Data Acquisition: Record the larval responses using a high-speed camera.
-
Data Analysis: Analyze the recorded videos to quantify key kinematic parameters of the startle response, including:
-
Responsiveness: The percentage of stimuli that elicit a startle response.
-
Latency: The time from stimulus onset to the start of the C-bend.
-
Bend Angle: The maximum angle of the initial C-bend.
-
Maximal Angular Velocity: The peak speed of the C-bend turn.
-
-
Statistical Analysis: Compare the startle response parameters between DA-exposed and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
2.3. Protocol 3: In Vivo Imaging of Myelination
Transgenic zebrafish lines with fluorescently labeled myelin or oligodendrocytes are invaluable tools for visualizing the effects of DA on myelination.[3][7]
Materials:
-
Transgenic zebrafish line (e.g., Tg(mbp:EGFP) or Tg(sox10:mRFP))
-
Confocal or light-sheet microscope
-
Low-melting-point agarose
-
Tricaine solution
Procedure:
-
Sample Preparation: Anesthetize DA-exposed and control transgenic larvae at the desired time point (e.g., 5 dpf).
-
Mounting: Embed the larvae in low-melting-point agarose in a glass-bottom dish.
-
Imaging: Acquire z-stack images of the spinal cord or other regions of interest using a confocal or light-sheet microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify myelin sheath length, integrity, and oligodendrocyte morphology.
-
Statistical Analysis: Compare myelination parameters between the experimental groups.
2.4. Protocol 4: Gene Expression Analysis via qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure changes in the expression of genes involved in neurotoxicity pathways.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers (e.g., for genes related to myelination, neuronal development, or apoptosis)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Pool a sufficient number of larvae (e.g., 10-20) per experimental group and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers and a housekeeping gene for normalization (e.g., β-actin or ef1α).
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
-
Statistical Analysis: Determine the statistical significance of gene expression changes between groups.
III. Data Interpretation and Expected Outcomes
The integration of data from multiple endpoints provides a comprehensive assessment of DA-induced neurotoxicity.
Table 2: Summary of Potential Endpoints and Their Interpretation
| Endpoint Category | Specific Measurement | Interpretation of Alterations |
| Behavior | Decreased startle responsiveness, altered kinematics (e.g., smaller bend angle, lower velocity) | Indicates deficits in sensorimotor processing and neural circuit function.[7][13] |
| Morphology | Disorganized myelin sheaths, reduced number of oligodendrocytes | Suggests disruption of myelination processes.[7] |
| Gene Expression | Downregulation of myelin-related genes (e.g., mbp, sox10) | Provides a molecular basis for observed myelination defects.[7] |
| Cellular | Increased apoptosis in specific brain regions | Indicates excitotoxic cell death.[14] |
IV. Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing the experimental process and the underlying biological pathways.
Experimental Workflow
Caption: Experimental workflow for assessing this compound neurotoxicity in zebrafish larvae.
This compound's Mechanism of Neurotoxicity
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
V. Conclusion and Future Directions
The zebrafish model provides a robust and versatile platform for investigating the in vivo neurotoxicity of this compound. The protocols and experimental design considerations outlined in this guide offer a solid foundation for researchers to explore the mechanisms of DA-induced neurodevelopmental toxicity. Future studies could leverage the power of the zebrafish model to:
-
Identify novel molecular targets of DA using transcriptomic and proteomic approaches.
-
Investigate the long-term behavioral consequences of developmental DA exposure.
-
Screen for potential therapeutic interventions that can mitigate the neurotoxic effects of DA.
-
Explore the combined effects of DA and other environmental contaminants.
By continuing to refine and apply these methodologies, the scientific community can gain a deeper understanding of the risks posed by this compound and develop strategies to protect vulnerable populations.
References
- 1. Symptomatic and asymptomatic this compound exposure in zebrafish (Danio rerio) revealed distinct non-overlapping gene expression patterns in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profiles in zebrafish brain after acute exposure to this compound at symptomatic and asymptomatic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the impact of this compound exposure on the zebrafish (Danio rerio) brain across life stages - MIT-WHOI Joint Program [mit.whoi.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Developmental Neurotoxicity of the Harmful Algal Bloom Toxin this compound: Cellular and Molecular Mechanisms Underlying Altered Behavior in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental Neurotoxicity of this compound: Evidence for a Critical Window of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. Zebrafish as a Tool to Assess Developmental Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 9. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 10. Opportunities and challenges for using the zebrafish to study neuronal connectivity as an endpoint of developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Developmental Neurotoxicity of the Harmful Algal Bloom Toxin this compound: Cellular and Molecular Mechanisms Underlying Altered Behavior in the Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SETAC North America 43rd Annual Meeting [setac.confex.com]
Assessing the Neurotoxic Effects of Domoic Acid on Neuronal Cell Cultures: An Application Note and Protocol Guide
Introduction: The Silent Threat of Domoic Acid
This compound (DA) is a potent neurotoxin produced by certain species of marine diatoms, most notably from the genus Pseudo-nitzschia.[1][2][3][4] This naturally occurring toxin can accumulate in the food chain, primarily through filter-feeding shellfish, posing a significant threat to both marine wildlife and human health.[2][4] In humans, consumption of DA-contaminated seafood can lead to a neurotoxic illness known as Amnesic Shellfish Poisoning (ASP), characterized by gastrointestinal distress, confusion, memory loss, and in severe cases, seizures, coma, and even death. The primary neurological target of this compound is the central nervous system, where it exerts its toxic effects by disrupting normal neurotransmission.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the neurotoxic effects of this compound in neuronal cell cultures. We will delve into the molecular mechanisms of DA-induced excitotoxicity and provide detailed, field-proven protocols for evaluating its impact on neuronal viability, function, and apoptotic pathways.
Mechanism of Action: A Tale of Excitotoxicity
This compound is a structural analog of the excitatory amino acid glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.[1][5][6] Its neurotoxicity stems from its high affinity for and potent activation of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[1][5][6][7][8]
Unlike glutamate, which causes a rapid, desensitizing activation of these receptors, this compound induces a more sustained and potent activation.[5][7] This prolonged receptor activation leads to a massive influx of calcium ions (Ca2+) into the neuron.[5][8][9] While calcium is a crucial second messenger in neuronal signaling, its uncontrolled intracellular accumulation triggers a cascade of detrimental events collectively known as excitotoxicity.[10][11][12][13]
This excitotoxic cascade involves:
-
Mitochondrial Dysfunction: Elevated intracellular calcium is taken up by mitochondria, leading to the opening of the mitochondrial permeability transition pore, dissipation of the mitochondrial membrane potential, and a decline in ATP production.[14]
-
Oxidative Stress: The dysfunctional mitochondria generate excessive reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][8]
-
Enzymatic Activation: The calcium overload activates various enzymes, including proteases (like calpains), phospholipases, and endonucleases, which degrade cellular components and contribute to cell death.[10]
-
Apoptotic Pathway Activation: The cellular stress and damage can trigger programmed cell death, or apoptosis, through the activation of a cascade of enzymes called caspases.[1]
The following diagram illustrates the excitotoxic cascade initiated by this compound:
Experimental Models: Choosing the Right Neuronal Culture
The choice of neuronal cell culture model is critical for obtaining relevant and reproducible data. Two commonly used models for neurotoxicity studies are primary neuronal cultures and immortalized neuronal cell lines.
-
Primary Neuronal Cultures: These cultures are derived directly from the brain tissue of embryonic or neonatal rodents (e.g., cortical or hippocampal neurons).[15][16][17][18][19] They more closely mimic the in vivo environment, possessing a mixed population of neuronal and glial cells and forming synaptic connections. However, they are more technically challenging to prepare and maintain, and there can be batch-to-batch variability.
-
Immortalized Neuronal Cell Lines: The human neuroblastoma SH-SY5Y cell line is a widely used model in neurotoxicology research.[20][21][22][23][24] These cells are of human origin, easy to culture, and can be differentiated into a more mature neuron-like phenotype. While they offer high reproducibility, they may not fully recapitulate the complexity of primary neurons.
For the protocols outlined below, we will focus on primary cortical neurons, but the principles can be adapted for the SH-SY5Y cell line.
Experimental Workflow for Assessing this compound Neurotoxicity
A typical experimental workflow to assess the effects of this compound involves several key stages:
Protocols for Assessing this compound Neurotoxicity
A. Preparation of Primary Cortical Neuronal Cultures
This protocol is adapted from established methods for preparing primary rodent neuronal cultures.[15][18]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: Hibernate-A medium
-
Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in Hibernate-A
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Protocol:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in ice-cold dissection medium.
-
Dissect the embryonic cortices and remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Maintain the cultures for 7-10 days in vitro (DIV) before this compound exposure to allow for neuronal maturation and synapse formation.
B. This compound Exposure
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Pre-warmed neuronal culture medium
Protocol:
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Carefully remove half of the medium from each well of the neuronal culture plate.
-
Add an equal volume of the this compound-containing medium to each well. Include a vehicle control (medium without this compound).
-
Incubate the cultures for the desired exposure duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
C. Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Following this compound exposure, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.05 ± 0.06 | 84.0% |
| 10 | 0.63 ± 0.05 | 50.4% |
| 100 | 0.25 ± 0.03 | 20.0% |
D. Assessment of Cytotoxicity (LDH Release Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[28][29][30]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Protocol:
-
Following this compound exposure, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
To determine maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Control) | 0.15 ± 0.02 | 0% |
| 0.1 | 0.18 ± 0.03 | 3.3% |
| 1 | 0.45 ± 0.04 | 33.3% |
| 10 | 0.85 ± 0.06 | 77.8% |
| 100 | 1.15 ± 0.08 | 111.1% (normalized to max) |
E. Assessment of Apoptosis (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway.[31][32][33][34][35] This assay measures its activity.
Materials:
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate reader
Protocol:
-
Following this compound exposure, wash the cells with ice-cold PBS.
-
Lyse the cells with the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Express caspase-3 activity as a fold change relative to the vehicle-treated control.
| This compound (µM) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 |
| 0.1 | 1.2 ± 0.2 |
| 1 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 100 | 3.2 ± 0.4 (may decrease due to necrosis) |
Data Interpretation and Self-Validating Systems
The combination of these assays provides a robust and self-validating system for assessing this compound neurotoxicity. A decrease in cell viability (MTT assay) should correlate with an increase in cytotoxicity (LDH assay). The activation of caspase-3 indicates that apoptosis is a contributing mechanism of cell death. At higher concentrations of this compound, a significant increase in LDH release with a plateau or decrease in caspase-3 activity may suggest a shift towards necrotic cell death.
Conclusion: A Framework for Neurotoxicity Assessment
This application note provides a comprehensive framework for investigating the neurotoxic effects of this compound in neuronal cell cultures. By understanding the underlying mechanism of excitotoxicity and employing a multi-faceted approach to assess cell health, researchers can gain valuable insights into the pathological consequences of this compound exposure. These protocols can be adapted for screening potential neuroprotective compounds and for further elucidating the intricate signaling pathways involved in this compound-induced neuronal demise.
References
- 1. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound disrupts the activity and connectivity of neuronal networks in organotypic brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged, Low-Level Exposure to the Marine Toxin, this compound, and Measures of Neurotoxicity in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The activation of glutamate receptors by kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-induced neurodegeneration resulting in memory loss is mediated by Ca2+ overload and inhibition of Ca2+ + calmodulin-stimulated adenylate cyclase in rat brain (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 12. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 17. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 18. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Low-Density Primary Hippocampal Neuron Culture [jove.com]
- 20. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. (PDF) The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants. (2022) | Lorena Lopez-Suarez | 110 Citations [scispace.com]
- 23. diva-portal.org [diva-portal.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. atcc.org [atcc.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bnonews.com [bnonews.com]
- 30. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 31. raybiotech.com [raybiotech.com]
- 32. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 33. mpbio.com [mpbio.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. promega.com [promega.com]
Application Note & Protocol: Electrophysiological Characterization of Domo-ic Acid-Induced Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Excitotoxicity of Domoic Acid
This compound (DA) is a potent marine neurotoxin produced by certain species of algae and diatoms.[1][2][3] As a structural analog of the excitatory amino acid kainic acid, it can accumulate in shellfish, posing a significant risk to both wildlife and human health.[3][4][5] Ingestion of DA-contaminated seafood can lead to a condition known as Amnesic Shellfish Poisoning (ASP), characterized by gastrointestinal distress and severe neurological symptoms, including memory loss, seizures, and neuronal death.[2][3][6]
The primary mechanism of DA's neurotoxicity lies in its powerful agonistic action on ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[2][7][8] By binding to these receptors, DA induces prolonged neuronal depolarization, leading to an excessive influx of calcium ions (Ca2+).[8][9][10] This cascade, termed "excitotoxicity," triggers a host of downstream pathological events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.[11][12][13] The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to DA-induced damage due to its high density of kainate receptors.[4][5]
Electrophysiological techniques, such as whole-cell patch-clamp recording in acute brain slices, are indispensable tools for investigating the precise effects of this compound on neuronal function.[14][15] These methods allow for the direct measurement of changes in neuronal membrane potential, action potential firing, and synaptic activity with high temporal and spatial resolution. Understanding the electrophysiological signatures of DA-induced neurotoxicity is crucial for elucidating its pathological mechanisms and for the development of potential therapeutic interventions.
This application note provides a comprehensive guide to studying this compound-induced neuronal activity using electrophysiology. It details the underlying signaling pathways, presents a complete experimental workflow, and offers step-by-step protocols for acute brain slice preparation and whole-cell patch-clamp recording.
Part 1: The Neurotoxic Mechanism of this compound
This compound exerts its neurotoxic effects by hijacking the brain's primary excitatory neurotransmitter system. As a potent agonist, it binds with high affinity to AMPA and kainate receptors, leading to their sustained activation.[7][8] Unlike the endogenous neurotransmitter glutamate, which causes rapid and transient receptor activation followed by desensitization, DA induces a more persistent inward current.[7] This prolonged activation leads to a sustained depolarization of the neuronal membrane.
This initial depolarization triggers a positive feedback loop of excitotoxicity.[16][17] The sustained depolarization leads to the opening of voltage-gated calcium channels (VGCCs) and the removal of the magnesium block from N-methyl-D-aspartate (NMDA) receptors, further increasing intracellular calcium concentrations.[9][18] The excessive intracellular calcium is the primary trigger for a cascade of neurotoxic events, including the activation of proteases and nucleases, the generation of reactive oxygen species (ROS), and mitochondrial damage, all of which contribute to neuronal injury and death.[11][12][13]
Caption: Signaling pathway of this compound-induced excitotoxicity.
Part 2: Experimental Design & Workflow
The following workflow provides a comprehensive overview of the process for assessing this compound-induced changes in neuronal activity, from initial tissue preparation to final data analysis. This systematic approach ensures the health of the brain slices and the acquisition of high-quality, reproducible electrophysiological data.[14]
Caption: Experimental workflow for electrophysiological recording of this compound effects.
Part 3: Detailed Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute hippocampal slices, a brain region highly susceptible to this compound.[4][5] The quality of the slices is paramount for obtaining reliable electrophysiological recordings.[14]
Materials and Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4.
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, carbogen gas (95% O2 / 5% CO2).
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG slicing solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut coronal or horizontal slices (typically 300 µm thick) in the ice-cold, carbogenated NMDG slicing solution.[19][20]
-
Recovery: Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.
-
Incubation: After the initial recovery, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.[21]
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for obtaining whole-cell recordings from individual neurons within the prepared brain slices.
Materials and Solutions:
-
Internal Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. pH adjusted to 7.2-7.3 with KOH.
-
Equipment: Patch-clamp amplifier, micromanipulators, microscope with DIC optics, borosilicate glass capillaries for pipette pulling.
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Neuron Identification: Using the microscope, identify a healthy-looking neuron (e.g., a pyramidal neuron in the CA1 or CA3 region of the hippocampus).
-
Pipette Positioning: Fabricate a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution. Under positive pressure, carefully approach the identified neuron with the pipette.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ), known as a giga-seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for the measurement and control of the neuron's membrane potential and current.
-
Baseline Recording: In current-clamp mode, record the neuron's resting membrane potential and spontaneous firing activity for a stable period (e.g., 5-10 minutes) to establish a baseline.
Protocol 3: Application of this compound
Procedure:
-
Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 nM - 10 µM) immediately before use.
-
Application: Switch the perfusion line to the aCSF containing this compound.
-
Data Acquisition: Continuously record the neuron's electrical activity. Observe for changes such as membrane depolarization, increased action potential firing, and the appearance of bursting activity or seizure-like events.[2][22]
Part 4: Data Analysis and Expected Outcomes
The electrophysiological response to this compound is typically characterized by a dramatic increase in neuronal excitability. Analysis should focus on quantifying these changes relative to the baseline recording period.
Key Parameters to Analyze:
-
Resting Membrane Potential (RMP): Expect a significant depolarization of the RMP.
-
Action Potential (AP) Firing Rate: A marked increase in the frequency of spontaneous action potentials is expected.
-
Spike Pattern: The firing pattern may change from single spikes to high-frequency bursts.[22][23]
-
Synaptic Activity: In voltage-clamp mode, an increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) may be observed.
Table of Expected Electrophysiological Changes:
| Parameter | Baseline (Pre-DA) | Post-Domoic Acid Application |
| Resting Membrane Potential | -65 to -75 mV | Depolarized (e.g., -50 to -60 mV) |
| AP Firing Rate | Low/sporadic (0-2 Hz) | High frequency ( >10 Hz), bursting |
| Input Resistance | Stable | Decreased |
| sEPSC Frequency | Baseline frequency | Increased |
| sEPSC Amplitude | Baseline amplitude | Potentially increased |
Part 5: Troubleshooting and Best Practices
-
Slice Health: Ensure continuous and adequate oxygenation of all solutions with carbogen. The use of an NMDG-based slicing solution can improve slice viability.
-
Recording Stability: Allow slices to recover for at least one hour before attempting recordings. A stable giga-seal is crucial for high-quality data.
-
This compound Concentration: The effective concentration of this compound can vary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental goals.
-
Data Interpretation: Be aware that at higher concentrations or with prolonged exposure, this compound can lead to irreversible neuronal damage and loss of the recording.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound disrupts the activity and connectivity of neuronal networks in organotypic brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the alleged "mussel toxin," might produce its neurotoxic effect through kainate receptor activation: an electrophysiological study in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effect of this compound: mediation by kainate receptor electrophysiological studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation of glutamate receptors by kainic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 13. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisionary.com [precisionary.com]
- 15. Various facets of excitotoxicity [explorationpub.com]
- 16. Electrophysiological mechanisms of delayed excitotoxicity: positive feedback loop between NMDA receptor current and depolarization-mediated glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-Induced Neurotoxicity Is Mainly Mediated by the AMPA/KA Receptor: Comparison between Immature and Mature Primary Cultures of Neurons and Glial Cells from Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. repository.library.noaa.gov [repository.library.noaa.gov]
Domoic Acid Receptor Binding Affinity Assays: A Detailed Application Note and Protocol
Intended Audience: Researchers, scientists, and drug development professionals engaged in neuropharmacology, toxicology, and molecular biology.
Abstract: This document provides a comprehensive guide to performing domoic acid receptor binding affinity assays. This compound (DA) is a potent neurotoxin produced by marine diatoms that acts as a high-affinity agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[1] Understanding the binding characteristics of this compound and its analogs to these receptors is crucial for research into neurotoxicity, synaptic plasticity, and the development of novel therapeutics. This guide details the theoretical underpinnings of radioligand binding assays, provides step-by-step protocols for both saturation and competitive binding experiments, and offers insights into data analysis and interpretation.
Introduction: The Significance of this compound and Kainate Receptors
This compound is a structural analog of the excitatory neurotransmitter glutamate and the potent neurotoxin, kainic acid.[2] Its primary mechanism of toxicity involves the overstimulation of glutamate receptors, leading to excitotoxicity and neuronal damage.[1] this compound exhibits a particularly high affinity for the kainate subtype of ionotropic glutamate receptors (GluK1-5).[3] These receptors are ligand-gated ion channels that mediate a component of fast excitatory neurotransmission and are implicated in various physiological and pathological processes, including learning, memory, and epilepsy.
The study of this compound's interaction with kainate receptors provides a valuable tool for several research areas:
-
Neurotoxicology: Elucidating the molecular mechanisms of amnesic shellfish poisoning (ASP) and other neurotoxic events.
-
Neuropharmacology: Characterizing the pharmacology of kainate receptor subtypes and identifying novel agonists and antagonists.
-
Drug Discovery: Using this compound as a scaffold or pharmacological probe for the development of drugs targeting glutamate receptor-related disorders.
Radioligand binding assays are a robust and sensitive "gold standard" method for quantifying the interaction between a ligand and its receptor.[4][5] These assays allow for the determination of key binding parameters, including the receptor density (Bmax) and the ligand's binding affinity (Kd or Ki).
Principles of Radioligand Binding Assays
Radioligand binding assays rely on the use of a radioactive isotope-labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The fundamental principle involves incubating a biological sample containing the receptor (e.g., brain tissue homogenates, cultured cells) with the radioligand and then separating the receptor-bound radioligand from the unbound (free) radioligand. The amount of radioactivity in the bound fraction is then quantified.
There are two primary types of radioligand binding assays discussed in this guide:
-
Saturation Binding Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[5] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.
-
Competitive Binding Assays: These assays are used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., this compound) for the receptor.[4] This is done by measuring the ability of increasing concentrations of the unlabeled compound to inhibit the binding of a fixed concentration of a specific radioligand.
A critical aspect of all binding assays is the determination of non-specific binding (NSB) . This refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus. NSB is typically determined by measuring radioligand binding in the presence of a saturating concentration of a high-affinity, unlabeled ligand that displaces the radioligand from the specific receptor sites. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Binding Affinities of this compound and Related Ligands
The affinity of this compound for kainate receptors can vary depending on the specific subunit composition of the receptor. The following table summarizes reported binding affinity values for this compound and other relevant ligands at different kainate receptor subtypes.
| Ligand | Receptor Subtype | Assay Type | Affinity (Kd/IC50/EC50) | Reference |
| This compound | Homomeric GluR-5 (GluK1) | Saturation (inferred from competition) | ~2 nM (Kd) | [6][7] |
| Kainic Acid | Homomeric GluR-5 (GluK1) | Saturation | ~70 nM (Kd) | [6][7] |
| This compound | Cultured Cortical Neurons (mixed AMPA/Kainate) | Cytotoxicity | 3.8 µM (EC50) | [8] |
| Kainic Acid | Cultured Cortical Neurons (mixed AMPA/Kainate) | Cytotoxicity | 75 µM (EC50) | [8] |
| [3H]Kainic Acid | Pacific Razor Clam Siphon Membranes | Saturation | 28 ± 9.4 nM (Kd) | [9] |
| LBG20304 (DA analog) | Homomeric GluK5 | Competition | 432 nM (IC50) | [10] |
| This compound | Homomeric GluK2 | Electrophysiology | 1.41 ± 0.25 µM (EC50) | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for performing saturation and competitive binding assays to characterize the interaction of this compound with kainate receptors using [3H]-kainate as the radioligand.
Preparation of Crude Synaptic Membranes from Rodent Brain
This protocol describes the preparation of a receptor-rich membrane fraction from rodent brain tissue, a common source for studying native kainate receptors.
Materials:
-
Rodent brain tissue (e.g., whole brain, hippocampus, or cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
-
Centrifuge and rotor capable of reaching >40,000 x g
-
Glass-Teflon homogenizer
-
Bradford or BCA protein assay kit
Procedure:
-
Dissect the desired brain region on ice and weigh it.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in 10 volumes of fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in a small volume of Homogenization Buffer and determine the protein concentration using a standard protein assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Saturation Binding Assay with [3H]-Kainate
This protocol is designed to determine the Kd and Bmax of [3H]-kainate for kainate receptors in the prepared membrane fraction.
Workflow for Saturation Binding Assay
Caption: Workflow for a [3H]-Kainate Saturation Binding Assay.
Materials:
-
Prepared synaptic membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]-Kainate (radioligand)
-
Unlabeled L-Glutamate or Kainic Acid (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-kainate in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd (e.g., 1-100 nM).
-
Set up two sets of tubes for each concentration of [3H]-kainate: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled L-glutamate or kainic acid (e.g., 1 mM).
-
Add a consistent amount of the membrane preparation (e.g., 50-200 µg of protein) to each tube.
-
Initiate the binding reaction by adding the various concentrations of [3H]-kainate to all tubes. The final assay volume should be consistent (e.g., 250-500 µL).
-
Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes). This should be empirically determined in preliminary kinetic experiments.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.[12]
-
Wash the filters quickly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of [3H]-kainate by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the specific binding as a function of the [3H]-kainate concentration.
-
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism or a similar program) to fit a one-site binding model and determine the Kd and Bmax.
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be generated, where the slope is -1/Kd and the x-intercept is Bmax. However, non-linear regression is generally the preferred method.[13]
Competitive Binding Assay with this compound
This protocol is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with [3H]-kainate for binding to the receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a this compound Competitive Binding Assay.
Materials:
-
Same as for the saturation binding assay, with the addition of unlabeled this compound.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., from 10^-10 M to 10^-4 M).
-
Prepare a solution of [3H]-kainate at a fixed concentration, typically at or below its Kd value determined from the saturation binding assay.[14]
-
Set up assay tubes containing:
-
A consistent amount of the membrane preparation.
-
The fixed concentration of [3H]-kainate.
-
The various concentrations of this compound.
-
-
Include control tubes for total binding (no this compound) and non-specific binding (with a saturating concentration of unlabeled L-glutamate or kainic acid).
-
Incubate, filter, and count the radioactivity as described in the saturation binding protocol.
Data Analysis:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-kainate).
-
Calculate the inhibitory constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([3H]-kainate) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand, as determined from the saturation binding experiment.
-
Mechanism of this compound Action at Kainate Receptors
This compound's potent excitotoxicity stems from its high affinity for kainate receptors and its ability to induce a prolonged activation of the receptor's ion channel.[1] The following diagram illustrates the key steps in this process.
Caption: Mechanism of this compound-Induced Excitotoxicity.
Troubleshooting and Considerations
-
High Non-Specific Binding: This can be a common issue. To mitigate it, try reducing the amount of membrane protein in the assay, adding bovine serum albumin (BSA) to the assay buffer, or optimizing the washing procedure.
-
Low Specific Binding: Ensure the radioligand has high specific activity and is not degraded. Verify the integrity and receptor concentration of your membrane preparation.
-
Variability between Replicates: Ensure thorough mixing of all reagents and consistent timing of incubation and filtration steps.
-
Choice of Radioligand: The selection of a suitable radioligand is critical. It should have high affinity, low non-specific binding, and be specific for the receptor of interest.[14]
-
Data Interpretation: Be mindful that binding assays are typically performed under equilibrium conditions. The determined affinity values may not always directly correlate with the potency of a compound in a functional assay.
Conclusion
This compound receptor binding affinity assays are indispensable tools for neuroscientists and pharmacologists. By providing a quantitative measure of the interaction between this compound and its primary targets, the kainate receptors, these assays contribute to a deeper understanding of neurotoxic mechanisms and facilitate the discovery of new therapeutic agents. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully implement and interpret these powerful techniques.
References
- 1. issc.org [issc.org]
- 2. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. A glutamate receptor channel with high affinity for domoate and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxin this compound produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a this compound binding site from Pacific razor clam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a Lead for the Discovery of the First Selective Ligand for Kainate Receptor Subtype 5 (GluK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurotoxin domoate causes long-lasting inhibition of the kainate receptor GluK5 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Application Note & Protocol: Ensuring Accuracy in Domo-ic Acid Quantification Through Certified Reference Materials
Introduction: The Critical Need for Accurate Domoic Acid Quantification
This compound (DA) is a potent neurotoxin produced by certain species of marine diatoms, primarily of the genus Pseudo-nitzschia.[1] This toxin can accumulate in filter-feeding shellfish such as mussels, clams, scallops, and anchovies.[1] Consumption of contaminated seafood can lead to a severe illness known as Amnesic Shellfish Poisoning (ASP), characterized by gastrointestinal distress, and in severe cases, neurological symptoms including memory loss, seizures, and even death.[1][2] Given the significant public health risk, regulatory bodies worldwide have established strict maximum permissible limits for this compound in seafood products.[3][4]
The accurate and precise quantification of this compound is therefore paramount for consumer safety, regulatory compliance, and research into the dynamics of harmful algal blooms. Analytical methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for this compound determination.[5][6][7][8] However, the reliability of these methods is fundamentally dependent on the use of high-quality reference materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Certified Reference Materials (CRMs) for the robust quantification of this compound.
The Foundational Role of Certified Reference Materials (CRMs)
A Certified Reference Material is a "sufficiently homogeneous and stable material, one or more of whose specified properties are established to a high level of certainty for its intended use in a measurement process" (ISO 17034). In the context of this compound analysis, CRMs serve several critical functions:
-
Traceability and Comparability: CRMs provide a direct link to the International System of Units (SI), ensuring that measurements are accurate and comparable across different laboratories and over time.
-
Method Validation: They are indispensable for validating the accuracy, precision, linearity, and limits of detection and quantification of an analytical method.
-
Instrument Calibration: CRMs in the form of certified calibration solutions are used to create accurate calibration curves, which are essential for converting instrumental signals into concentration values.[9]
-
Quality Control: Matrix CRMs, such as certified mussel tissue, are used as quality control samples to monitor the performance of the entire analytical procedure, from extraction to analysis.[8][10][11]
The use of CRMs provides a self-validating system, instilling confidence in the generated data and ensuring its defensibility. Reputable sources for this compound CRMs include the National Research Council of Canada (NRC-CNRC) and other accredited reference material producers.[9][12]
Workflow for this compound Quantification using CRMs
The following diagram illustrates the general workflow for the quantification of this compound in shellfish, highlighting the critical integration points for CRMs.
Caption: Workflow for this compound quantification integrating CRMs.
Detailed Protocols
Protocol 1: Preparation of this compound Calibration Standards from a Certified Solution
This protocol describes the preparation of a calibration curve using a certified this compound solution, such as NRC CRM-DA-h.[9]
Materials:
-
Certified this compound Calibration Solution (e.g., CRM-DA-h)
-
Methanol (HPLC grade)
-
Deionized water (Type 1)
-
Calibrated pipettes and sterile pipette tips
-
Amber glass vials with screw caps[10]
Procedure:
-
Allow CRM to Equilibrate: Before opening, allow the ampoule of the CRM solution to equilibrate to room temperature.
-
Prepare a Stock Solution: Accurately dilute the certified solution with 50% aqueous methanol to prepare a stock solution of a known concentration (e.g., 10 µg/mL). The exact dilution will depend on the certified concentration of the CRM.
-
Serial Dilutions: Perform a series of serial dilutions of the stock solution with 50% aqueous methanol to create a set of at least five calibration standards. The concentration range should bracket the expected concentration of this compound in the samples and the regulatory limit (e.g., 20 mg/kg or 20 µg/g).[1][3] A typical calibration range might be 0.1 µg/mL to 5.0 µg/mL.
-
Storage: Store the prepared calibration solutions in amber glass vials at 4°C and use them within the recommended stability period.[10]
Causality and Trustworthiness: Using a certified solution ensures the accuracy of the concentrations of your calibration standards. The serial dilution process, when performed with calibrated equipment, maintains this accuracy across the entire calibration range. This is the cornerstone of obtaining trustworthy quantitative results.
Protocol 2: Sample Preparation and Extraction of this compound from Shellfish Tissue
This protocol is based on widely accepted methods for the extraction of this compound from shellfish.[8][13]
Materials:
-
Homogenized shellfish tissue (at least 100-150 g of pooled tissue is recommended for representative sampling)[10]
-
Extraction Solvent: 50% Methanol in water (v/v)
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm or 0.45 µm, methanol compatible)
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh approximately 4 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
CRM for Quality Control: In a separate tube, weigh an equivalent amount of the matrix CRM. This will serve as a quality control sample to assess extraction efficiency and overall method performance.
-
Extraction: Add 16 mL of the 50% methanol extraction solvent to each tube.
-
Homogenization: Vortex or blend the mixture for 3 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the tubes at ≥3000 x g for 10 minutes.[8][10]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
Storage: If not analyzed immediately, store the extracts at -12°C or below.[8][10]
Causality and Trustworthiness: The use of a 50% methanol solution is a well-established and validated method for efficiently extracting the polar this compound molecule from the shellfish matrix.[8] The parallel extraction of a matrix CRM provides a direct measure of the method's performance for each batch of samples. The recovery of this compound from the CRM should fall within a predefined acceptance range (e.g., 80-120%) to validate the results for the unknown samples.
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Specific parameters will need to be optimized for the instrument in use.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive such as formic acid or ammonium formate, is typically used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions: Selected Reaction Monitoring (SRM) is used for quantification. The precursor ion for this compound is [M+H]+ at m/z 312.1. Common product ions for confirmation and quantification include m/z 266.1, 248.1, and 193.0.
Caption: LC-MS/MS process for this compound detection.
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Create a sequence that includes a blank, the calibration standards in increasing order of concentration, the quality control sample (CRM extract), and the unknown sample extracts.
-
Injection: Inject a consistent volume of each sample and standard (e.g., 10 µL).
-
Data Acquisition: Acquire data in SRM mode, monitoring the predefined transitions for this compound.
Data Analysis and Quality Control:
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the primary SRM transition against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) of ≥0.99 is typically required.[10]
-
Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
-
CRM Recovery: Calculate the concentration of this compound in the matrix CRM extract and express it as a percentage of the certified value. This recovery value must be within the laboratory's established acceptance criteria.
-
Confirmation: The presence of this compound should be confirmed by the detection of at least two SRM transitions with a consistent ion ratio compared to a calibration standard.
Data Presentation
Table 1: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 5,234 |
| 0.5 | 26,170 |
| 1.0 | 51,988 |
| 2.5 | 130,500 |
| 5.0 | 258,900 |
| r² | 0.9998 |
Table 2: Example Quality Control Data for Matrix CRM
| CRM ID | Certified Value (µg/g) | Measured Value (µg/g) | Recovery (%) | Acceptance Criteria (%) |
| CRM-ASP-Mus-d | 35.6 | 33.8 | 94.9 | 80 - 120 |
Conclusion
The rigorous and systematic use of Certified Reference Materials is not merely a recommendation but a fundamental requirement for the accurate and reliable quantification of this compound. By integrating CRMs for calibration, method validation, and routine quality control, laboratories can ensure the integrity of their data, safeguard public health, and contribute to a deeper understanding of this potent marine biotoxin. The protocols and principles outlined in this application note provide a robust framework for achieving high-quality, defensible results in this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [cdph.ca.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography/mass spectrometry of this compound and lipophilic shellfish toxins with selected reaction monitoring and optional confirmation by library searching of product ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Progresses of the Influencing Factors and Detection Methods of this compound | MDPI [mdpi.com]
- 8. aesan.gob.es [aesan.gob.es]
- 9. CRM-DA-h | National Research Council Canada [nrc.canada.ca]
- 10. aesan.gob.es [aesan.gob.es]
- 11. Certified Mussel Tissue Reference Material for this compound [lgcstandards.com]
- 12. aesan.gob.es [aesan.gob.es]
- 13. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Domoic Acid Analysis Technical Support Center: Mitigating Matrix Effects in LC-MS/MS
Welcome to the technical support center for domoic acid (DA) analysis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this potent marine neurotoxin. The complex matrices of shellfish and other marine samples present a significant challenge in achieving accurate and reproducible results. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you navigate and mitigate the complexities of matrix effects.
Understanding the Core Problem: What are Matrix Effects?
In LC-MS/MS, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] Shellfish tissue, for instance, is a complex mixture of proteins, lipids, salts, and other endogenous compounds.[1] When these compounds enter the mass spectrometer's ion source at the same time as this compound, they can either suppress or, less commonly, enhance the DA signal.[1] This interference leads to inaccurate quantification, poor reproducibility, and can compromise the integrity of your entire dataset. The primary cause of this phenomenon is competition for ionization in the ESI source.[2][3]
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during the LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing poor reproducibility across different sample types (e.g., mussels vs. scallops). What is the likely cause?
A1: This is a classic symptom of variable matrix effects. Different shellfish species have distinct biochemical compositions, leading to different co-eluting interferences. Mussels, scallops, clams, and oysters will not exhibit the same degree of ion suppression or enhancement.[4][5] To achieve accurate quantification across diverse matrices, a "one-size-fits-all" calibration curve is often insufficient. You must evaluate the matrix effect for each type of shellfish.
Q2: I'm observing significant signal suppression. What are my immediate options to counteract this?
A2: Your first and simplest option, if your instrument has sufficient sensitivity, is to dilute the sample extract.[6][7][8] This reduces the concentration of all components, including the interfering matrix compounds, thereby lessening their impact on the ionization of this compound. A 10-fold dilution can often significantly improve signal stability. However, this will also raise your limit of quantification (LOQ), so this strategy is only viable if your DA concentrations are well above the required detection limits. More robust solutions involve improving sample cleanup or using advanced calibration strategies, which are detailed in the sections below.
Q3: Besides the primary [M+H]⁺ ion at m/z 312, I see other related ions. What are they and should I be concerned?
A3: this compound can form various adducts in the ion source, most commonly sodium adducts ([M+Na]⁺).[9] It's also important to monitor for in-source fragments and isomers. The protonated molecule [M+H]⁺ is typically the precursor ion of choice for quantification in Multiple Reaction Monitoring (MRM) mode.[10] Common product ions for this compound (precursor m/z 312) include m/z 266, 248, and 220.[10][11] Monitoring multiple transitions provides higher confidence in identification. The presence of isomers like epi-domoic acid should also be considered, and chromatographic methods must be able to resolve them if they are to be quantified separately.[12]
Q4: What are the regulatory limits for this compound that I should be aware of?
A4: Regulatory limits are crucial for food safety applications. In the United States, the FDA has set an action level of 20 parts per million (ppm), or 20 mg/kg, for this compound in all shellfish, with a specific exception for Dungeness crab viscera, which has a limit of 30 ppm.[13][14][15] It is imperative that your analytical method's limit of quantification is well below these action levels.
Troubleshooting Scenarios & In-Depth Solutions
Scenario 1: Inconsistent results and poor linearity in my calibration curve.
-
Underlying Cause: This issue often points to uncompensated matrix effects. A standard calibration curve prepared in a pure solvent (like methanol or water) does not account for how the sample matrix affects the analyte's signal.
-
Solution: Matrix-Matched Calibration. The most reliable method to combat this is to prepare your calibration standards in a blank matrix extract that is free of the analyte.[4][5][16] This ensures that the standards and the samples experience similar ionization effects, leading to more accurate quantification.
-
Expert Insight: Finding a true "blank" matrix can be challenging. It's recommended to source control matrix from a certified vendor or from a region known to be free of toxic algal blooms. Pool tissue from multiple individuals to create a representative blank matrix.
-
Scenario 2: My results are still variable even with matrix-matched calibration.
-
Underlying Cause: Significant sample-to-sample variation within the same matrix type can still occur.[17] Additionally, sample preparation itself can have variability.
-
Solution 1: Stable Isotope Dilution (SID). This is the gold standard for correcting matrix effects. It involves adding a known concentration of a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled DA) to every sample before extraction. This internal standard behaves almost identically to the native this compound throughout extraction, chromatography, and ionization.[18] Any signal suppression or enhancement that affects the native DA will also affect the labeled standard to the same degree. By using the ratio of the native analyte to the labeled internal standard for quantification, matrix effects are effectively cancelled out.
-
Solution 2: Standard Addition Method (SAM). If a labeled internal standard is not available, the standard addition method is a powerful alternative.[17] This involves splitting each sample into several aliquots and spiking them with increasing, known concentrations of a this compound standard. By plotting the instrument response against the concentration of the added standard, the endogenous concentration in the original sample can be determined by extrapolating the linear regression to the x-intercept.[17] While highly accurate, this method is labor-intensive as it requires multiple analyses for each sample.
Visualizing Your Mitigation Strategy
Choosing the right approach depends on several factors including analyte concentration, sample variability, and available resources. The following decision tree can guide your strategy.
Experimental Protocols
A robust sample preparation procedure is your first line of defense against matrix effects. The goal is to remove as many interfering compounds as possible while efficiently recovering the this compound.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup of Shellfish Homogenate
This protocol is based on established methods for cleaning up shellfish extracts for this compound analysis.[19][20][21] Strong Anion Exchange (SAX) SPE is particularly effective for isolating the acidic this compound molecule.
Materials:
-
Homogenized shellfish tissue
-
Extraction Solvent: 50% Methanol in water
-
Strong Anion Exchange (SAX) SPE cartridges
-
Elution Buffer: e.g., 0.1 M Citrate buffer or similar
-
0.2 µm syringe filters
Procedure:
-
Extraction: Accurately weigh ~4 g of homogenized shellfish tissue into a centrifuge tube. Add 16 mL of 50% methanol/water extraction solvent.
-
Homogenization: Vortex or homogenize with a high-speed probe for 3 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at ≥3000 x g for 10 minutes to pellet the solid material.[19]
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition the SAX SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Loading: Carefully load the supernatant from the centrifuged sample onto the conditioned SAX cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol) to remove neutral and basic compounds that are not retained on the SAX sorbent. This step is critical for removing matrix interferences.
-
Elution: Elute the this compound from the cartridge using an appropriate acidic or high-salt buffer. Collect the eluate.[22]
-
Filtration & Analysis: Filter the eluate through a 0.2 µm filter directly into an LC vial for analysis.
Workflow Diagram: From Sample to Analysis
Data Presentation: Comparing Mitigation Strategies
The effectiveness of different strategies can be quantified. The table below summarizes typical performance improvements seen when moving from a simple solvent calibration to more advanced techniques. Data is illustrative, based on values reported in literature for shellfish matrices.[5][16][23]
| Mitigation Strategy | Typical Recovery (%) | Typical Repeatability (%RSD) | Linearity (r²) | Notes |
| Solvent Calibration (No Cleanup) | 50-150% (highly variable) | >20% | <0.990 | Prone to severe ion suppression/enhancement. Not recommended. |
| Solvent Calibration (with SPE) | 85-115% | <15% | >0.995 | SPE greatly reduces matrix load, improving performance.[5] |
| Matrix-Matched Calibration (with SPE) | 95-105% | <10% | >0.999 | Corrects for residual matrix effects post-SPE.[16] |
| Stable Isotope Dilution (with SPE) | 98-102% | <5% | >0.999 | The most robust method for correcting all process variability. |
%RSD: Percent Relative Standard Deviation
Final Recommendations from the Field
-
Always Assess Your Matrix: Never assume that a method validated for one shellfish type will work for another. Perform a matrix effect evaluation (by comparing the slope of a solvent-based calibration curve to a matrix-matched one) for every new matrix you encounter.
-
Invest in Good Sample Prep: Do not cut corners on sample preparation. A clean sample is the foundation of a reliable LC-MS/MS method. Solid-phase extraction is a highly effective and recommended cleanup technique.[24][25][26]
-
Use an Internal Standard: Whenever possible, use a stable isotope-labeled internal standard. This is the single most effective way to ensure the accuracy and ruggedness of your method.
-
Don't Forget Chromatography: Optimize your LC method to separate this compound from the bulk of the matrix components. Even a small shift in retention time can move your analyte away from a region of significant ion suppression.
By understanding the causes of matrix effects and systematically applying these troubleshooting and mitigation strategies, you can develop robust, accurate, and reliable LC-MS/MS methods for the quantification of this compound in even the most challenging samples.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. research.wur.nl [research.wur.nl]
- 5. In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in shellfish using matrix-matched calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/mass spectrometry of this compound and lipophilic shellfish toxins with selected reaction monitoring and optional confirmation by library searching of product ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in shellfish by liquid chromatography with electrospray ionization and multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. nsglc.olemiss.edu [nsglc.olemiss.edu]
- 15. kymkemp.com [kymkemp.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable isotope analysis reveals differences in this compound accumulation and feeding strategies of key vectors in a California hotspot for outbreaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aesan.gob.es [aesan.gob.es]
- 20. aesan.gob.es [aesan.gob.es]
- 21. Analysis of this compound and related compounds by mass spectrometry and gas chromatography/mass spectrometry as N-trifluoroacetyl-O-silyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. issc.org [issc.org]
- 23. [Determination of this compound in shellfish by liquid chromatography- tandem mass spectrometry coupled with dispersive solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing Domoic Acid Detection Sensitivity in Biological Fluids
Welcome to the technical support center for the sensitive detection of domoic acid (DA) in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your experiments. As your partner in science, we understand the critical need for reliable and sensitive detection of this potent neurotoxin in complex biological matrices.
Introduction: The Challenge of Detecting this compound
This compound is a neurotoxin produced by certain species of marine diatoms.[1] Its presence in the food chain can lead to amnesic shellfish poisoning (ASP) in humans and marine wildlife.[1] Detecting the low levels of this compound often present in biological fluids like plasma, serum, urine, and cerebrospinal fluid (CSF) presents significant analytical challenges. These challenges include complex sample matrices that can interfere with detection, the inherent low concentrations of the analyte, and the need for highly sensitive and specific analytical methods. This guide will provide you with the expertise and practical insights to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing and running assays for this compound detection in biological fluids.
Q1: What are the primary methods for detecting this compound in biological fluids, and how do they compare in terms of sensitivity?
A1: The two most common methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold-standard for confirmatory analysis due to its high specificity and sensitivity. It can provide structural confirmation of the molecule. With proper sample preparation and optimization, LC-MS/MS methods can achieve very low limits of detection (LOD), often in the low pg/mL range.[2]
-
ELISA is a high-throughput, cost-effective screening method.[3] It relies on the specific binding of an antibody to this compound.[4] While generally very sensitive, with some kits reaching low ppb detection limits, its specificity can be a concern due to potential cross-reactivity with DA isomers or other matrix components.[5]
Q2: How critical is sample preparation for achieving high sensitivity?
A2: Sample preparation is arguably the most critical step for sensitive and reliable this compound detection. Biological fluids contain a multitude of proteins, salts, and other molecules that can interfere with the analysis, a phenomenon known as the "matrix effect."[6] A robust sample preparation protocol is essential to remove these interferences and concentrate the this compound. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[2][6]
Q3: What is the "matrix effect" in LC-MS/MS analysis of this compound and how can it be mitigated?
A3: The matrix effect refers to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the biological matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.
Mitigation Strategies:
-
Effective Sample Cleanup: As mentioned, techniques like SPE are crucial to remove interfering substances.[2]
-
Use of an Internal Standard (IS): This is a critical component of a robust LC-MS/MS method. An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound) or a structurally similar analog that behaves similarly to this compound during extraction and ionization. The ratio of the analyte signal to the internal standard signal is used for quantification, which compensates for variations in sample preparation and matrix effects. Tetrahydrothis compound (THDA) has been successfully used as an internal standard.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from interfering compounds is also important.
Q4: What are the key considerations for sample collection and storage to ensure the stability of this compound?
A4: Proper sample handling is crucial to prevent the degradation of this compound.
-
Collection: Use appropriate collection tubes (e.g., with anticoagulants like EDTA or heparin for plasma).
-
Storage: Samples should be stored frozen, preferably at -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles. This compound is sensitive to light and heat, so samples should be protected from direct light and stored at low temperatures.[4]
Q5: Can I use an ELISA kit for any type of biological fluid?
A5: While ELISA kits are versatile, they are often validated for specific matrices like urine or serum. The performance of an ELISA kit can vary significantly between different biological fluids due to differences in their composition. It is essential to validate the kit's performance for your specific matrix of interest by conducting spike and recovery experiments to assess accuracy and precision.[7]
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound analysis using LC-MS/MS and ELISA.
Troubleshooting LC-MS/MS Analysis
dot
Caption: Troubleshooting workflow for low signal in LC-MS/MS.
In-depth Troubleshooting for LC-MS/MS:
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Mass Spectrometer Issue: Contaminated ion source, incorrect tuning parameters, or gas flow issues. | Verify MS performance by infusing a this compound standard directly into the mass spectrometer. If the signal is still low, clean the ion source, and re-calibrate the instrument. Check all gas connections and pressures.[8] |
| Liquid Chromatography Issue: Leaks in the system, pump malfunction, column degradation, or incorrect mobile phase composition. | Systematically check the LC system. Look for any visible leaks. Purge the pumps to remove any air bubbles. Check the column's performance by injecting a standard mixture. Ensure the mobile phase is correctly prepared and has not expired. | |
| Sample Preparation Issue: Poor recovery during solid-phase extraction (SPE), analyte degradation, or significant matrix effects. | Evaluate your sample preparation method. Perform a spike-recovery experiment by adding a known amount of this compound to a blank matrix before and after the extraction process to pinpoint where the loss is occurring. Use an internal standard to normalize for recovery and matrix effects. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in solvents or build-up of contaminants in the LC system. | Use high-purity, LC-MS grade solvents. Filter all mobile phases. Flush the LC system thoroughly. |
| Matrix Effect: Co-elution of interfering compounds from the biological matrix. | Improve sample cleanup. Optimize the SPE protocol to better remove interferences. Adjust the LC gradient to achieve better separation of this compound from matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overloading: Injecting too much sample onto the column. | Dilute the sample extract before injection. |
| Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase conditions. | |
| Column Degradation: The column has reached the end of its lifespan. | Replace the analytical column. | |
| Inconsistent Retention Times | Pump Malfunction: Inconsistent mobile phase delivery. | Service the LC pumps. Check pump seals and pistons for wear. |
| Column Temperature Fluctuation: Inconsistent column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| Changes in Mobile Phase Composition: Mobile phase degradation or evaporation. | Prepare fresh mobile phase daily. Keep mobile phase reservoirs tightly capped. |
Troubleshooting ELISA Analysis
dot
Caption: Decision tree for troubleshooting ELISA results.
In-depth Troubleshooting for ELISA:
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient Washing: Residual enzyme conjugate remains in the wells. | Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells after each wash.[4] |
| Contaminated Reagents: Contamination of buffers or substrate. | Use fresh, sterile reagents. | |
| Cross-reactivity: The antibody may be binding to other molecules in the sample. | Perform a spike and recovery experiment with a blank matrix to assess non-specific binding. | |
| Low Signal or Poor Sensitivity | Improper Reagent Storage or Preparation: Degradation of antibodies or enzyme conjugate. | Ensure all reagents are stored at the recommended temperatures and are not expired. Prepare working solutions fresh daily.[9] |
| Incorrect Incubation Times or Temperatures: Suboptimal conditions for antibody-antigen binding. | Adhere strictly to the incubation times and temperatures specified in the kit protocol. | |
| Matrix Interference: Components in the biological fluid are inhibiting the antibody-antigen interaction. | Dilute the samples further in the assay buffer to reduce the concentration of interfering substances. Validate the required dilution factor for your specific matrix. | |
| High Variability Between Replicates | Inaccurate Pipetting: Inconsistent volumes of samples, standards, or reagents. | Use calibrated pipettes and ensure proper pipetting technique. |
| Plate Washing Inconsistency: Uneven washing across the plate. | Use an automated plate washer if available. If washing manually, ensure all wells are treated identically. | |
| Edge Effects: Temperature or evaporation gradients across the plate. | Ensure the plate is sealed properly during incubations and that the incubator provides uniform temperature distribution. Avoid using the outer wells of the plate if edge effects are a persistent issue. | |
| Standard Curve Issues (Poor R-squared value) | Errors in Standard Preparation: Inaccurate serial dilutions. | Prepare a fresh set of standards carefully. |
| Pipetting Errors: Inaccurate pipetting of standards. | Use a new set of pipette tips for each standard dilution. | |
| Inappropriate Curve Fit: Using the wrong mathematical model to fit the data. | Consult the ELISA kit's manual for the recommended curve fitting model (e.g., four-parameter logistic). |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
SPE cartridges (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent)
-
SPE vacuum manifold
-
Serum or plasma sample
-
Internal Standard (IS) solution (e.g., THDA)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw serum/plasma samples on ice.
-
To 1 mL of sample, add the internal standard to the desired final concentration.
-
Add 1 mL of 0.1% formic acid in water and vortex to mix.
-
Centrifuge at 4000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of water. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Competitive ELISA for this compound in Urine
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.[9][10]
Materials:
-
Commercial this compound ELISA kit (containing coated microplate, standards, antibody, enzyme conjugate, substrate, and stop solution)
-
Urine sample
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm
-
Wash buffer (as provided or prepared according to the kit instructions)
-
Distilled or deionized water
Procedure:
-
Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
Dilute the urine samples in the assay buffer provided with the kit. The optimal dilution factor should be determined experimentally to minimize matrix effects.
-
-
Assay Procedure:
-
Add standards and diluted samples to the appropriate wells of the microplate.
-
Add the this compound-enzyme conjugate to each well (except for the blank).
-
Add the anti-domoic acid antibody to each well (except for the blank).
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).
-
-
Washing:
-
Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well.
-
Incubate for the time specified in the protocol (e.g., 15-30 minutes), typically in the dark, to allow for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to stop the color development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Part 4: Data Presentation
This section provides a summary of typical detection limits for this compound in various biological fluids.
| Analytical Method | Biological Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Plasma | 0.16 ng/mL | 0.31 ng/mL | |
| Urine | ~1 ng/mL | 7.8 ng/mL | ||
| Cerebrospinal Fluid (CSF) | ~0.1 ng/mL | ~0.3 ng/mL | [2] | |
| ELISA | Serum | ~0.1-0.5 ng/mL | ~0.5-1 ng/mL | [11] |
| Urine | ~0.2 ng/mL | ~0.5 ng/mL | [11] |
Note: These values are approximate and can vary depending on the specific instrumentation, method, and laboratory.
Part 5: Emerging Technologies
The field of this compound detection is continuously evolving. Biosensors are emerging as a promising alternative for rapid and sensitive detection. These devices utilize biological recognition elements, such as antibodies or aptamers, coupled with a transducer to generate a measurable signal.[3][12] Aptamer-based biosensors, for example, have shown high affinity and specificity for this compound, with detection limits in the nanomolar range and rapid analysis times.[12][13] While still primarily in the research and development stage for clinical applications, these technologies hold the potential for future point-of-care testing and high-throughput screening.
References
- 1. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of this compound in seawater, phytoplankton, and mammalian fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Single-laboratory validation of the biosense direct competitive enzyme-linked immunosorbent assay (ELISA) for determination of this compound toxins in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. zefsci.com [zefsci.com]
- 9. algimed.com [algimed.com]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reducing False Positives in Domoic Acid ELISA
Welcome to the technical support center for Domoic Acid (DA) ELISA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the occurrence of false positives in their experiments. Here, we delve into the nuances of the competitive ELISA for domo-ic acid, providing in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Understanding the this compound Competitive ELISA
The this compound ELISA is a competitive immunoassay. In this format, this compound present in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites.[1][2] The resulting color intensity is inversely proportional to the concentration of this compound in the sample.[1][2][3] A lower signal indicates a higher concentration of this compound, while a high signal suggests a low concentration. A "false positive" in this context typically manifests as a lower-than-expected signal, incorrectly indicating the presence or a higher concentration of this compound. This can also present as high background signal across the plate, which can obscure the true results.
Troubleshooting Guide: Pinpointing and Resolving False Positives
This section addresses specific issues that can lead to inaccurate, high-background, or false-positive results in your this compound ELISA experiments.
Question 1: My blank and low-concentration standards show a very low signal (high background). What could be the cause?
A high background signal is a common issue that can lead to the misinterpretation of results, suggesting the presence of this compound when there is none. This is often due to procedural errors or reagent issues.
Root Causes and Solutions:
-
Insufficient Washing: Inadequate washing is a primary culprit for high background.[4][5][6] Residual unbound enzyme conjugate will remain in the wells and react with the substrate, leading to a strong color development irrespective of the this compound concentration.
-
Solution:
-
-
Contaminated Reagents: Contamination of buffers or the substrate solution can lead to non-specific signal generation.[5][6][7]
-
Improper Incubation Conditions: Incorrect incubation times or temperatures can affect the binding kinetics of the assay.[1][7]
Experimental Workflow for Diagnosing High Background
}
Caption: Troubleshooting workflow for high background in DA ELISA.Question 2: My results are inconsistent, with high coefficients of variation (%CV) between replicate wells. What's causing this?
High variability between replicates undermines the reliability of your data. The goal is typically a %CV of less than 15-20%.[9][10] Inconsistent results often stem from technical inconsistencies during the assay setup.
Root Causes and Solutions:
-
Inaccurate Pipetting: Errors in pipetting volumes of samples, standards, or reagents are a major source of variability.[7][9]
-
Edge Effects: The outer wells of a microplate are more susceptible to temperature and humidity variations, which can lead to evaporation and inconsistent results.[9]
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents before use can lead to uneven distribution in the wells.
-
Solution: Gently vortex or invert reagent vials before use, as recommended by the manufacturer.[1]
-
Data Summary: Acceptable %CV Values
| Assay Component | Acceptable %CV |
| Standards | ≤10%[11] |
| Samples & Controls | ≤15%[11] |
Question 3: I suspect a "matrix effect" from my shellfish samples is causing false positives. How can I confirm and mitigate this?
The sample matrix refers to all the components in a sample other than the analyte of interest (this compound). In complex matrices like shellfish tissue, these components can interfere with the antibody-antigen binding, leading to inaccurate results.[12]
Identifying and Mitigating Matrix Effects:
-
Spike and Recovery Experiment: This is a crucial experiment to validate your sample preparation and assess matrix effects.
-
Split a blank sample extract (known to be free of this compound) into two aliquots.
-
Spike one aliquot with a known concentration of this compound standard.
-
Analyze both the spiked and unspiked samples.
-
Calculate the percent recovery: (% Recovery) = (Measured Concentration / Spiked Concentration) x 100
-
Interpretation: A recovery rate significantly different from 100% (e.g., outside of 80-120%) suggests a matrix effect.
-
-
Serial Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Prepare a series of dilutions of your sample extract.
-
Analyze each dilution.
-
Multiply the results by the dilution factor to get the final concentration.
-
Interpretation: If the calculated concentrations are consistent across different dilutions, it indicates that the matrix effect has been sufficiently minimized.
-
Protocol: Spike and Recovery for Shellfish Samples
-
Prepare a Blank Matrix: Homogenize shellfish tissue known to be free of this compound using the extraction protocol specified in your ELISA kit (e.g., 50% methanol extraction).[1][2]
-
Spike the Sample: Add a known amount of this compound standard to a portion of the blank homogenate to achieve a concentration within the assay's detection range.
-
Process Samples: Process both the spiked and unspiked (blank) samples through the entire extraction and dilution procedure as outlined in the kit manual.[11]
-
Run the ELISA: Analyze the processed spiked and unspiked samples in the this compound ELISA.
-
Calculate Recovery: Determine the concentration of this compound in the spiked sample and calculate the percent recovery.
}
Caption: Decision tree for addressing matrix effects.Frequently Asked Questions (FAQs)
Q1: Can other compounds cross-react with the antibody and cause a false positive?
-
A: High-quality ELISA kits are designed to be highly specific for this compound.[13] Validation data from manufacturers often show no significant cross-reactivity with structurally similar compounds like glutamic acid and kainic acid, or other marine toxins such as okadaic acid and saxitoxin.[2][11] However, it is essential to consult the kit's documentation for its specific cross-reactivity profile.
Q2: My kit is close to its expiration date. Could this cause issues?
-
A: Yes, using expired reagents can lead to unreliable results, including high background or a weak signal.[1] Always check the expiration date on the kit and do not use it past this date.
Q3: How important is the temperature during the assay?
-
A: Temperature is critical. Assays should be run at a stable room temperature (typically 20-25°C or 68-77°F).[1] Running the assay in a cold room or near a heat source can negatively impact the results.[1][5]
Q4: I accidentally mixed reagents from two different kit lots. Do I need to repeat the assay?
-
A: Yes, you should repeat the assay. Reagents from different lots are not interchangeable and can lead to inaccurate results.[1][7]
Q5: What is the best way to store the ELISA kit?
-
A: Most this compound ELISA kits should be stored in the refrigerator at 2-8°C.[2][11] Always allow all components to reach room temperature before use.[2][11]
References
- 1. algimed.com [algimed.com]
- 2. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. tecan.com [tecan.com]
- 8. biorbyt.com [biorbyt.com]
- 9. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 12. Matrix effects on a cell-based assay used for the detection of paralytic shellfish toxins in bivalve shellfish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
addressing antibody cross-reactivity in domoic acid immunoassays
Welcome to the technical support center for domoic acid (DA) immunoassays. This guide is designed for researchers, scientists, and professionals in drug development and food safety who are utilizing immunoassays for the detection of this potent marine neurotoxin. Here, we move beyond standard kit inserts to address a critical challenge in DA quantification: antibody cross-reactivity . Our goal is to provide you with the foundational knowledge and practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your experimental results.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles of this compound immunoassays and the nature of cross-reactivity.
Q1: What is this compound and why is it a significant concern?
This compound (DA) is a naturally occurring neurotoxin produced by certain species of marine diatoms, most notably those from the genus Pseudo-nitzschia.[1][2] Filter-feeding organisms like shellfish (mussels, clams, scallops) and some fish can accumulate this toxin during algal blooms.[1] In humans, the consumption of DA-contaminated seafood causes a neurotoxic illness known as Amnesic Shellfish Poisoning (ASP).[2][3] The toxin acts as a potent glutamate agonist, leading to excitotoxicity in the central nervous system, with symptoms ranging from gastrointestinal distress to permanent short-term memory loss, and in severe cases, death.[2] Due to these severe health risks, regulatory bodies worldwide have set maximum permitted levels for DA in shellfish intended for human consumption, making accurate detection crucial for public health.[1]
Q2: How does a competitive ELISA for this compound detection work?
The most common immunoassay format for small molecules like this compound is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][4] The principle relies on a competition for a limited number of specific antibody binding sites.
Here's the mechanism:
-
Antibody Binding: A specific anti-domoic acid antibody is either pre-coated onto the microplate wells or is present in the reaction solution.
-
Competition: Your sample (which may contain "free" DA) is added to the wells along with a fixed amount of DA that has been conjugated to an enzyme, typically Horseradish Peroxidase (HRP).[1]
-
Equilibrium: The free DA from your sample and the DA-HRP conjugate compete to bind to the anti-DA antibodies. The more DA present in your sample, the less DA-HRP will be able to bind to the antibodies.
-
Signal Generation: After a wash step to remove unbound reagents, a substrate is added. The HRP enzyme on the bound DA-HRP conjugate converts the substrate into a colored product.
-
Detection: The intensity of the color is measured using a plate reader. This signal is inversely proportional to the concentration of this compound in your sample; a strong color means little to no DA was present in the sample, while a weak color indicates a high concentration of DA.[4][5]
Caption: Principle of a competitive ELISA for this compound detection.
Q3: What is antibody cross-reactivity in this context?
Antibody cross-reactivity occurs when the antibody, intended to be specific for this compound, also binds to other structurally similar molecules.[6][7] Immunoassays are based on structural recognition, not toxicological activity.[7] If your sample contains isomers or analogs of this compound, the antibody may bind to them, contributing to the overall signal. This can lead to an inaccurate quantification, typically an overestimation, of the true this compound concentration.[8] The degree of cross-reactivity is highly dependent on the specific antibody clone used in the assay kit.[9]
Q4: What are the common cross-reactants for anti-domoic acid antibodies?
This compound belongs to a group of amino acids known as kainoids.[10] Its structure includes several isomers and related compounds that can potentially cross-react with an anti-DA antibody. The specificity of each antibody is unique, so it is imperative to consult the technical datasheet for your specific ELISA kit. However, common compounds of interest include:
| Compound | Structure Type | Typical Cross-Reactivity Profile | Reference |
| This compound (DA) | Target Analyte | 100% (by definition) | [11] |
| Kainic Acid | Structural Analog | Generally low to minimal in well-designed assays. | [3] |
| Isodomoic Acids (iso-DA) | Isomers | Can show variable cross-reactivity; often minimal. | [3] |
| Epi-domoic acid (epi-DA) | Epimer | Can show variable cross-reactivity; often minimal. | [3] |
| Glutamic Acid | Structural Analog | Minimal in highly specific assays. | [3] |
Note: The values in this table are representative. The lack of significant cross-reactivity with kainic acid and key isomers is a quality benchmark for many commercial kits, but must be verified for the specific lot you are using.[3]
Q5: Why do my ELISA results show a higher DA concentration than confirmatory methods like HPLC or LC-MS?
This is a classic and important question that often points directly to cross-reactivity or matrix effects.
-
Cross-Reactivity: As discussed, ELISAs measure "immunoreactive substances." If your sample contains DA analogs that the antibody recognizes, the ELISA will report a cumulative concentration. In contrast, chromatographic methods like HPLC and LC-MS/MS separate the different isomers and quantify only the specific this compound peak, leading to a lower, more specific result.[12]
-
Matrix Effects: Components within the sample itself (e.g., salts, proteins, lipids from shellfish tissue) can interfere with the antibody-antigen binding, either enhancing or inhibiting the signal and leading to inaccurate results.[13][14] ELISA is a screening tool; for this reason, regulatory actions almost always require that positive results be confirmed by a reference analytical method.[4][15]
Part 2: Troubleshooting Guide - From Theory to Practice
This guide provides actionable steps to diagnose and resolve common issues encountered during DA immunoassays.
Problem: My results seem inaccurate (e.g., poor correlation with LC-MS, high variability). I suspect cross-reactivity or matrix interference.
This is the most common and complex issue faced by users. The following workflow provides a systematic approach to identify and solve the problem.
Caption: Troubleshooting workflow for inaccurate this compound ELISA results.
Detailed Protocol 1: Assessing and Mitigating Matrix Effects
Matrix interference is the most probable cause of inaccurate results when basic assay QC passes. Use these two tests to diagnose it.[14]
A. Spike & Recovery Experiment
-
Objective: To determine if components in your sample matrix are inhibiting or enhancing the assay's ability to detect DA.
-
Methodology:
-
Split a representative sample extract into two aliquots.
-
Aliquot 1 (Unspiked): Analyze this sample as usual to determine its baseline DA concentration.
-
Aliquot 2 (Spiked): Add a small, known volume of a DA standard to this aliquot. The amount of spiked DA should be low enough not to significantly dilute the sample matrix but high enough to be detected accurately (e.g., aiming for a final concentration near the middle of the standard curve).
-
Analyze the spiked aliquot.
-
Calculation: Calculate the percent recovery using the formula: % Recovery = ( [Spiked Sample Conc.] - [Unspiked Sample Conc.] ) / [Known Spiked Conc.] x 100
-
-
Interpretation:
-
Ideal Recovery (80-120%): Your sample matrix is likely not causing significant interference.[14]
-
Low Recovery (<80%): Indicates matrix inhibition (the matrix is preventing the antibody from binding DA).
-
High Recovery (>120%): Indicates matrix enhancement.
-
B. Dilutional Linearity Experiment
-
Objective: To determine if the measured concentration of DA is consistent across different dilutions of the sample.
-
Methodology:
-
Create a serial dilution of your sample extract using the assay's sample diluent (e.g., 1:50, 1:100, 1:200, 1:400).
-
Analyze each dilution in the ELISA.
-
Calculate the DA concentration for each dilution, making sure to multiply the result by the corresponding dilution factor.
-
-
Interpretation:
-
Good Linearity: If the calculated concentrations are consistent across the dilution series, it suggests minimal matrix effect at those dilutions.
-
Poor Linearity: If the calculated concentrations change significantly with dilution (e.g., increasing as the sample becomes more dilute), this is a strong indicator of matrix interference that is being diluted out.
-
Solutions for Matrix Effects:
-
Increase Sample Dilution: This is the simplest and most common solution.[13] If your dilutional linearity test shows interference at lower dilutions, simply choose the lowest dilution factor that provides consistent results and ensures the final concentration still falls within the assay's dynamic range.
-
Modify the Sample Extraction/Preparation: Ensure your extraction protocol (e.g., using 50% methanol) is being followed correctly.[16][17] Some protocols include a heating step (e.g., 75°C for 5 minutes) after initial extraction and centrifugation to help precipitate interfering proteins.[1]
Detailed Protocol 2: Advanced Sample Clean-up via Solid-Phase Extraction (SPE)
If high sample dilution is not feasible (due to low DA concentrations) or fails to resolve severe matrix interference, a sample clean-up step is required. Strong Anion Exchange (SAX) SPE is highly effective for isolating the acidic this compound molecule.[17][18]
-
Objective: To remove interfering matrix components from the sample extract prior to ELISA analysis.
-
Materials:
-
Strong Anion Exchange (SAX) SPE cartridges.
-
Reagents: Methanol, deionized water, conditioning and elution buffers (refer to cartridge manufacturer's instructions; a modified approach may use NaCl solutions).[18]
-
Vacuum manifold (optional, but recommended).
-
-
Methodology (General Principle):
-
Conditioning: Prepare the SAX cartridge by washing with methanol followed by deionized water to activate the stationary phase.
-
Equilibration: Equilibrate the cartridge with a loading buffer (e.g., 10% methanol).
-
Loading: Load your clarified sample extract onto the cartridge. This compound, being anionic, will bind to the positively charged SAX resin. Many neutral and cationic interfering compounds will pass through.
-
Washing: Wash the cartridge with a weak buffer (e.g., 0.1M NaCl in 10% acetonitrile) to remove weakly bound impurities.[18][19]
-
Elution: Elute the purified this compound from the cartridge using a high-salt buffer (e.g., 0.5M NaCl in 10% acetonitrile) that disrupts the ionic interaction.[18][19]
-
Analysis: The collected eluate can now be appropriately diluted and analyzed in the ELISA, free from many of the original matrix components.
-
Self-Validation: Always run a spiked control sample through the entire SPE and ELISA process to calculate the overall recovery and validate the efficiency of your clean-up protocol.
By systematically applying these principles and protocols, you can confidently identify and address issues of cross-reactivity and matrix interference, significantly improving the quality and reliability of your this compound immunoassay data. For any positive screening results, especially those intended for regulatory purposes, confirmation with an orthogonal method like LC-MS/MS remains the gold standard.[4]
References
- 1. algimed.com [algimed.com]
- 2. issc.org [issc.org]
- 3. researchgate.net [researchgate.net]
- 4. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. EP0857972A1 - Immunoassay for the detection and quantitation of toxins causing paralytic shellfish poisoning - Google Patents [patents.google.com]
- 7. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Past, Current and Future Techniques for Monitoring Paralytic Shellfish Toxins in Bivalve Molluscs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aesan.gob.es [aesan.gob.es]
- 11. reagen.us [reagen.us]
- 12. researchgate.net [researchgate.net]
- 13. cygnustechnologies.com [cygnustechnologies.com]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Salt clean-up procedure for the determination of this compound by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Technical Support Center: Stable Isotope Dilution Assay for Domo-ic Acid Quantification
Welcome to the technical support guide for the accurate quantification of domoic acid (DA) using stable isotope dilution assays (SIDA) with LC-MS/MS. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are implementing or troubleshooting this powerful analytical technique. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and field-tested insights to ensure your success.
The principle of Stable Isotope Dilution Analysis (SIDA) is elegantly simple yet powerful. A known quantity of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of the analyte—in this case, this compound—is added to a sample at the very beginning of the workflow. This labeled compound serves as an internal standard (IS) that is chemically identical to the native analyte. It behaves identically during extraction, cleanup, and chromatographic separation, and it experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. By measuring the ratio of the native analyte to the labeled internal standard, one can achieve highly accurate and precise quantification, effectively canceling out variability from matrix effects and sample preparation losses.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the analysis. Each problem is presented with potential causes and validated solutions.
Question: I am observing poor chromatographic peak shape (e.g., tailing, fronting, or splitting) for both this compound and its internal standard. What could be the cause?
Answer:
Poor peak shape is a frequent challenge, particularly for a polar, acidic molecule like this compound. The causes can be broadly categorized into chromatographic, sample-related, or hardware issues.
-
Potential Cause 1: Secondary Interactions with the Column.
-
Explanation: this compound possesses three carboxylic acid groups and one secondary amine, making it prone to strong interactions with residual silanols on silica-based columns or with metal contaminants in the HPLC flow path. This can lead to significant peak tailing.
-
Solution:
-
Mobile Phase Optimization: Ensure your mobile phase has a sufficiently low pH (typically 2.5-3.0) using an additive like formic acid.[3] This protonates the carboxyl groups, reducing their ability to interact with the stationary phase and improving peak symmetry.
-
Column Choice: If tailing persists, consider using a column with advanced end-capping technology or a hybrid particle column designed to minimize silanol activity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be an effective alternative for retaining and separating such polar compounds.[4]
-
Chelating Agents: Trace metal contamination in the sample or HPLC system can cause peak splitting. Adding a weak chelating agent like 0.1% formic acid to the mobile phase can help mitigate this.
-
-
-
Potential Cause 2: Injection Solvent Mismatch.
-
Explanation: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in broad or split peaks. This is a common "solvent wash-out" effect.[5]
-
Solution: As a best practice, the final sample extract should be dissolved in a solvent that is as close in composition and strength to the initial mobile phase as possible. If your sample is in 50% methanol but your gradient starts at 5% acetonitrile, consider evaporating the sample to dryness and reconstituting it in the starting mobile phase.
-
-
Potential Cause 3: Column Overload or Degradation.
-
Explanation: Injecting too much mass on the column can saturate the stationary phase, leading to peak fronting. Conversely, a degraded column (e.g., void formation, fouled frit) can cause peak splitting or tailing.
-
Solution:
-
Check Loading: Dilute the sample extract 10-fold and reinject. If peak shape improves, column overload was the issue.
-
Column Maintenance: If the problem persists across multiple samples, try flushing the column according to the manufacturer's instructions. If that fails, reverse the column (if permissible by the manufacturer) and flush again. As a last resort, replace the column and the in-line filter/guard column.
-
-
Question: My signal intensity is very low, and I'm struggling to meet the required Limit of Quantification (LOQ). How can I improve sensitivity?
Answer:
Low sensitivity can stem from issues with the sample preparation, chromatography, or mass spectrometer settings.
-
Potential Cause 1: Suboptimal Extraction and Cleanup.
-
Explanation: this compound must be efficiently extracted from the sample matrix (e.g., shellfish tissue). Inefficient extraction or losses during cleanup steps will directly reduce the final signal.[6]
-
Solution:
-
Extraction Solvent: The most common and effective extraction solvent is a mixture of methanol and water (typically 50:50 v/v), which efficiently extracts the polar DA.[7] Some official methods use a 0.1N HCl extraction, but DA can be less stable in strong acid over time.[8][9]
-
Cleanup: For complex matrices like shellfish, a Solid Phase Extraction (SPE) cleanup step is often necessary to remove interferences. A strong anion exchange (SAX) SPE cartridge is highly effective at retaining DA and allowing matrix components to be washed away.[10] Ensure the pH of the loading solution is appropriate to charge the DA molecule for retention.
-
-
-
Potential Cause 2: Severe Matrix-Induced Ion Suppression.
-
Explanation: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the MS source, suppressing the DA signal.[11] While the stable isotope internal standard corrects for this, severe suppression can push the signal down into the noise.[12]
-
Solution:
-
Improve Chromatography: Optimize the LC gradient to better separate DA from the bulk of the matrix components.
-
Dilution: A simple "dilute-and-shoot" approach can be very effective. Diluting the sample extract 1:10 or 1:100 can significantly reduce the concentration of interfering matrix components, often leading to a net increase in signal-to-noise.[13]
-
Ion Source Optimization: Ensure ion source parameters (e.g., gas flows, temperature, spray voltage) are optimized for this compound. Infuse a standard solution and tune these parameters to maximize the signal.
-
-
-
Potential Cause 3: Inefficient MS/MS Fragmentation.
-
Explanation: The collision energy used to fragment the precursor ion into product ions must be optimized. If the energy is too low, fragmentation will be inefficient; if it is too high, the desired product ions may be fragmented further, reducing their intensity.
-
Solution: Perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy for your chosen MRM transitions. Plot the resulting product ion intensity against collision energy to find the optimal value that yields the highest signal.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard considered essential for this assay?
A1: A stable isotope-labeled internal standard, such as ¹³C₆-Domoic Acid, is the gold standard for quantification by mass spectrometry. Because it is chemically identical to the native analyte, it co-elutes chromatographically and experiences virtually identical ionization efficiency and matrix effects in the MS source.[12] Any sample loss during extraction or cleanup affects both the analyte and the standard equally. Therefore, by calculating the ratio of the analyte peak area to the internal standard peak area, these sources of experimental variability are effectively normalized, leading to superior accuracy and precision.[2]
Q2: What are the critical parameters for developing the LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode?
A2: The key is to establish highly specific and sensitive MRM transitions. This involves:
-
Precursor Ion Selection: this compound has a molecular weight of 311.34 Da. In positive electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at m/z 312.3. This will be your precursor ion.
-
Product Ion Selection: Fragment the precursor ion in the collision cell to generate product ions. For this compound, characteristic and intense product ions are typically found at m/z 266.2, 248.2, and 220.1.[4][12]
-
Transition Selection: Select at least two transitions. The most intense transition should be used for quantification (the "quantifier"), while a second transition serves as a confirmation (the "qualifier"). The ratio of the qualifier to quantifier peak areas should be consistent between standards and samples, providing an extra layer of confidence in peak identity.
-
Parameter Optimization: Optimize MS parameters such as collision energy (CE) and declustering potential (DP) for each MRM transition to maximize signal intensity.
Q3: How can I quantitatively assess and mitigate matrix effects?
A3: Matrix effects can be quantitatively assessed by performing a post-extraction spike experiment.
-
Prepare three sets of samples:
-
Set A: Neatly prepared standards in the final solvent.
-
Set B: Blank matrix extract (from a DA-free sample) spiked with the standard post-extraction.
-
Set C: Pre-extraction spiked matrix sample (used to measure recovery).
-
-
Calculation: The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Mitigation: The primary way SIDA mitigates this is by the internal standard experiencing the same effect. However, to improve overall sensitivity, you can reduce matrix effects by enhancing sample cleanup (e.g., with SPE) or by simply diluting the sample extract.[14][15]
Experimental Protocols & Data
Protocol 1: Sample Extraction from Shellfish Tissue
This protocol is based on standard methods for this compound extraction.[5][8]
-
Homogenization: Obtain a representative sample of shellfish tissue (at least 100g is recommended for pooling).[3] Homogenize the tissue to a uniform paste using a blender or tissue homogenizer.
-
Weighing & Spiking: Accurately weigh approximately 4.0 g of homogenized tissue into a 50 mL centrifuge tube. Add a precise volume of the stable isotope-labeled internal standard solution (e.g., ¹³C₆-Domoic Acid) to achieve a target concentration similar to the expected analyte concentration.
-
Extraction: Add 16 mL of 50% Methanol/50% Water (v/v) to the tube.
-
Vortexing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the solid tissue material.[5]
-
Filtration: Carefully decant the supernatant. Filter an aliquot of the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial for analysis.
-
Dilution (If Necessary): If high concentrations are expected or if matrix effects are severe, perform a further dilution of the filtered extract with the initial mobile phase.
Table 1: Example LC-MS/MS MRM Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| This compound | 312.3 | 266.2 | 100 | 25 | Quantifier |
| This compound | 312.3 | 248.2 | 100 | 35 | Qualifier |
| ¹³C₆-Domoic Acid (IS) | 318.3 | 272.2 | 100 | 25 | IS Quantifier |
Note: These values are typical starting points and should be optimized on your specific instrument.[4][12]
Visualizations
Workflow for Stable Isotope Dilution Analysis
Caption: General workflow for this compound quantification using SIDA.
Principle of Isotope Dilution
Caption: Conceptual diagram of stable isotope dilution quantification.
References
- 1. Validated HPLC-MS/MS Method To Quantify Low Levels of this compound in Plasma and Urine after Subacute Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound at trace levels in lagoon waters: assessment of a method using internal standard quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aesan.gob.es [aesan.gob.es]
- 4. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aesan.gob.es [aesan.gob.es]
- 6. Determination of this compound in shellfish extracted by molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of this compound in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Liquid chromatographic determination of this compound in mussels, using AOAC paralytic shellfish poison extraction procedure: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid chromatography/mass spectrometry of this compound and lipophilic shellfish toxins with selected reaction monitoring and optional confirmation by library searching of product ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. bme.psu.edu [bme.psu.edu]
Technical Support Center: Low-Level Domooic Acid Detection in Urine
Welcome to the technical support center for the analysis of domoic acid (DA) in urine. This guide is designed for researchers, toxicologists, and clinical laboratory professionals who are tackling the significant challenge of detecting and quantifying trace amounts of this potent neurotoxin. Given that this compound is rapidly excreted unchanged in urine, this matrix is invaluable for assessing recent exposures, particularly in scenarios of chronic, low-level contact where concentrations are exceedingly low.[1]
This resource provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of sample preparation, analytical methodologies, and data interpretation.
Section 1: Foundational FAQs
Q1: Why is detecting low-level this compound in urine important but challenging?
Answer: Detecting low levels of this compound (DA) in urine is critical for assessing non-lethal and chronic exposure scenarios, which are of growing public health concern.[2][3] While regulatory action levels for DA are established for seafood (e.g., 20 ppm in shellfish meat) to prevent acute Amnesic Shellfish Poisoning (ASP), the health effects of long-term, low-dose exposure are not fully understood.[3][4][5] Urine is a preferred biomonitoring matrix because DA is primarily and rapidly excreted through the kidneys, providing a non-invasive window into recent exposure (up to 72 hours).[1]
The primary challenges are twofold:
-
Low Concentrations: Expected DA concentrations in urine following low-level exposure are often near or below the limits of detection of standard analytical methods.[6][7] This necessitates highly sensitive instrumentation and optimized protocols.
-
Complex Matrix: Urine is a complex biological fluid containing salts, urea, proteins, and other endogenous compounds.[1] These substances can cause significant "matrix effects," interfering with both immunoassays and mass spectrometry-based methods, leading to inaccurate quantification, suppressed signal, or false positives.
Q2: What are the primary analytical methods for DA detection in urine, and how do they compare?
Answer: The two most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) for screening and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and precise quantification.
| Feature | ELISA (Competitive) | LC-MS/MS |
| Principle | Antibody-antigen binding competition. Signal is inversely proportional to DA concentration.[8] | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[9] |
| Primary Use | High-throughput screening, rapid field testing. | "Gold standard" for confirmation, precise quantification, research, and regulatory action.[9] |
| Sensitivity (Typical LOQ) | ~0.075 ng/mL (75 ppt) in diluted samples.[10] | 0.12 - 7.8 ng/mL (µg/L) depending on the specific method and instrumentation.[1][7][11] |
| Pros | Fast, cost-effective, high-throughput, suitable for field use.[12] | Highly specific, highly sensitive, provides structural confirmation, less prone to false positives.[9] |
| Cons | Susceptible to matrix interferences and cross-reactivity, leading to potential false positives.[10][13] Requires confirmation of positive results. | High instrument cost, requires skilled operators, lower throughput, susceptible to ion suppression from matrix.[9] |
Section 2: Sample Preparation Troubleshooting
The quality of your data is fundamentally dependent on the quality of your sample preparation. Improper preparation is the most common source of analytical failure.
Q3: My sample recoveries after Solid-Phase Extraction (SPE) are low and inconsistent. What's going wrong?
Answer: This is a classic and frustrating problem often rooted in the specifics of the SPE protocol. This compound is a hydrophilic, acidic amino acid, and its retention on SPE cartridges requires careful control of pH and sorbent chemistry.
Potential Causes & Solutions:
-
Incorrect pH during Loading: DA has three carboxylic acid groups and one secondary amine. Its charge state is highly pH-dependent. For retention on reversed-phase (e.g., C18, HLB) or anion-exchange sorbents, the sample pH must be acidic (typically pH 2-4) to ensure the carboxylic acid groups are protonated, making the molecule less polar and capable of interacting with the sorbent.
-
Troubleshooting Step: Before loading, acidify your urine sample with a weak acid like formic acid or acetic acid. A 1% final concentration is a common starting point.[14] Verify the pH of a test aliquot.
-
-
Inadequate Cartridge Conditioning/Equilibration: Skipping or rushing these steps is a frequent error. Conditioning wets the sorbent, and equilibration prepares the cartridge environment for your sample matrix.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to break through during the loading step, leading to low recovery.
-
Troubleshooting Step: If you suspect high DA concentrations or are using a very small SPE cartridge, try diluting the sample or using a cartridge with a higher sorbent mass.
-
-
Improper Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile. For anion-exchange, it may involve a high salt concentration or a significant pH shift.
-
Troubleshooting Step: Ensure your elution solvent has sufficient organic content (e.g., >80% methanol). For DA, elution with a slightly basic or high-molarity organic solvent can be effective. A mixture of methanol, acetonitrile, and water containing acetic acid has also been shown to be effective.[14]
-
Workflow Diagram: Troubleshooting SPE for this compound
This diagram outlines a logical decision-making process for diagnosing SPE issues.
Caption: A decision tree for troubleshooting poor SPE recovery.
Section 3: LC-MS/MS Specific Issues
Q4: I'm seeing severe signal suppression for this compound in my urine samples compared to my standards in solvent. How can I fix this?
Answer: This is the classic definition of a matrix effect, specifically ion suppression. Co-eluting endogenous compounds from the urine matrix compete with DA for ionization in the MS source, reducing the number of DA ions that reach the detector.
Potential Causes & Solutions:
-
Inadequate Sample Clean-up: The most direct cause. If salts and other matrix components are not sufficiently removed, they will enter the MS source.
-
Troubleshooting Step: Re-optimize your SPE protocol (see Q3). Consider using a more selective SPE phase, such as a mixed-mode or anion-exchange sorbent, which can provide better cleanup for an acidic analyte like DA.[1]
-
-
Insufficient Chromatographic Separation: If DA co-elutes with a large mass of matrix components, suppression will be maximal.
-
Troubleshooting Step: Adjust your LC gradient to better resolve DA from the "matrix peak" that often appears at the beginning of the run. Lengthening the initial hold at low organic phase composition can allow salts to wash away before DA elutes. Using a different column chemistry (e.g., a polar-embedded phase) may also improve retention and separation.
-
-
Use of an Internal Standard (IS): This is the most robust way to correct for matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Expert Insight: While stable isotope-labeled DA (e.g., ¹³C-DA) is the gold standard, it can be expensive and difficult to source. A recently published method successfully used tetrahydrothis compound (THDA) as a novel internal standard to control for matrix effects and variability.[6][7] If a structural analogue is not available, kainic acid has been used, but its different chromatographic properties make it less ideal.[7]
-
Detailed Protocol: Solid-Phase Extraction (SPE) for Urine
This protocol is a robust starting point for cleaning up urine samples prior to LC-MS/MS analysis, based on established methods.[14][15]
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges
-
Formic Acid (FA)
-
Methanol (HPLC-grade)
-
Deionized Water
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the sample by adding 10 µL of formic acid (to achieve ~1% FA). Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the 1 mL of acidified urine onto the cartridge.
-
Pass the sample through at a slow, steady drip rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 3 mL of water containing 1% formic acid to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Section 4: ELISA Specific Issues
Q5: My ELISA results show high variability between replicate wells. What is the cause?
Answer: High coefficient of variation (%CV) in ELISA is almost always due to inconsistent technique or matrix interference.
Potential Causes & Solutions:
-
Pipetting Error: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary culprit.
-
Troubleshooting Step: Ensure your pipettes are calibrated. Use fresh tips for every standard and sample. When adding reagents to the plate, use a consistent technique and rhythm. For critical steps, consider using a multi-channel pipette.
-
-
Inadequate Washing: Residual unbound conjugate or sample components left in the wells after washing will lead to inconsistent color development.
-
Troubleshooting Step: Ensure all wells are filled and emptied completely during each wash step. Tap the plate firmly on absorbent paper to remove residual buffer. Increase the number of wash cycles if necessary.
-
-
Matrix Effects: As with LC-MS/MS, high salt or protein content in urine can interfere with antibody-antigen binding.[10]
-
Troubleshooting Step: All urine samples require dilution. A minimum dilution of 1:50 with the provided sample diluent is often recommended for seawater, and a similar or greater dilution may be necessary for urine.[10] If variability persists, try a series of higher dilutions (e.g., 1:100, 1:200) to find a point where the matrix effect is minimized.
-
Diagram: Competitive ELISA Principle
This diagram illustrates the inverse relationship between analyte concentration and signal in a competitive ELISA format.
Caption: Competitive ELISA: High DA leads to low signal.
References
- 1. A Rapid LC-HRMS Method for the Determination of this compound in Urine Using a Self-Assembly Pipette Tip Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. issc.org [issc.org]
- 3. Public Health Risks Associated with Chronic, Low-Level this compound Exposure: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound [cdph.ca.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (Onsite Technologies), ELISA 96 tests [goldstandarddiagnostics.com]
- 9. scientific-publications.net [scientific-publications.net]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. A Rapid LC-HRMS Method for the Determination of this compound in Urine Using a Self-Assembly Pipette Tip Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. Rapid determination of this compound in serum and urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of ELISA and LC-MS/MS for Domoic Acid Quantification
An Objective Comparison for Researchers and Drug Development Professionals
In the realm of marine biotoxin analysis, ensuring the safety of seafood and the accuracy of research data is paramount. Domoic acid (DA), the neurotoxin responsible for Amnesic Shellfish Poisoning (ASP), is a significant public health concern, necessitating robust and reliable analytical methods for its detection.[1] The regulatory limit for this compound in shellfish for human consumption is typically 20 mg/kg (20 ppm).[1][2][3][4] This guide provides an in-depth comparison and cross-validation strategy for two predominant analytical techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
As scientists, we understand that a method is only as good as its validation. This guide moves beyond a simple list of pros and cons to explain the causality behind experimental choices, empowering you to select the appropriate technique for your application and, critically, to design a rigorous cross-validation study to ensure your results are defensible, accurate, and reliable.
Methodology Deep Dive: The Science Behind the Acronyms
Understanding the fundamental principles of each technique is crucial to interpreting their results and appreciating their respective strengths and limitations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical technique that utilizes the specific binding of antibodies to antigens for detection. For a small molecule like this compound, the most common format is the competitive ELISA .
Principle of Operation: The core principle is a competition for a limited number of antibody binding sites.[5][6] In the assay well, a known quantity of DA-enzyme conjugate and the this compound from the sample compete to bind to anti-domoic acid antibodies.[6] The more this compound present in the sample, the fewer binding sites are available for the DA-enzyme conjugate. After a wash step to remove unbound reagents, a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product.[5] Consequently, the color intensity is inversely proportional to the concentration of this compound in the sample.[3][5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered the gold standard for confirmatory analysis.[7]
Principle of Operation:
-
Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography system. The components of the mixture, including this compound, travel through a column packed with a stationary phase. Based on their chemical properties, different compounds travel at different speeds, causing them to separate and elute from the column at distinct times (retention time).
-
Ionization: As the separated compounds exit the LC column, they enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where they are converted into gas-phase ions.
-
Tandem Mass Spectrometry (MS/MS): The ions are guided into the mass analyzer, typically a triple quadrupole (QqQ).
-
Q1 (Precursor Ion Selection): The first quadrupole is set to filter and allow only ions with the specific mass-to-charge ratio (m/z) of the protonated this compound molecule (the precursor ion, m/z 312) to pass through.[8]
-
q2 (Collision Cell): The precursor ions are fragmented by collision with an inert gas (e.g., argon). This process is not random; it creates a characteristic fragmentation pattern.
-
Q3 (Product Ion Selection): The third quadrupole is set to filter for specific, characteristic fragment ions (product ions, e.g., m/z 266, 248, 220).[8][9]
-
Detection: Only ions that meet both the precursor and product ion criteria reach the detector. This two-stage filtering process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[10][11]
-
Head-to-Head Performance Comparison
The choice between ELISA and LC-MS/MS depends on the specific requirements of the analysis. A direct comparison of their performance characteristics, as defined by validation guidelines from bodies like the FDA, is essential.[12][13][14]
| Performance Parameter | ELISA (Competitive) | LC-MS/MS (SRM/MRM) | Causality and Field Insights |
| Specificity/Selectivity | Good to Very Good: Dependent on antibody quality. May exhibit cross-reactivity with DA isomers or structurally similar molecules, potentially leading to overestimation.[15] | Excellent: Unambiguous identification based on retention time and specific precursor-to-product ion transitions. Considered the confirmatory method.[16] | The antibody in an ELISA recognizes a specific epitope. If isomers share this epitope, they will be detected. LC-MS/MS separates isomers chromatographically and confirms identity by mass, providing superior confidence. |
| Sensitivity (LOD/LOQ) | High: LODs in the low ppb (µg/kg) range in shellfish tissue are achievable.[17][18] For example, some kits report an LOD of ~13 ppb in shellfish.[17] | Very High: Can achieve sub-ppb (µg/kg) detection limits. LODs as low as 1.1 µg/kg have been reported.[19] LOQ in plasma can be as low as 0.31 ng/mL.[9] | LC-MS/MS benefits from low background noise due to the specificity of SRM, allowing for the detection of very low-level signals. ELISA sensitivity is limited by the antibody's binding affinity and the enzyme-substrate kinetics. |
| Accuracy & Precision | Good: Recoveries of 88-122% have been shown in collaborative studies.[15] Precision (%CV) is typically <15-20%. | Excellent: High accuracy with recoveries typically between 90-110%.[19][20] Precision is excellent, with %CV often <10%.[20] | LC-MS/MS accuracy is enhanced by the use of stable isotope-labeled internal standards, which co-elute with the analyte and correct for variations in sample preparation and instrument response. ELISAs are more susceptible to matrix interferences that can affect accuracy. |
| Throughput & Speed | High: A 96-well plate can analyze ~40 samples in duplicate in under 2 hours.[6][15] Ideal for screening large numbers of samples. | Moderate: Sample run times are typically 5-15 minutes each. Throughput is lower than ELISA but can be improved with multiplexing systems.[16] | The plate-based format of ELISA allows for parallel processing of many samples. LC-MS/MS is a sequential technique, analyzing one sample at a time. |
| Matrix Effects | Moderate: Can be affected by matrix components that interfere with antibody-antigen binding. Dilution is a common strategy to mitigate this.[17] | High Potential: Susceptible to ion suppression or enhancement, where matrix components co-eluting with the analyte interfere with the ionization process, leading to inaccurate quantification.[21] | This is a critical distinction. In LC-MS/MS, matrix components can directly affect the signal generation in the ion source.[21] Extensive sample cleanup or the use of matrix-matched calibrants is often required to compensate.[21] |
| Cost & Expertise | Low: Lower initial equipment cost (plate reader). Per-sample cost is relatively low. The procedure is straightforward and easily automated.[22] | High: Significant initial investment in instrumentation. Higher per-sample cost due to solvents, columns, and maintenance. Requires highly skilled operators. | The complexity and maintenance requirements of an LC-MS/MS system necessitate specialized training for operation and data interpretation. ELISA kits are designed for broader use in routine testing labs. |
Experimental Protocols: A Guide to Rigorous Cross-Validation
A robust cross-validation study requires careful planning, from sample collection to data analysis. The goal is to compare the performance of both methods on identical sample extracts.
Step 1: Harmonized Sample Preparation
The causality here is critical: to fairly compare the analytical methods, the initial extraction must be identical. A common and effective procedure uses a methanol/water mixture.
-
Homogenization: Weigh 1-2 g of homogenized shellfish tissue into a centrifuge tube.[5]
-
Extraction: Add 4 volumes of 50% aqueous methanol (e.g., 4 mL for 1 g of tissue).
-
Vortexing: Vortex vigorously for 2-3 minutes to ensure thorough extraction of the polar this compound.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes to pellet solid tissue material.[5]
-
Collection: Carefully collect the supernatant. This is your master extract.
-
Splitting: Divide the supernatant into two aliquots: one for ELISA and one for LC-MS/MS analysis.
Step 2: ELISA Protocol (General)
This protocol is based on a typical direct competitive ELISA kit. Always follow the specific manufacturer's instructions.
-
Reagent Preparation: Allow all kit components (plate, standards, controls, buffers) to reach room temperature.[5]
-
Sample Dilution: Dilute the master extract with the provided assay dilution buffer. A dilution factor of 1:50 or 1:100 is common to minimize matrix effects.[5][6]
-
Assay Setup: Pipette 50 µL of standards, controls, and diluted samples in duplicate into the appropriate wells of the antibody-coated microtiter plate.[5]
-
Competitive Reaction: Add 25 µL of DA-HRP conjugate and 25 µL of primary antibody solution to each well (except blanks).[5]
-
Incubation: Seal the plate and incubate for the time specified in the kit manual (e.g., 30-60 minutes) at room temperature.
-
Washing: Decant the plate contents and wash 3-5 times with wash buffer to remove unbound reagents.
-
Color Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 100 µL of stop solution. The color will change from blue to yellow.[5]
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.[3]
Step 3: LC-MS/MS Protocol (General)
This protocol outlines a general approach. Method development and optimization are required for specific instruments and matrices.
-
Sample Cleanup (Optional but Recommended): To mitigate matrix effects, the master extract may require Solid Phase Extraction (SPE) cleanup, particularly for complex matrices.[20]
-
Solvent Exchange: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). This ensures good peak shape.
-
LC Setup:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for this compound for confirmation.
-
Primary (Quantifier): m/z 312 -> 266
-
Secondary (Qualifier): m/z 312 -> 248
-
-
-
Analysis: Inject the prepared samples and a series of calibration standards prepared in a blank matrix extract.
-
Calculation: Integrate the peak area for the quantifier transition at the expected retention time. Create a calibration curve and calculate the concentration in the samples. Confirm identity by ensuring the qualifier ion is present and the ratio of quantifier to qualifier is consistent with that of a pure standard.
Interpreting the Results: Choosing the Right Tool for the Job
The cross-validation data will reveal how the two methods compare for your specific matrix.
-
High Correlation (r² > 0.9): If ELISA and LC-MS/MS results are highly correlated, it provides strong evidence that the ELISA is a reliable screening tool for your application. The ELISA can be confidently used for routine monitoring, with a smaller subset of samples sent for LC-MS/MS confirmation.
-
Systematic Bias: Does the ELISA consistently overestimate the concentration compared to LC-MS/MS? This is a common finding due to antibody cross-reactivity with DA isomers.[15] This bias should be understood and factored into decision-making. For regulatory purposes, a sample that screens positive by ELISA must be confirmed by LC-MS/MS.
-
When to Use ELISA:
-
High-throughput screening of a large number of samples.
-
Rapid assessment of harvest areas or processing batches.
-
Situations where cost and speed are primary drivers.
-
-
When to Use LC-MS/MS:
-
Confirmatory analysis of any sample that screens positive by ELISA.
-
Regulatory testing and enforcement actions.
-
Research applications requiring high accuracy, sensitivity, and specificity.
-
Quantification of specific DA isomers.
-
Conclusion
ELISA and LC-MS/MS are not competing but rather complementary technologies in the analysis of this compound. ELISA offers a rapid, cost-effective, and high-throughput solution ideal for screening, enabling broad surveillance and early warnings.[22][23] LC-MS/MS provides the unparalleled specificity, accuracy, and sensitivity required for unambiguous confirmation and regulatory compliance.[24][25]
A properly designed cross-validation study is not merely a procedural formality; it is the cornerstone of a trustworthy and scientifically sound monitoring program. By understanding the fundamental principles of each technique and rigorously comparing their performance on your specific samples, you can build a self-validating system that ensures data integrity and protects public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. algimed.com [algimed.com]
- 4. researchgate.net [researchgate.net]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 7. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in shellfish by liquid chromatography with electrospray ionization and multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Liquid chromatography/mass spectrometry of this compound and lipophilic shellfish toxins with selected reaction monitoring and optional confirmation by library searching of product ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded) [researchandmarkets.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive determination of this compound in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. LC-MS/MS: Method of choice for efficient multi-mycotoxin analysis - Food & Feed Analysis [food.r-biopharm.com]
- 22. microbiologynotes.org [microbiologynotes.org]
- 23. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicological Profiles of Domo-ic Acid and Its Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Potent Neurotoxin Domoic Acid
This compound (DA) is a potent neurotoxin produced by marine diatoms of the genus Pseudo-nitzschia.[1] This excitatory amino acid can accumulate in the food web, primarily through filter-feeding shellfish, posing a significant threat to both marine wildlife and human health.[2] Consumption of DA-contaminated seafood leads to a neurotoxic illness known as Amnesic Shellfish Poisoning (ASP), first identified in Canada in 1987.[1] The syndrome is characterized by severe neurological symptoms, including permanent short-term memory loss, seizures, and in extreme cases, death.[1] Structurally similar to the neurotransmitter glutamate and the toxin kainic acid, DA exerts its toxic effects by potently activating specific glutamate receptors in the central nervous system.[3] In seafood, DA is often accompanied by a suite of its naturally occurring geometric and epimeric isomers. While structurally similar, these isomers exhibit markedly different toxicological profiles. This guide provides a detailed comparison of the toxicity of this compound and its key isomers, supported by experimental data, to inform risk assessment and guide research in neurotoxicology and drug development.
The Mechanism of Excitotoxicity: A Glutamate Receptor-Mediated Pathway
The neurotoxicity of this compound is a direct consequence of its action as a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptor subtypes.[4] DA's structure allows it to bind to these receptors with an affinity that is significantly higher than that of the endogenous neurotransmitter, glutamate, and even surpasses that of the well-known excitotoxin, kainic acid.[5]
This high-affinity binding leads to prolonged activation of the receptor-associated ion channels, causing an excessive influx of Ca²⁺ into neurons.[1] This uncontrolled rise in intracellular calcium disrupts cellular homeostasis and triggers a cascade of damaging downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species. Ultimately, this process, known as excitotoxicity, results in neuronal swelling and death, particularly in glutamate-rich brain regions like the hippocampus, which is critical for memory formation.[1] The significantly lower toxicity of DA isomers is primarily attributed to their reduced binding affinity for these same glutamate receptors.[6]
Figure 1. Mechanism of this compound-induced excitotoxicity.
Comparative Toxicity: In Vivo and In Vitro Evidence
The potency of this compound far exceeds that of its isomers. This difference is quantifiable through both in vivo animal studies, which assess the overall physiological response, and in vitro assays, which can pinpoint the molecular interactions responsible for the toxic effects.
In Vivo Acute Toxicity
The mouse bioassay is a standard method for determining the acute toxicity of this compound. Following intraperitoneal (i.p.) injection, a characteristic scratching syndrome is observed at both sublethal and lethal doses.[7] An LD₅₀ (the dose lethal to 50% of the test population) for this compound administered via i.p. injection in mice has been calculated at 3.6 mg/kg.[7]
In contrast, studies on the isomers have shown a dramatically reduced toxicity. The acute intraperitoneal toxicity of isothis compound C in mice was found to be lower than that of this compound.[8] Furthermore, the severity of behavioral changes, such as the characteristic scratching, induced by isodomoic acids A, B, and C were all significantly lower than those caused by this compound itself, suggesting these isomers pose a much lower risk.[8]
| Compound | Species | Route of Admin. | LD₅₀ (mg/kg) | Key Observations | Reference |
| This compound | Mouse | i.p. | 3.6 | Onset of scratching and time to death are inversely related to dose. | [7] |
| Isothis compound A | Mouse | i.p. | Not determined | Significantly lower severity of behavioral changes compared to DA. | [8] |
| Isothis compound B | Mouse | i.p. | Not determined | Significantly lower severity of behavioral changes compared to DA. | [8] |
| Isothis compound C | Mouse | i.p. | > DA | Lower acute toxicity and significantly lower severity of behavioral changes compared to DA. | [8] |
In Vitro Neurotoxicity and Receptor Affinity
The underlying reason for the disparity in in vivo toxicity becomes clear when examining the interaction of these compounds with their molecular target, the kainate receptor. In vitro studies using rat hippocampal slices and competitive receptor binding assays provide precise quantification of the relative potencies.
Electrophysiological studies on rat hippocampal slices show that while isodomoic acids A and C can induce neuronal hyperexcitability, they are substantially less potent than this compound.[6] Competitive binding assays, which measure how effectively a compound displaces a radiolabeled ligand from a receptor, confirm that this difference in potency is due to a much lower binding affinity of the isomers for the kainate receptor.[6]
| Compound | Assay Type | Parameter | Value | Relative Potency/Affinity (DA=1) | Reference |
| This compound | Rat Hippocampal Slice | EC₅₀ | 237 nM | 1 | [6] |
| Isothis compound A | Rat Hippocampal Slice | EC₅₀ | 939 nM | ~0.25 (4-fold less potent) | [6] |
| Isothis compound C | Rat Hippocampal Slice | EC₅₀ | 4.6 µM | ~0.05 (20-fold less potent) | [6] |
| This compound | GluR6 Kainate Receptor Binding | Kᵢ | 3.35 nM | 1 | [6] |
| Isothis compound A | GluR6 Kainate Receptor Binding | Kᵢ | 130 nM | ~0.025 (40-fold lower affinity) | [6] |
| Isothis compound C | GluR6 Kainate Receptor Binding | Kᵢ | ~804 nM | ~0.004 (240-fold lower affinity) | [6] |
EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.
Experimental Methodologies
Accurate assessment of this compound and its isomers requires robust and validated analytical methods. The choice of method depends on the research question, whether it is quantifying toxin levels in a sample or assessing biological activity.
Protocol 1: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the standard regulatory method for quantifying this compound in shellfish.[9] DA has a characteristic UV absorbance maximum at 242 nm, which allows for its selective detection.[10]
Figure 2. General workflow for HPLC-UV analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 4 g of homogenized shellfish tissue into a centrifuge tube.[9]
-
Extraction: Add 16 mL of extraction solvent (50:50 methanol:water) to the tissue.[9]
-
Homogenization: Thoroughly homogenize the sample using a high-speed probe homogenizer for 3 minutes.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) cleanup step using a strong anion exchange (SAX) cartridge can be employed to remove interferences.[9][11]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a reversed-phase (C18) HPLC column.[12]
-
Detection: Monitor the column eluent at 242 nm using a UV detector.[12]
-
Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from certified reference standards.
Protocol 2: Acute Toxicity Assessment via Mouse Bioassay (AOAC Official Method)
The mouse bioassay provides a measure of the total integrated toxicity of a sample. While being replaced by chemical methods for routine monitoring, it remains a foundational technique in toxicological research.
Step-by-Step Methodology:
-
Animal Selection: Use healthy mice of a specific strain and weight (typically 20 g).[13]
-
Sample Preparation: Prepare an acid extract of the shellfish tissue (e.g., using 0.1 M HCl).[14]
-
Dose Administration: Inject a precise volume (1 mL) of the shellfish extract intraperitoneally (i.p.) into each mouse.[13]
-
Observation: Observe the mice continuously for a set period (e.g., 60 minutes). Record the time of onset for specific symptoms (e.g., scratching, convulsions) and the time of death.[15]
-
Toxicity Calculation: The toxicity is determined based on the time from injection to death. Highly toxic extracts are diluted to ensure mortality occurs within a specific timeframe (e.g., 5 to 15 minutes).[13] The results are often expressed in Mouse Units (MU).
Protocol 3: Receptor Binding Assay (RBA)
The RBA is a powerful in vitro tool that directly measures the ability of a toxin to interact with its specific receptor. It is based on the principle of competition between the toxin in a sample and a known quantity of a radiolabeled toxin for a finite number of receptor sites.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a membrane fraction rich in glutamate receptors from a suitable biological source, such as rat brain tissue.[16]
-
Assay Setup: In a 96-well microtiter plate, combine the receptor preparation, a radiolabeled ligand (e.g., [³H]kainic acid), and either a standard solution of this compound or the sample extract.[17]
-
Incubation: Allow the components to incubate, during which the unlabeled toxin (from the standard or sample) and the radiolabeled ligand will compete for binding to the receptors.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Detection: Quantify the amount of radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity will be inversely proportional to the concentration of toxin in the sample. A standard curve is generated, and the sample toxicity is interpolated from this curve. The assay's quality is confirmed by ensuring the half-maximal inhibitory concentration (IC₅₀) of the standard curve falls within an acceptable range.[17]
Conclusion and Outlook
The experimental evidence is unequivocal: this compound is a highly potent neurotoxin, while its known isomers are substantially less toxic. This difference is directly attributable to a significant reduction in the binding affinity of the isomers for AMPA and kainate receptors. This structure-activity relationship is a critical consideration for regulatory agencies setting limits for ASP toxins in seafood, as the total toxicological burden is dominated by the parent this compound compound. For researchers in neuropharmacology and drug development, the distinct affinities of these natural analogs provide valuable tools for probing the structure and function of glutamate receptors, potentially aiding in the design of novel therapeutic agents targeting these critical components of synaptic transmission.
References
- 1. issc.org [issc.org]
- 2. This compound: A Review of Its Cytogenotoxicity Within the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound and glutamate receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinemammalcenter.org [marinemammalcenter.org]
- 6. Isodomoic acids A and C exhibit low KA receptor affinity and reduced in vitro potency relative to this compound in region CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between this compound levels in the blue mussel (Mytilus edulis) and toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative toxicity to mice of this compound and isodomoic acids A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aesan.gob.es [aesan.gob.es]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aesan.gob.es [aesan.gob.es]
- 13. Marine biotoxins [fao.org]
- 14. Fast and Sensitive Method for Determination of this compound in Mussel Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. issc.org [issc.org]
- 16. issc.org [issc.org]
- 17. repository.library.noaa.gov [repository.library.noaa.gov]
A Comparative Guide to the Neurotoxic Effects of Kainic Acid and Domoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of kainic acid and domoic acid, two potent neurotoxins that serve as critical tools in neuroscience research. While structurally similar and often used to model excitotoxicity and neurodegeneration, they possess distinct potencies, receptor affinities, and neuropathological profiles. Understanding these differences is paramount for designing robust experiments and accurately interpreting results.
Introduction: Two Potent Glutamate Analogs
Kainic acid (KA) and this compound (DA) are structurally related amino acids that act as potent agonists for ionotropic glutamate receptors (iGluRs).[1][2][3] Their rigid structures, analogous to the neurotransmitter glutamate, allow them to bind and excessively activate these receptors, leading to a cascade of events termed "excitotoxicity" that culminates in neuronal death.[4][5][6]
-
Kainic Acid: Originally isolated from the red seaweed Digenea simplex, KA is a well-established tool for inducing seizures and selective neuronal lesions in animal models, particularly to study temporal lobe epilepsy.[4][7] Its administration reliably produces a characteristic seizure syndrome and subsequent neurodegeneration in specific brain regions.[6][8]
-
This compound: Produced by marine diatoms of the genus Pseudo-nitzschia, DA is the toxin responsible for Amnesic Shellfish Poisoning (ASP) in humans and marine wildlife.[9][10] It bioaccumulates in shellfish and other marine organisms, and its ingestion can lead to severe neurological symptoms, including permanent short-term memory loss, brain damage, and death.[9][11]
Structurally, both are cyclic amino acids, but DA possesses an additional carboxylic acid group and a more complex side chain, which contributes to its higher potency.[1][12]
Mechanism of Action: A Tale of Receptor Affinity and Excitotoxicity
The primary neurotoxic mechanism for both KA and DA is the overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][6] This persistent activation leads to a massive influx of cations, particularly Na+ and Ca2+, causing membrane depolarization, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6][13][14]
While both toxins act on AMPA and kainate receptors, their affinities differ significantly. This compound generally exhibits a much higher affinity, particularly for kainate receptors, making it a more potent neurotoxin.[15][16]
Comparative Receptor Binding Affinities:
| Compound | Receptor Target | Affinity (IC50 / KD) | Species/Tissue | Reference |
| This compound | Kainate Receptor | IC50: 0.37 ± 0.02 nM | Rat Cerebral Cortex | [17] |
| Kainate Receptor (GluR-5) | KD: ~2 nM | Recombinant | [18] | |
| Kainic Acid | Kainate Receptor | KD: 1.0 ± 0.3 nM | Rat Cerebral Cortex | [17] |
| Kainate Receptor (GluR-5) | KD: ~70 nM | Recombinant | [18] |
Note: Lower IC50/KD values indicate higher binding affinity.
This difference in affinity is critical. Studies have shown that this compound is approximately 3 times more potent than kainic acid in activating hippocampal neurons and up to 19 times more potent in inducing neuronal death in cortical cultures.[15][16] This higher potency means that lower concentrations of DA are required to elicit comparable neurotoxic effects.
Signaling Pathway of Excitotoxicity
The binding of KA or DA to AMPA/kainate receptors initiates a well-defined excitotoxic cascade. The diagram below illustrates the key events leading from receptor activation to neuronal cell death.
Caption: Excitotoxic signaling cascade initiated by Kainic and this compound.
Comparative Neurotoxic Effects: Potency and Pathology
The primary target for both toxins in the brain is the limbic system, particularly the hippocampus.[6][19] This vulnerability is due to the high density of kainate receptors in this region.[6][20] However, the specific patterns of neuronal loss can differ.
-
Kainic Acid: Systemic administration of KA in rodents reliably causes severe neuronal loss in the CA3 and CA1 pyramidal cell layers of the hippocampus, as well as in the hilus of the dentate gyrus.[6][8] This selective CA3 lesioning is a hallmark of the KA model and is thought to be crucial for the development of chronic seizures.[20][21] The CA2 region is often relatively spared.[6]
-
This compound: DA also produces profound hippocampal damage, targeting the CA1, CA3, and dentate gyrus regions.[19][22][23] Some studies in both experimental animals and human cases of ASP have noted particularly severe damage to the dentate gyrus and CA3.[19][24] The memory impairment characteristic of ASP is directly linked to this hippocampal pathology.[22]
Summary of In Vivo Neurotoxic Effects:
| Feature | Kainic Acid | This compound | References |
| Primary Target | Hippocampus (CA3, CA1, Hilus) | Hippocampus (CA3, CA1, Dentate Gyrus) | [6][8][19] |
| Relative Potency | Lower | Higher (approx. 3-20x) | [15][16] |
| Key Pathological Outcome | Status epilepticus, selective neuronal loss modeling TLE | Amnesia, widespread hippocampal neurodegeneration | [4][22][23] |
| Typical Seizure Induction Dose (Mice, i.p.) | 10-30 mg/kg | Lower doses required, but varies | [4][25][26] |
Experimental Protocols for Assessment
The use of KA to induce seizures and model temporal lobe epilepsy is a standard and well-documented procedure. Below is a representative protocol for inducing status epilepticus in mice, a common application for kainic acid.
Protocol: Induction of Status Epilepticus in Mice via Intrahippocampal Kainic Acid Injection
This protocol is adapted from standardized methods to ensure reproducibility and minimize animal variability.[27] It allows for precise, localized administration of the neurotoxin.
1. Preparation:
- Animals: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.[25] House animals individually for at least one week prior to surgery for acclimatization.
- Kainic Acid Solution: Prepare a stock solution of Kainic Acid Monohydrate in sterile 0.9% saline. A typical concentration for intrahippocampal injection is 20 mM to induce status epilepticus (SE), with lower doses (e.g., 0.74-2.22 mM) used for milder epileptiform activity.[27] Store aliquots at -20°C.
- Surgical Preparation: Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail. Place the animal in a stereotaxic frame. Maintain body temperature with a heating pad. Apply ophthalmic ointment to prevent eye dryness.
2. Stereotaxic Surgery and Injection:
- Craniotomy: Shave the scalp and disinfect with betadine and ethanol. Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target coordinates for the dorsal hippocampus (e.g., from Bregma: Anteroposterior -2.0 mm, Mediolateral +1.5 mm).
- Injection: Lower a glass micropipette or Hamilton syringe needle to the target depth (e.g., Dorsoventral -1.6 mm). Infuse a small volume of the KA solution (e.g., 50 nL) slowly over several minutes.
- Rationale: Direct intrahippocampal injection allows for a highly localized lesion, reducing the systemic side effects and variability seen with intraperitoneal injections.[27]
3. Seizure Monitoring:
- Behavioral Scoring: After the animal recovers from anesthesia, continuously monitor its behavior for at least 4 hours. Score seizure severity using a standardized scale, such as the Racine scale. SE is typically characterized by continuous stage 4 or 5 seizures.
- EEG (Optional but Recommended): For precise quantification, EEG electrodes can be implanted over the hippocampus or cortex during surgery to record electrographic seizure activity.[27][28] This provides an objective measure of epileptiform discharges.
4. Post-Procedure Care and Analysis:
- Animal Care: Provide supportive care, including hydration (subcutaneous saline) and soft, palatable food.
- Tissue Collection: At a predetermined endpoint (e.g., 24 hours for acute toxicity, or weeks later for chronic epilepsy studies), euthanize the animal via perfusion with saline followed by 4% paraformaldehyde.
- Histological Analysis: Section the brain and perform staining (e.g., Nissl, Fluoro-Jade B) to visualize neuronal cell bodies and identify degenerating neurons, respectively. This confirms the extent and location of the neurotoxic lesion.
Experimental Workflow Diagram
Caption: Workflow for assessing neurotoxicity via intrahippocampal KA injection.
Conclusion: Choosing the Right Tool for the Job
Both kainic acid and this compound are invaluable excitotoxins for neuroscience research. Their shared mechanism of action through glutamate receptors provides a reliable method for studying excitotoxicity, seizure generation, and neurodegeneration.
The choice between them depends on the specific research question:
-
Kainic Acid is the classic, well-characterized tool for creating robust and reproducible models of temporal lobe epilepsy, particularly when selective lesioning of the hippocampal CA3 region is desired.[4][21]
-
This compound is the agent of choice for studying the mechanisms of environmentally-relevant neurotoxicity and amnesic syndromes.[9][22] Its significantly higher potency must be carefully considered in dose selection to avoid excessive toxicity and mortality.
By understanding their distinct potencies and neuropathological signatures, researchers can better design experiments that yield clear, interpretable, and relevant data for advancing our knowledge of neurological disorders.
References
- 1. This compound AS A DEVELOPMENTAL NEUROTOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Toxicologic Pathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kainic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. issc.org [issc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neurotoxin this compound produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, the alleged "mussel toxin," might produce its neurotoxic effect through kainate receptor activation: an electrophysiological study in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-affinity [3H] kainic acid binding to brain membranes: a re-evaluation of ligand potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. CA3 Synaptic Silencing Attenuates Kainic Acid-Induced Seizures and Hippocampal Network Oscillations | eNeuro [eneuro.org]
- 21. Spatial memory following damage to hippocampal CA3 pyramidal cells with kainic acid: impairment and recovery with preoperative training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound, an environmental toxin, produces hippocampal damage and severe memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Hippocampal neuropathology of this compound-induced epilepsy in California sea lions (Zalophus californianus) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 27. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of Domoic Acid ELISA Kits
For researchers and regulatory bodies tasked with monitoring the potent neurotoxin domoic acid (DA), the enzyme-linked immunosorbent assay (ELISA) offers a compelling blend of speed, sensitivity, and high-throughput capability. As the causative agent of Amnesic Shellfish Poisoning (ASP), accurate DA quantification is paramount for public health and seafood safety.[1][2] The U.S. FDA and the European Union have established an action level of 20 ppm (or 20 mg/kg) in shellfish tissue, a critical threshold that monitoring methods must reliably address.[1][3][4]
However, not all ELISA kits are created equal. Subtle differences in antibody specificity, assay formulation, and protocol design can lead to significant variations in performance. This guide provides an in-depth comparison of commercially available this compound ELISA kits, offering field-proven insights and supporting data to help you select the most appropriate assay for your matrix and application.
The Principle: A Foundation in Competitive Detection
This compound ELISA kits predominantly operate on a direct competitive ELISA format.[5][6][7] This elegant design is ideal for small molecules like DA. The core principle hinges on the competition between the "free" DA present in your sample and a known amount of DA conjugated to an enzyme (typically Horseradish Peroxidase, HRP) for a limited number of binding sites on a specific anti-DA antibody.
The intensity of the resulting colorimetric signal is inversely proportional to the concentration of DA in the sample.[5][6][8] High DA in the sample means less enzyme-conjugate binds to the antibody, resulting in a weak signal. Conversely, a low DA concentration allows more enzyme-conjugate to bind, producing a strong signal.
Caption: Workflow of a direct competitive ELISA for this compound detection.
Key Performance Parameters for Kit Evaluation
An objective comparison requires a clear understanding of the critical performance metrics. When evaluating a DA ELISA kit, the following parameters are paramount:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of DA that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are fundamental indicators of assay sensitivity.
-
Dynamic Range & IC50: The dynamic range is the concentration range over which the assay provides accurate and precise quantitative results. The IC50 (50% inhibitory concentration) is the concentration of DA that causes a 50% reduction in the maximum signal. An IC50 near the middle of the standard curve indicates a well-calibrated assay.[1][9]
-
Cross-Reactivity: This defines the specificity of the antibody. It is crucial to know if the antibody binds to DA isomers (e.g., epi-DA) or other structurally related, non-toxic compounds like kainic acid, which could lead to false positives or over-quantification.[10]
-
Matrix Effects: Shellfish, seawater, and biological fluids are complex matrices that can interfere with antibody-antigen binding, either enhancing or suppressing the signal.[11] A robust kit will have a sample preparation protocol that effectively minimizes these effects, often through simple dilution.[12]
-
Accuracy, Precision, and Recovery: Accuracy refers to how close a measured value is to the true value. Precision (measured as the coefficient of variation, or %CV) describes the reproducibility of the measurement. Spike and recovery experiments, where a known amount of DA is added to a blank sample matrix, are used to assess both accuracy and the impact of matrix effects.
Comparative Analysis of Commercial this compound ELISA Kits
The following table summarizes the performance characteristics of several commercially available DA ELISA kits based on manufacturer-provided data and validation studies. It is important to note that performance can vary based on the sample matrix and laboratory conditions.
| Parameter | Eurofins Abraxis / Gold Standard Diagnostics (PN 520505) | Biosense (AOAC 2006.02) | Mercury Science (DAK-36) | R-Biopharm (Europroxima) | Creative Diagnostics (DEIA6821) |
| Assay Principle | Direct Competitive ELISA[2][9] | Direct Competitive ELISA[10][13] | Competitive Immunoassay[14] | Competitive ELISA[8][15] | Direct Competitive ELISA[16] |
| LOD (Shellfish) | 13 ppb (µg/kg) after dilution[2][9] | 0.003 mg/kg (3 ppb)[12] | 1 ppm (1000 ppb)[14] | 21-23 ppb (µg/kg)[8] | Not explicitly stated |
| LOD (Water) | 0.0065 ppb (µg/L) in freshwater; 0.325 ppb in seawater[2][9] | Not specified in snippets | 1 ppb (µg/L)[14] | Not specified in snippets | Not explicitly stated |
| Assay Range | 0.0065 - 10 ppb (in buffer)[9] | Calibrated: 10-300 pg/mL; Working (shellfish): 0.01-250 mg/kg[13] | Not explicitly stated | Not explicitly stated | Standards: 0.5 - 10 ppb[16] |
| IC50 (50% B/B0) | ~0.075 ppb (in buffer)[2][9] | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets |
| Cross-Reactivity | No cross-reactivity with Saxitoxin, Okadaic Acid, PbTx-2, Glutamine, Glutamic Acid, Proline.[17] | Specific for DA; no cross-reactivity to non-toxic analogues like kainic acid.[10] | Proprietary monoclonal antibody that binds to this compound.[14] | Not specified in snippets | No cross-reactivity with Saxitoxin, Okadaic Acid, PbTx-2.[16] |
| Validation | Manufacturer validation report available.[2][9] | AOAC Official Method (2006.02); Single and multi-lab validation.[10][18][19][20] | Used in published validation studies.[21] | Not specified in snippets | Not specified in snippets |
| Assay Time | < 2 hours[9] | ~2 hours | ~2 hours[21] | Not specified in snippets | < 2 hours[1][16] |
Note: Data is compiled from publicly available product inserts, validation reports, and scientific studies. Performance may differ in your specific application. "ppb" is used interchangeably with µg/L for water and µg/kg for tissue.
Experimental Protocols for In-House Validation
Trust in an assay is built upon independent verification. Before implementing any kit for routine analysis, it is imperative to conduct an in-house validation using your specific sample matrices. This process ensures the kit performs to your requirements and provides a self-validating system for your data.
Caption: A logical workflow for in-house validation of a new this compound ELISA kit.
Protocol: Spike and Recovery for Matrix Effect Assessment
This protocol is a cornerstone of in-house validation, designed to determine the accuracy of the kit in your specific shellfish matrix (e.g., mussels, oysters, scallops).
Objective: To quantify the percentage of a known amount of added DA that can be measured by the ELISA kit after accounting for the sample extraction procedure.
Materials:
-
This compound ELISA Kit
-
Homogenized shellfish tissue, confirmed to be DA-free (blank matrix)
-
Certified this compound standard for spiking
-
Methanol (50% in deionized water)
-
Centrifuge, vortex mixer, pipettes
Methodology:
-
Prepare Spiked Samples:
-
Weigh out multiple, equivalent portions (e.g., 1 g) of your blank shellfish homogenate.
-
Create at least three spiking levels that span the relevant range of the assay (e.g., low, medium, high concentrations relative to the 20 ppm regulatory limit).
-
Spike the homogenates with a known volume of the certified DA standard to achieve the target concentrations. Also, prepare an un-spiked (blank) control.
-
Let the spiked samples equilibrate for at least 30 minutes.
-
-
Sample Extraction (Example based on common protocols):
-
To each 1 g sample, add 4 mL of 50% methanol.[17] This ratio may vary by kit, always consult the manufacturer's instructions.
-
Vortex vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge at >3000 x g for 10 minutes to pellet the tissue solids.[17]
-
Carefully collect the supernatant (this is your sample extract).
-
-
Sample Dilution:
-
The high sensitivity of ELISA kits necessitates significant dilution of the extract to bring the DA concentration into the assay's dynamic range and to minimize matrix interference.[12]
-
Perform a serial dilution as specified by the kit manufacturer. For example, a 1:200 dilution of the initial extract is common.[12] It is critical to account for all dilution factors in the final calculation.
-
-
ELISA Analysis:
-
Run the ELISA according to the kit's instructions, including the prepared standards, blank extract, and spiked sample extracts in duplicate or triplicate.
-
-
Calculation:
-
Calculate the DA concentration in the diluted extracts by interpolating from the standard curve.
-
Multiply this value by all dilution factors to determine the final concentration in the original tissue sample (in ppb or µg/kg).
-
Calculate the Percent Recovery:
-
% Recovery = ( [Measured Concentration] / [Spiked Concentration] ) * 100
-
-
Acceptable recovery is typically within 80-120%.[12][20] Recoveries outside this range may indicate significant matrix interference that needs to be addressed, potentially with further dilution.
-
Discussion & Recommendations
The choice of a this compound ELISA kit is not a one-size-fits-all decision. The data reveals a trade-off between different performance characteristics.
-
For High-Sensitivity Screening (Water or Algal Cultures): Kits like the Eurofins Abraxis (PN 520505) demonstrate exceptional sensitivity in water samples, with an LOD in the parts-per-trillion range.[2][9] This makes them highly suitable for early-warning systems monitoring phytoplankton blooms.
-
For Regulatory Shellfish Monitoring: The Biosense kit (AOAC 2006.02) stands out due to its rigorous multi-laboratory validation and official method status.[10][19] This provides a high degree of confidence and legal defensibility for regulatory laboratories. Its defined working range up to 250 mg/kg is well-suited for ensuring compliance with the 20 mg/kg action level.[13]
-
For Rapid Field Screening: The Mercury Science kit was developed in collaboration with NOAA for rapid results and has been adopted by various environmental managers.[21] While the stated LOD of 1 ppm in shellfish is higher than other kits, it may be sufficient for preliminary screening where the goal is to quickly identify samples that are significantly above the action level.[14]
Causality in Experimental Choices: Why is a 50% methanol extraction so common? this compound is a polar molecule, making it soluble in polar solvents like water and methanol. The 50% methanol solution provides a good balance: it's polar enough to efficiently extract the DA while also being effective at precipitating proteins from the shellfish tissue, which helps to clean up the sample before analysis. The subsequent high dilution step is critical not only to fit the assay's calibration curve but, more importantly, to dilute out any remaining matrix components (salts, lipids, pigments) that could interfere with the antibody-antigen interaction.[12]
Trustworthiness and Confirmation: It is crucial to remember that ELISA is a screening method. While highly effective, its results are based on antibody recognition, which can be subject to cross-reactivity and matrix effects.[11] Therefore, any sample that tests positive, particularly those near the regulatory limit, should be confirmed by a reference method such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS) or HPLC-UV.[1][5][8]
References
- 1. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 2. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 3. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ABRAXIS® this compound (Onsite Technologies), ELISA, 96-test [goldstandarddiagnostics.us]
- 6. algimed.com [algimed.com]
- 7. This compound ASP Toxin Test Kit Water Samples Shellfish Samples Elisa Kits [rapid-testingkit.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. Development, comparison, and validation using ELISAs for the determination of this compound in California sea lion body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-laboratory validation of the biosense direct competitive enzyme-linked immunosorbent assay (ELISA) for determination of this compound toxins in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (ASP) ELISA Kit - Alfa Chemistry [testkits.alfa-chemistry.com]
- 14. Mercury Science Inc - this compound Test Kit [mercuryscience.com]
- 15. food.r-biopharm.com [food.r-biopharm.com]
- 16. This compound (ASP) ELISA Kit | Creative Diagnostics DEIA6821 product information [labome.com]
- 17. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 18. Current Trends and Challenges for Rapid SMART Diagnostics at Point-of-Site Testing for Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of this compound toxins in shellfish by biosense ASP ELISA--a direct competitive enzyme-linked immunosorbent assay: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fast Tool to Detect Toxic Shellfish - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
Comparison Guide: Specificity of Monoclonal vs. Polyclonal Antibodies for Domoic Acid Detection
A Senior Application Scientist's In-Depth Analysis for Researchers and Assay Developers
Introduction: The Critical Need for Precise Domoic Acid Detection
This compound (DA) is a potent marine neurotoxin produced by diatoms of the genus Pseudo-nitzschia.[1] This toxin accumulates in the food web, particularly in filter-feeding shellfish, and is the causative agent of Amnesic Shellfish Poisoning (ASP) in humans.[2] Given the serious health risks, regulatory bodies have established maximum permissible levels of DA in seafood, making its accurate and reliable detection paramount for public health and safety.[3][4]
Immunoassays, which leverage the specific binding of antibodies to antigens, are powerful tools for DA monitoring due to their high sensitivity, cost-effectiveness, and potential for high-throughput screening.[5][6][7] However, the performance of any immunoassay is fundamentally dictated by the characteristics of the antibody employed. This guide provides a detailed comparison of monoclonal and polyclonal antibodies, focusing on the critical parameter of specificity for this compound, to help you make an informed decision for your research or monitoring programs.
Foundational Principles: Monoclonal and Polyclonal Antibodies
Before delving into a direct comparison, it is essential to understand the fundamental nature of these two antibody types.
-
Polyclonal Antibodies (pAbs): These are a heterogeneous mixture of antibodies produced by different B-cell clones within an immunized animal.[8] Consequently, a polyclonal antibody preparation contains a multitude of immunoglobulins that can recognize and bind to various epitopes (distinct binding sites) on the same antigen.
-
Monoclonal Antibodies (mAbs): In contrast, monoclonal antibodies are a homogeneous population of identical antibodies, all produced by a single B-cell clone (typically immortalized as a hybridoma).[8] This means every antibody in the preparation is structurally identical and binds to the exact same, single epitope with high precision.
The conceptual difference in how they recognize the this compound molecule is illustrated below.
Caption: Monoclonal vs. Polyclonal antibody binding to this compound.
Performance Deep Dive: A Head-to-Head Comparison
The choice between monoclonal and polyclonal antibodies for this compound detection involves a trade-off between specificity, sensitivity, and consistency.
Specificity and Cross-Reactivity
Specificity is arguably the most critical parameter for quantitative assays. It is the antibody's ability to distinguish the target analyte from structurally similar molecules.
-
Monoclonal Antibodies: The hallmark of mAbs is their exquisite specificity. Because they are engineered to recognize a single epitope, they can be selected for minimal cross-reactivity with this compound isomers (e.g., isodomoic acids A, B, E, F) and other related neurotoxins like kainic acid.[9][10] For instance, the monoclonal antibody DA-3 was shown to be highly specific for this compound with only minor cross-reactivity to several isomers.[9] This is a significant advantage when the goal is to precisely quantify this compound itself, as required by regulatory standards.
-
Polyclonal Antibodies: A polyclonal preparation contains a variety of antibodies binding to different parts of the DA molecule. While this can result in a robust binding signal, it also increases the likelihood that some antibodies in the mix will cross-react with DA analogs.[8] This isn't always a disadvantage; for broad screening applications where detecting the presence of DA and its closely related isomers is desired, a well-characterized polyclonal antibody might be suitable. However, it can complicate precise quantification of the parent toxin. It is also important to note that assay conditions, such as reagent concentrations, can be modulated to influence the apparent cross-reactivity of any immunoassay.[11]
Sensitivity and Affinity
Sensitivity, often expressed as the Limit of Detection (LOD) or IC50 value (the concentration that causes 50% inhibition in a competitive assay), is vital for detecting trace amounts of the toxin.
-
Monoclonal Antibodies: The development of high-affinity monoclonal antibodies has led to immunoassays with exceptional sensitivity. Several studies report monoclonal-based indirect competitive ELISAs (ic-ELISAs) with IC50 values in the low ng/mL range and LODs as low as 0.006 ng/mL.[10][12][13] This level of sensitivity is more than adequate for regulatory monitoring, where the action level is 20 µg/g (20,000 ng/g) in shellfish tissue.[4]
-
Polyclonal Antibodies: Polyclonal antibodies can also be used to create highly sensitive assays. The combined binding strength (avidity) of multiple antibodies to the antigen can result in a very strong signal. One comparative study using a biosensor platform found that a sheep polyclonal assay was actually more sensitive (ED50 = 26 ng/mL) than the mouse monoclonal assay it was compared against (ED50 = 1,445 ng/mL).[14][15] Conversely, other polyclonal ELISA kits demonstrate excellent working ranges from 0.15 to 15 ng/mL.[16] This highlights a crucial point: the performance is highly dependent on the quality of the specific antibody preparation (be it a specific mAb clone or a specific pAb antiserum) rather than solely on the class of antibody.
Consistency and Reproducibility
For long-term monitoring programs and commercially produced test kits, consistency from batch to batch is non-negotiable.
-
Monoclonal Antibodies: This is where mAbs have an undisputed advantage. Since they are produced by a continuous, immortalized cell line, the resulting antibodies are identical and can be produced indefinitely with virtually no batch-to-batch variability.[8] This ensures the long-term reliability and reproducibility of an assay, a critical factor for regulatory acceptance and quality control.
-
Polyclonal Antibodies: Polyclonal antibodies are subject to biological variability. Each batch is derived from a different animal immunization, or from the same animal at different times, which can lead to variations in antibody concentration, affinity, and specificity.[8] This requires rigorous characterization of each new batch to ensure it meets the assay's performance standards, adding a layer of complexity to quality control.
Data-Driven Performance Summary
The following table summarizes key performance metrics reported in the literature for various this compound immunoassays, illustrating the capabilities of both antibody types.
| Antibody Type | Assay Format | Key Sensitivity Metric (IC50/ED50/LOD) | Reported Specificity/Cross-Reactivity | Source |
| Monoclonal | idc-EIA | Working Range: 0.15-10 ng/mL; LOD: <0.04 µg/g | Highly specific for DA; minor cross-reactivity with isomers B, E, F, G, H. | [9] |
| Monoclonal | ic-ELISA | IC50: 0.03 ng/mL; LOD: 0.006 ng/mL | Specific to DA with high affinity (2.5 × 10⁸ L/mol). | [12][13] |
| Monoclonal | cd-ELISA | IC50: 0.58 ng/mL | Low cross-reactivity with kainic acid. | [10] |
| Polyclonal (Sheep) | Biosensor (SPR) | ED50: 26 ng/mL | Lower dissociation rate than mAb, suggesting higher affinity in this format. | [14][15] |
| Monoclonal (Mouse) | Biosensor (SPR) | ED50: 1,445 ng/mL | Higher dissociation rate in this specific comparison. | [14][15] |
| Polyclonal (Ovine) | cELISA | Working Range: 0.15-15 ng/mL; LOD: <0.01 ng/mL | Robust assay for shellfish and seawater. | [16] |
| Polyclonal (Rabbit) | Competitive ELISA | N/A (Commercial Kit) | Based on rabbit polyclonal antibodies against DA. |
Key Experimental Methodologies
Protocol 1: Conceptual Workflow for Anti-Domoic Acid Antibody Production
This compound is a small molecule (a hapten) and is not immunogenic on its own. The foundational step for producing antibodies is to make it "visible" to the immune system by conjugating it to a large carrier protein.
Causality: The carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) provides the necessary molecular size and complexity to elicit a robust immune response. The choice of conjugation chemistry is critical to present the key epitopes of the this compound molecule to the B-cells.
Caption: Workflow for producing anti-domoic acid antibodies.
Protocol 2: Generalized Indirect Competitive ELISA (ic-ELISA)
The ic-ELISA is a common and highly sensitive format for quantifying small molecules like this compound.
Principle of Self-Validation: This assay includes standards (known concentrations of DA) and controls with every run. The resulting standard curve serves as an internal validation for the assay's performance during that specific run. The competition principle ensures that the signal is inversely proportional to the DA concentration, providing a reliable quantitative measure.
Step-by-Step Methodology:
-
Coating: A 96-well microplate is coated with a DA-protein conjugate (e.g., DA-OVA).[12] This immobilizes the DA antigen to the plate surface. The plate is incubated overnight at 4°C and then washed.
-
Rationale: This creates the solid-phase competitor that will vie for antibody binding.
-
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like 5% skim milk in PBS.[12] The plate is incubated for 1-2 hours at 37°C and then washed.
-
Rationale: Blocking prevents non-specific binding of the antibody to the plate, which would result in high background noise and inaccurate readings.
-
-
Competitive Reaction: The sample (or DA standard) is mixed with a fixed, limited amount of the anti-DA antibody (either monoclonal or polyclonal). This mixture is added to the coated wells and incubated for 30-60 minutes at 37°C.
-
Rationale: This is the core competitive step. Free DA in the sample will compete with the DA-OVA conjugate on the plate for the available antibody binding sites. High DA in the sample leads to less antibody binding to the plate.
-
-
Washing: The plate is washed thoroughly to remove any unbound antibody and free DA.
-
Detection: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP), which binds to the primary anti-DA antibody, is added to each well. The plate is incubated for 1 hour at 37°C.
-
Rationale: The secondary antibody-HRP conjugate acts as the detection and amplification system.
-
-
Substrate Addition & Measurement: After a final wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product.[17] The reaction is stopped with acid, and the color intensity is read using a microplate reader (e.g., at 450 nm).
-
Rationale: The color intensity is directly proportional to the amount of primary antibody bound to the plate, which is inversely proportional to the concentration of DA in the original sample.
-
Caption: Workflow for an indirect competitive ELISA (ic-ELISA).
Senior Application Scientist's Recommendation
The selection of an antibody for this compound detection is entirely application-dependent.
-
For quantitative analysis, regulatory compliance, and commercial kit development , monoclonal antibodies are the superior choice . Their unparalleled specificity minimizes the risk of overestimation due to cross-reactivity with DA isomers, and their exceptional batch-to-batch consistency ensures the long-term reliability and reproducibility required for validated methods.[8][9][10][12]
-
For initial research, cost-sensitive projects, or broad-spectrum screening where the goal is to detect a range of related DA compounds, polyclonal antibodies represent a highly effective and viable alternative . They can be developed more rapidly and can provide excellent sensitivity.[8][14][16] However, researchers must be prepared to rigorously validate each new batch of polyclonal antiserum to control for inherent biological variability.
Ultimately, the success of any immunoassay relies not just on the antibody type, but on the meticulous optimization and validation of the entire system. Whether you choose a monoclonal or polyclonal path, a thorough characterization of your antibody's affinity, specificity, and performance in your chosen assay format is the key to generating accurate and trustworthy data.
References
- 1. issc.org [issc.org]
- 2. A Novel Antibody Based Biomarker for Toxicity of Chronic this compound Exposure | National Agricultural Library [nal.usda.gov]
- 3. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Toward Sensitive and Reliable Immunoassays of Marine Biotoxins: From Rational Design to Food Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Sensitive and Reliable Immunoassays of Marine Biotoxins: From Rational Design to Food Analysis | CoLab [colab.ws]
- 7. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Production and characterization of a monoclonal antibody against this compound and its application to enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The Preparation and Identification of a Monoclonal Antibody against this compound and Establishment of Detection by Indirect Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. researchgate.net [researchgate.net]
- 16. Polyclonal antibodies to this compound, and their use in immunoassays for this compound in sea water and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. food.r-biopharm.com [food.r-biopharm.com]
Global Regulatory Landscape of Domoic Acid in Seafood: A Comparative Guide
Introduction: The Silent Threat of Domoic Acid
This compound (DA) is a potent neurotoxin naturally produced by certain species of marine diatoms, primarily belonging to the genus Pseudo-nitzschia.[1][2] Filter-feeding shellfish, such as mussels, clams, scallops, and oysters, as well as some fish like sardines and anchovies, can accumulate this toxin to levels dangerous for human consumption.[3][4][5] Ingestion of seafood contaminated with sufficient levels of this compound can lead to a severe illness known as Amnesic Shellfish Poisoning (ASP).[1][6]
Symptoms of ASP can range from gastrointestinal distress, including vomiting, diarrhea, and abdominal cramps, to severe neurological effects such as confusion, disorientation, seizures, permanent short-term memory loss, and in extreme cases, coma and death.[6][7] The heat-stable nature of this compound means that cooking or freezing contaminated seafood does not eliminate the toxin, underscoring the critical importance of robust regulatory monitoring and control measures to protect public health.[3][7] This guide provides a global comparison of the regulatory limits for this compound in seafood, offering insights for researchers, scientists, and drug development professionals.
A Global Snapshot of this compound Regulations
Regulatory limits for this compound in seafood are remarkably consistent across major international markets, a testament to the global recognition of its potential harm. The action level, or the concentration of this compound in seafood that triggers regulatory action such as harvesting closures or product recalls, is largely harmonized.
The genesis of the widely adopted regulatory limit of 20 µg/g (or 20 ppm) can be traced back to the first identified outbreak of ASP in 1987 in Prince Edward Island, Canada.[8][9] This incident, which resulted in several deaths and numerous illnesses, prompted Canadian authorities to establish this interim safety threshold.[4][10] Subsequently, many countries and international bodies have adopted this standard.
Comparative Analysis of Regulatory Limits
The following sections detail the specific regulatory limits for this compound in key global regions.
-
United States (Food and Drug Administration - FDA): The FDA has established an action level of ≥ 20 mg/kg (20 ppm) for this compound in all fish and shellfish, with one notable exception.[11][12] For the viscera (internal organs, also known as "butter" or "guts") of Dungeness crab, a higher action level of > 30 mg/kg (30 ppm) is permitted.[11][13] This distinction is based on the understanding that this compound can accumulate to higher concentrations in the viscera, and consumers are often advised not to eat this part of the crab.[5]
-
European Union (European Food Safety Authority - EFSA): The European Union has set a maximum permitted level of 20 mg/kg for this compound in the whole body or any part edible separately of bivalve molluscs.[1][14] The EFSA has also established an acute reference dose (ARfD) of 30 µg/kg of body weight for this compound.[1][15]
-
Canada (Health Canada): As the first country to establish a regulatory limit for this compound, Canada maintains a maximum level of 20 mg/kg in the edible tissue of bivalve shellfish.[16][17]
-
Australia and New Zealand (Food Standards Australia New Zealand - FSANZ): In line with international standards, FSANZ has set a maximum level of 20 mg/kg of this compound in the edible portion of bivalve molluscs.[1][18]
-
Codex Alimentarius: The Codex Alimentarius Commission, an international food standards body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), specifies a maximum level of 20 mg/kg of this compound in the flesh of live and raw bivalve molluscs.[1][19] This standard serves as a global reference point and promotes harmonization of food safety standards to facilitate international trade.[20][21]
Quantitative Comparison of this compound Regulatory Limits
The following table provides a clear and concise summary of the regulatory limits for this compound in seafood across different regions.
| Regulatory Body | Country/Region | Maximum Limit (mg/kg or ppm) | Seafood Product |
| FDA | United States | ≥ 20 | All fish and shellfish (except Dungeness crab viscera) |
| > 30 | Dungeness crab viscera ONLY | ||
| EFSA | European Union | 20 | Bivalve molluscs (whole body or any edible part) |
| Health Canada | Canada | 20 | Edible tissue of bivalve shellfish |
| FSANZ | Australia/New Zealand | 20 | Edible portion of bivalve molluscs |
| Codex Alimentarius | International | 20 | Flesh of live and raw bivalve molluscs |
Visualizing the Global Regulatory Landscape
The following diagram illustrates the harmonized approach to this compound regulation across the globe, with the 20 ppm threshold serving as a central tenet of public health protection.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. issc.org [issc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Marine biotoxins in bivalve shellfish: Paralytic shellfish poisoning, amnesic shellfish poisoning and diarrhetic shellfish poisoning - inspection.canada.ca [inspection.canada.ca]
- 5. Frequently Asked Questions about this compound in Seafood - OEHHA [oehha.ca.gov]
- 6. seafish.org [seafish.org]
- 7. This compound [cdph.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Marine biotoxins [fao.org]
- 10. Life Course Considerations in Environmental Health: Developmental Neurotoxicity of this compound at Doses Below Acute Effect Levels in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. issc.org [issc.org]
- 13. centrallabthai.com [centrallabthai.com]
- 14. Twenty-Five Years of this compound Monitoring in Galicia (NW Spain): Spatial, Temporal, and Interspecific Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Health Canada's Maximum Levels for Chemical Contaminants in Foods - Canada.ca [canada.ca]
- 17. Amnesic shellfish poisoning [bccdc.ca]
- 18. Schedule 19 – Maximum Levels of Contaminants and Natural Toxicants – Food Standards (Proposal P1025 – Code Revision) Variation—Australia New Zealand Food Standards Code – Amendment No. 154 - 2015-gs1944 | New Zealand Gazette [gazette.govt.nz]
- 19. researchgate.net [researchgate.net]
- 20. foodstandards.gov.au [foodstandards.gov.au]
- 21. Home | CODEXALIMENTARIUS FAO-WHO [fao.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of Domoic Acid
As a potent neurotoxin, Domoic Acid (DA) demands rigorous and validated safety protocols within the laboratory. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe handling and disposal of this compound. Moving beyond a simple checklist, we delve into the causality behind each step, ensuring a deep, operational understanding that fosters a culture of safety and scientific integrity.
Hazard Assessment and Risk Mitigation: The Foundation of Safety
This compound is a potent excitatory amino acid neurotoxin that causes Amnesic Shellfish Poisoning (ASP) in humans.[1][2] Its primary mechanism of toxicity involves the high-affinity binding to glutamate receptors in the central nervous system, leading to excessive neuronal stimulation, calcium influx, and eventual cell death.[1][3][4] Laboratory exposure, particularly through ingestion or inhalation of aerosols, can lead to severe health consequences.[5][6]
Therefore, all handling and disposal procedures must be grounded in a robust framework of risk mitigation, combining engineering controls and personal protective equipment.
Engineering Controls: Your First Line of Defense
All work involving this compound must be conducted within a designated Biosafety Level 2 (BSL-2) laboratory environment.[5]
-
Primary Containment: All open-bench work with DA is strictly prohibited. All procedures, including sample preparation, weighing, and dilutions, must be performed inside a certified Class II Biosafety Cabinet (BSC) to contain any potential aerosols.[5]
-
Secondary Containment: Access to the laboratory should be restricted when work is in progress. Ensure centrifuge rotors are equipped with safety lids or O-rings, and load/unload them within the BSC.[5]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. A lab-specific risk assessment may necessitate additional protection, such as respirators.[5]
| PPE Category | Specification | Rationale |
| Lab Attire | Closed-toed shoes, long pants, and a dedicated lab coat. | Protects skin from accidental splashes and contact. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents dermal absorption. Gloves must be changed immediately if contaminated. |
| Eye/Face Protection | ANSI-rated safety glasses with side shields or a face shield. | Protects against splashes and aerosol exposure to mucous membranes. |
The Core Principle of Disposal: Mandatory Chemical Inactivation
This compound is a remarkably stable molecule. It is not effectively destroyed by heat under standard laboratory conditions.[5] Studies have shown that conventional autoclaving (121°C) of materials contaminated with DA, such as shellfish tissue, results in a negligible reduction in toxin concentration.[3][7]
Causality: The thermal stability of DA means that autoclaving contaminated liquid or solid waste is an invalid disposal method. This process fails to neutralize the neurotoxin and can create hazardous aerosols upon opening the autoclave.[8] Therefore, all this compound waste must be chemically inactivated prior to final disposal.
The primary method for chemical inactivation relies on oxidation. The following protocols detail the use of sodium hypochlorite (bleach) and sodium hydroxide for this purpose.
Standard Operating Procedures (SOPs) for this compound Disposal
Adherence to these step-by-step protocols is critical for ensuring the complete neutralization of the toxin and the safety of all laboratory personnel.
SOP 1: Decontamination of Aqueous Liquid Waste
This procedure applies to all buffers, cell culture media, and other aqueous solutions containing this compound.
-
Work within a BSC: Perform all steps inside a certified Class II Biosafety Cabinet.
-
Select Inactivation Agent:
-
Primary Method (Bleach): Prepare a fresh 10% bleach solution (yielding a final concentration of 0.5-0.6% sodium hypochlorite). The efficacy of bleach degrades over time, so using a freshly made solution is critical for complete inactivation.
-
Alternative Method (NaOH): Alternatively, use a 1 M Sodium Hydroxide (NaOH) solution. This compound shows considerable decomposition at a highly alkaline pH (pH >12).[3]
-
-
Treatment: Add the inactivation agent to the liquid waste. For a bleach solution, add 1 part of the 10% bleach solution to every 9 parts of liquid waste. For NaOH, add the base until a final concentration of at least 1 M is achieved.
-
Ensure Adequate Contact Time: Gently mix the solution and allow it to stand for a minimum of one hour .[5] This extended contact time is crucial to ensure the complete oxidative or hydrolytic destruction of the this compound molecule.
-
Neutralization and Disposal: After the one-hour inactivation period, check the pH of the solution. If required by your institution's waste management policies, neutralize the solution to a pH between 6.0 and 8.0 before disposing of it down the drain with copious amounts of water. Always consult and adhere to local and institutional regulations for chemical waste disposal.[9]
SOP 2: Decontamination of Contaminated Solid Waste
This procedure applies to all disposable materials that have come into contact with this compound, including pipette tips, centrifuge tubes, gloves, and bench paper.
-
Collection: Collect all contaminated solid waste in a designated, leak-proof, and chemically resistant container (e.g., a polypropylene tub or bucket) lined with an autoclave bag. This collection must occur within the BSC.
-
Immersion: Prepare a fresh 10% bleach solution. Carefully pour the solution into the waste container, ensuring all solid materials are completely submerged.
-
Contact Time: Loosely cover the container to prevent off-gassing from creating pressure and let it stand for at least one hour.
-
Final Disposal: After inactivation, carefully decant the bleach solution and dispose of it as described in SOP 1. The remaining solid waste, now decontaminated, can be sealed in the biohazard bag. This bag should then be placed into the appropriate regulated medical waste stream for final disposal, which may include autoclaving or incineration as per institutional policy.[10][11]
SOP 3: Decontamination of Surfaces and Equipment
All surfaces and equipment within the BSC must be decontaminated upon completion of work.
-
Preparation: Remove all waste and equipment from the BSC.
-
Application: Liberally apply a fresh 10% bleach solution to all interior surfaces of the BSC and to any non-disposable equipment used.
-
Contact Time: Allow the bleach to remain on the surfaces for a contact time of at least 15 minutes. For spills, a one-hour contact time is required.[5]
-
Rinsing: After the required contact time, wipe down all surfaces with 70% ethanol or sterile water to remove the corrosive bleach residue, which can damage stainless steel over time.
This compound Disposal Workflow
The following diagram provides a visual summary of the mandatory workflow for handling and disposing of this compound waste streams.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. issc.org [issc.org]
- 4. The Toxic Effects of Environmental this compound Exposure on Humans and Marine Wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Emory University | Atlanta GA [ehso.emory.edu]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. Stability of this compound in 50% Methanol Extracts and Raw Fecal Material from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Waste Management and Disposal | Marine Biological Laboratory [mbl.edu]
- 11. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
A Researcher's Comprehensive Guide to the Safe Handling of Domoic Acid: Personal Protective Equipment and Disposal Protocols
Domoic acid is a potent neurotoxin, the primary causative agent of Amnesic Shellfish Poisoning (ASP) in humans.[1][2] As a structural analog of the neurotransmitter glutamate, it exerts its toxic effects by binding to and activating glutamate receptors in the central nervous system, leading to an uncontrolled influx of calcium into neurons.[3][4] This excitotoxicity can cause permanent neuronal damage, particularly in the hippocampus, which is critical for memory formation.[3] The severe health risks associated with this compound, which can be harmful if inhaled, swallowed, or in contact with skin, necessitate stringent safety protocols in a laboratory setting to prevent accidental exposure.[5][6]
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. The information herein is synthesized from authoritative safety data sheets, academic research, and established laboratory safety standards to ensure the highest level of protection for researchers, scientists, and drug development professionals.
Understanding the Primary Routes of Exposure
In a laboratory environment, exposure to this compound can occur through several pathways:
-
Inhalation: Aerosolization of powdered this compound during weighing or transfer poses a significant respiratory hazard.[6]
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands, surfaces, or equipment.[5]
-
Dermal Contact: While not considered a primary irritant, skin contact with this compound may be harmful, and absorption through abraded or irritated skin can lead to systemic effects.[5]
-
Eye Contact: Direct contact can cause irritation and potential absorption.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to creating a reliable barrier against these exposure routes. The following table outlines the minimum required PPE for handling this compound in different forms.
| Task | Required PPE | Rationale |
| Handling Solid/Powdered this compound | • NIOSH-approved respirator (N95 or higher) or a full-face respirator with P100 filters• Double nitrile gloves• Chemical-resistant lab coat• Chemical splash goggles• Closed-toe shoes | Prevents inhalation of hazardous aerosolized particles. Provides robust protection against skin contact. Protects clothing and skin from contamination. Shields eyes from airborne particles and splashes. Protects feet from spills and falling objects. |
| Handling this compound Solutions | • Nitrile gloves• Lab coat• Safety glasses with side shields or chemical splash goggles• Closed-toe shoes | Prevents skin contact with the solution. Protects clothing from splashes. Shields eyes from accidental splashes. Protects feet from spills. |
All work with this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biosafety cabinet to minimize the risk of inhalation exposure.[7]
Procedural Guidance: Donning and Doffing PPE
The integrity of your protection depends not only on the equipment itself but also on the precision of your donning and doffing procedures.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Don a clean, properly-fitting lab coat, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior away from your body. Place it in a designated container for hazardous waste or laundering.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the critical steps and logical flow for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
Operational Plan: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or involves a significant amount of powder.
-
Secure the Area: Prevent entry into the affected area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if powder was spilled.
-
Containment and Cleanup:
-
For liquid spills: Cover the spill with absorbent material.
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.
-
-
Decontamination: Working from the perimeter inwards, apply a freshly prepared 10% bleach solution to the spill area.[7] Allow for a contact time of at least 30 minutes.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional environmental health and safety office.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Keep all this compound-contaminated waste separate from regular laboratory trash.
-
Containerization: Use clearly labeled, leak-proof containers for all hazardous waste. Sharps should be placed in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it is collected by a certified hazardous waste disposal service.
Emergency Procedures: In Case of Exposure
Immediate first aid is critical in the event of an exposure.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[8][9] Seek immediate medical attention.[8][10] |
There is no known antidote for this compound poisoning; treatment is supportive.[3][10] All exposures, regardless of perceived severity, must be reported to a supervisor and the appropriate institutional safety department.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this potent neurotoxin, ensuring a safe and secure laboratory environment.
References
- 1. cdph.ca.gov [cdph.ca.gov]
- 2. This compound and human exposure risks: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. issc.org [issc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Emory University | Atlanta GA [ehso.emory.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. This compound (PIM 670) [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
